Product packaging for Astin B(Cat. No.:CAS No. 151201-76-2)

Astin B

Cat. No.: B2725522
CAS No.: 151201-76-2
M. Wt: 586.5 g/mol
InChI Key: DQILVZOWLYBPKT-FKOMMSEQSA-N
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Description

astin B has been reported in Aster tataricus with data available.
cyclic pentapeptide from Aster tataricus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33Cl2N5O7 B2725522 Astin B CAS No. 151201-76-2

Properties

CAS No.

151201-76-2

Molecular Formula

C25H33Cl2N5O7

Molecular Weight

586.5 g/mol

IUPAC Name

(3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone

InChI

InChI=1S/C25H33Cl2N5O7/c1-3-15-25(39)32-10-14(26)19(27)21(32)24(38)31-20(12(2)34)23(37)30-17(11-33)22(36)29-16(9-18(35)28-15)13-7-5-4-6-8-13/h4-8,12,14-17,19-21,33-34H,3,9-11H2,1-2H3,(H,28,35)(H,29,36)(H,30,37)(H,31,38)/t12-,14+,15-,16+,17-,19+,20-,21-/m0/s1

InChI Key

DQILVZOWLYBPKT-FKOMMSEQSA-N

solubility

not available

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Astin B: Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin B is a naturally occurring cyclic pentapeptide with a unique chemical structure and significant biological activities.[1] Isolated from the medicinal plant Aster tataricus and produced by the endophytic fungus Cyanodermella asteris, this compound has garnered interest in the scientific community for its potent cytotoxic and hepatotoxic effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the experimental protocols for key assays and visualizes the known signaling pathways affected by this compound, offering a valuable resource for researchers in pharmacology, toxicology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a halogenated cyclic pentapeptide characterized by the presence of two chlorine atoms. Its complex structure is fundamental to its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueSource
IUPAC Name (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone[3]
Molecular Formula C₂₅H₃₃Cl₂N₅O₇[3]
Molecular Weight 586.5 g/mol
Canonical SMILES CC[C@H]1C(=O)N2C--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N1)C1=CC=CC=C1)CO)--INVALID-LINK--O)Cl">C@HClN/A
CAS Number 151201-76-2

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Melting Point Data not availableNot reported in the reviewed literature.
Boiling Point Data not availableNot reported in the reviewed literature.
Solubility Soluble in ChloroformQuantitative solubility data in other common solvents (e.g., DMSO, ethanol, water) is not readily available.
Appearance Powder

Biological Activity

This compound exhibits potent biological effects, most notably hepatotoxicity and cytotoxicity against various cell lines. These activities are attributed to its ability to induce programmed cell death (apoptosis) and autophagy.

Hepatotoxicity

This compound has been identified as a hepatotoxic compound, contributing to the liver-damaging effects observed with the consumption of Aster tataricus. In vivo studies in mice have shown that oral administration of this compound leads to liver injury. At a dosage of 10 mg/kg, it caused significant elevation of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. While a precise LD50 value for oral administration in mice is not available in the reviewed literature, these findings confirm its potential for causing liver damage.

Cytotoxicity and Antitumor Potential

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the available literature, its parent plant, Aster tataricus, and related astin compounds have shown antitumor activity. The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis and autophagy.

Table 3: In Vitro Cytotoxicity of this compound

Cell LineAssayConcentration RangeEffect
L-02 (human normal liver cells)MTT Assay0-60 µMInhibition of cell proliferation

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily those involved in apoptosis and autophagy.

Induction of Apoptosis

This compound induces apoptosis through a mitochondria/caspase-dependent pathway. This process involves the following key events:

  • Increased Oxidative Stress: this compound treatment leads to an increase in reactive oxygen species (ROS) and a reduction in intracellular glutathione (GSH).

  • Mitochondrial Dysfunction: It causes depolarization of the mitochondrial membrane potential and the release of cytochrome c into the cytosol.

  • Modulation of Bcl-2 Family Proteins: this compound increases the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.

  • Caspase Activation: It leads to the activation of initiator caspase-9 and executioner caspase-3.

  • JNK Phosphorylation: Enhanced phosphorylation of c-Jun N-terminal kinase (JNK) is also observed.

AstinB_Apoptosis_Pathway AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS GSH ↓ Glutathione (GSH) AstinB->GSH JNK ↑ p-JNK AstinB->JNK Mito Mitochondrial Dysfunction ROS->Mito JNK->Mito Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mito->Bax_Bcl2 CytC Cytochrome c release Bax_Bcl2->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: this compound-induced apoptotic signaling pathway.
Induction of Autophagy

In addition to apoptosis, this compound also induces autophagy in human hepatic L-02 cells, which appears to be a protective mechanism against apoptosis. The key indicators of this compound-induced autophagy include:

  • Increased LC3-II: An increase in the phosphatidylethanolamine-conjugated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II), a marker for autophagosome formation.

  • Decreased p62: A decrease in the level of sequestosome 1 (p62/SQSTM1), a protein that is degraded during autophagy.

AstinB_Autophagy_Pathway AstinB This compound Autophagy_Induction Autophagy Induction AstinB->Autophagy_Induction LC3 LC3-I → LC3-II (↑) Autophagy_Induction->LC3 p62 p62 degradation (↓) Autophagy_Induction->p62 Apoptosis Apoptosis Autophagy_Induction->Apoptosis (inhibits) Cell_Survival Cell Survival (Protective) Autophagy_Induction->Cell_Survival (protective effect) Autophagosome Autophagosome Formation LC3->Autophagosome p62->Autophagosome (cargo)

Figure 2: this compound-induced autophagy pathway.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in the literature to characterize the biological effects of this compound.

Isolation and Purification of this compound from Aster tataricus

A general procedure for the isolation of astins from the roots of Aster tataricus involves solvent extraction and chromatographic separation.

  • Extraction: The dried and powdered roots of Aster tataricus are typically extracted with a solvent such as 95% ethanol.

  • Chromatography: The crude extract is then subjected to a series of chromatographic techniques for purification. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

Isolation_Workflow start Dried Roots of Aster tataricus extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_astin_b Pure this compound hplc->pure_astin_b

Figure 3: General workflow for the isolation of this compound.
Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: L-02 cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 0-60 µM) for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: After the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 4 hours at 37°C.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis for Apoptosis and Autophagy Markers

Western blotting is a key technique to quantify the changes in protein expression levels associated with apoptosis and autophagy.

  • Cell Lysis: After treatment with this compound, cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, LC3, p62).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software.

Conclusion

This compound is a potent bioactive cyclic pentapeptide with a well-defined chemical structure. Its significant hepatotoxicity and cytotoxicity are primarily mediated through the induction of apoptosis and autophagy. The detailed understanding of its mechanism of action, involving key signaling molecules like caspases, Bcl-2 family proteins, and LC3, provides a foundation for further research into its potential therapeutic applications and toxicological risks. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for scientists and researchers working with this compound and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile, including the determination of its IC50 values against a broader range of cancer cell lines and a more precise in vivo toxicity assessment.

References

The Molecular Mechanisms of Astin B-Induced Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin B, a cyclic pentapeptide isolated from the medicinal herb Aster tataricus, has demonstrated significant antineoplastic properties. A growing body of evidence indicates that this compound exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis, detailing the key signaling pathways, experimental evidence, and methodologies for its investigation.

Core Mechanism: Orchestration of Caspase-Dependent Apoptosis

This compound triggers apoptosis through a well-defined, caspase-dependent mechanism. This process involves the sequential activation of initiator and effector caspases, culminating in the systematic dismantling of the cell. The apoptotic cascade initiated by this compound integrates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Signaling Pathways in this compound-Induced Apoptosis

The apoptotic signaling cascade initiated by this compound is a multi-faceted process involving several key protein players and signaling events.

This compound-Induced Apoptosis Signaling Pathway AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS GSH ↓ Glutathione (GSH) AstinB->GSH Casp8 Caspase-8 (Initiator) AstinB->Casp8 JNK ↑ p-JNK ROS->JNK Bax ↑ Bax/Bcl-2 ratio JNK->Bax Mitochondrion Mitochondrion MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Bax->Mitochondrion CytC ↑ Cytochrome c release MMP->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Effector) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Overview of this compound-induced apoptotic signaling pathways.

Quantitative Analysis of this compound-Induced Apoptotic Events

The following tables summarize the quantitative data from key studies investigating the pro-apoptotic effects of this compound and its analogs.

Cell LineTreatmentPercentage of Apoptotic CellsReference
NPACyclic Astin 3 (analog of this compound)~40%[Cozzolino et al., 2005][1]
L-02This compound (various concentrations)Data not specified[Zhang et al., 2014][2]
Parameter MeasuredCell LineTreatmentFold Change/EffectReference
Caspase-8 ActivityNPACyclic Astin 3Increased at 6h, peaked at 24h[Cozzolino et al., 2005][1]
Caspase-9 ActivityNPACyclic Astin 3Increased at 6h, peaked at 24h[Cozzolino et al., 2005][1]
Caspase-3 ActivityNPACyclic Astin 3Increased at 6h, peaked at 24h[Cozzolino et al., 2005][1]
Bax/Bcl-2 RatioL-02This compoundIncreased[Zhang et al., 2014]
Mitochondrial Membrane PotentialL-02This compoundDepolarization observed[Zhang et al., 2014]
Cytochrome c ReleaseL-02This compoundIncreased in cytosol[Zhang et al., 2014]
JNK PhosphorylationL-02This compoundEnhanced[Zhang et al., 2014]
Reactive Oxygen Species (ROS)L-02This compoundIncreased[Zhang et al., 2014]
Glutathione (GSH)L-02This compoundReduced[Zhang et al., 2014]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound-induced apoptosis.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Annexin V/PI Apoptosis Assay Workflow Start Start: Treat cells with this compound Harvest Harvest cells (trypsinization if adherent) Start->Harvest Wash1 Wash with cold PBS Harvest->Wash1 Resuspend Resuspend in 1X Annexin V Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the dark (15-20 min at RT) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Quantify apoptotic and necrotic cells Analyze->End

Figure 2: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (e.g., from Abcam, Bio-Techne)

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound for the specified duration. Include untreated cells as a negative control.

  • Cell Harvesting: For suspension cells, gently collect by centrifugation. For adherent cells, detach using trypsin-EDTA, then collect by centrifugation.

  • Washing: Wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is employed to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as Bax, Bcl-2, caspases, and phosphorylated JNK.

Western Blot Analysis Workflow Lysis Cell Lysis and Protein Extraction Quant Protein Quantification (e.g., BCA assay) Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Transfer to PVDF or Nitrocellulose Membrane SDSPAGE->Transfer Block Blocking (e.g., 5% non-fat milk or BSA) Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detect Detection (e.g., ECL) SecondaryAb->Detect

Figure 3: General workflow for Western blot analysis.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific to Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, JNK, phospho-JNK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Protocol:

  • Lysate Preparation: Lyse this compound-treated and control cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Mitochondrial Membrane Potential (ΔΨm) Assay

The JC-1 assay is commonly used to measure changes in mitochondrial membrane potential, a key indicator of the intrinsic apoptotic pathway.

JC-1 Assay Workflow Start Start: Treat cells with this compound Harvest Harvest cells Start->Harvest Stain Incubate with JC-1 dye Harvest->Stain Wash Wash with assay buffer Stain->Wash Analyze Analyze by Flow Cytometry or Fluorescence Microscopy Wash->Analyze End End: Determine ratio of red/green fluorescence Analyze->End

Figure 4: Workflow for the JC-1 mitochondrial membrane potential assay.

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Cell culture medium

  • Assay Buffer

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Treatment: Treat cells with this compound as described previously.

  • Cell Harvesting: Collect the treated and control cells.

  • JC-1 Staining: Resuspend the cells in cell culture medium containing JC-1 dye and incubate at 37°C for 15-30 minutes.

  • Washing: Wash the cells with the provided assay buffer.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Conclusion

The induction of apoptosis by this compound is a complex and tightly regulated process involving the interplay of multiple signaling pathways. The primary mechanism involves the activation of the caspase cascade, driven by both intrinsic and extrinsic signals. The intrinsic pathway is initiated by mitochondrial dysfunction, characterized by a loss of membrane potential and the release of pro-apoptotic factors. This process appears to be linked to oxidative stress and the activation of the JNK signaling pathway. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced molecular mechanisms of this compound and to evaluate its potential as a novel anticancer therapeutic. Further research is warranted to elucidate the precise upstream targets of this compound and to fully unravel the intricate crosstalk between apoptosis and autophagy in response to this promising natural compound.

References

The Role of Astin B in Inducing Autophagy in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin B, a cyclic pentapeptide isolated from Aster tataricus, has emerged as a molecule of interest in cancer research due to its cytotoxic properties. Recent studies have elucidated that beyond its pro-apoptotic effects, this compound can also induce autophagy, a cellular self-degradation process, in certain cell types. This technical guide provides an in-depth exploration of the role of this compound in modulating autophagy in the context of cancer, offering a valuable resource for researchers and drug development professionals. While comprehensive quantitative data in various cancer cell lines remains an area of active investigation, this guide consolidates the current understanding of this compound's mechanism, drawing from available studies and foundational knowledge of autophagy pathways.

Mechanism of Action: this compound and Autophagy Induction

This compound's ability to induce autophagy is a critical aspect of its cellular impact. Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis and survive stress. In the context of cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death. This compound has been observed to induce autophagy, characterized by the formation of acidic vesicular organelles and alterations in key autophagic marker proteins.[1]

Signaling Pathways Modulated by this compound

The induction of autophagy by this compound is believed to be mediated through the modulation of key signaling pathways that regulate cellular metabolism and survival.

1. The PI3K/Akt/mTOR Pathway:

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[2][3] Crucially, mTORC1 is a potent inhibitor of autophagy.[2] When active, mTORC1 phosphorylates and inactivates key components of the autophagy initiation complex, including ULK1. By inhibiting the PI3K/Akt/mTOR pathway, this compound can relieve this inhibition on ULK1, thereby triggering the initiation of autophagosome formation. While direct evidence of this compound's effect on this pathway in cancer cells is still emerging, it represents a primary putative mechanism for its autophagy-inducing properties.

PI3K_Akt_mTOR_Pathway AstinB This compound PI3K PI3K AstinB->PI3K Inhibits Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Autophagy Autophagy ULK1_complex->Autophagy Initiates

This compound's putative inhibition of the PI3K/Akt/mTOR pathway.

2. The Beclin-1 Complex:

Beclin-1 is a key component of the class III phosphatidylinositol 3-kinase (PI3K3/Vps34) complex, which is essential for the nucleation of the autophagosome. The interaction of Beclin-1 with anti-apoptotic proteins like Bcl-2 inhibits its autophagic function. It is hypothesized that this compound may disrupt the Beclin-1/Bcl-2 interaction, thereby liberating Beclin-1 to participate in the initiation of autophagy. This would also provide a point of crosstalk between this compound-induced autophagy and apoptosis.

Beclin1_Pathway AstinB This compound Bcl2 Bcl-2 AstinB->Bcl2 Disrupts Interaction? Beclin1 Beclin-1 Bcl2->Beclin1 Inhibits Vps34_complex Vps34 Complex Beclin1->Vps34_complex Activates Autophagosome_Nucleation Autophagosome Nucleation Vps34_complex->Autophagosome_Nucleation Initiates

Hypothesized disruption of the Beclin-1/Bcl-2 complex by this compound.

Quantitative Data on this compound-Induced Autophagy

While extensive quantitative data on this compound's effects across a wide range of cancer cell lines is not yet available, a key study on human hepatic L-02 cells provides foundational insights. The following table summarizes the observed effects.

Cell LineTreatmentKey Autophagy MarkersApoptosis CrosstalkReference
L-02 (Human Hepatic)This compound (concentrations not specified)LC3-II: Increased expressionp62: Decreased expressionAcidic Vesicles: Increased fluorescenceIncreased cytotoxicity and cleaved caspase-3 with autophagy inhibitor. Increased LC3-II and decreased p62 with caspase inhibitor.[1]

Note: The lack of specific IC50 values and fold-change data for this compound in various cancer cell lines highlights a critical gap in the current research landscape. Further studies are required to quantify the dose-dependent effects of this compound on autophagy markers in different cancer contexts.

Crosstalk between Autophagy and Apoptosis

This compound has been shown to induce both autophagy and apoptosis. The interplay between these two pathways is complex and can determine the ultimate fate of the cancer cell. In some contexts, autophagy can act as a pro-survival mechanism, protecting cancer cells from apoptosis. In other scenarios, excessive autophagy can lead to autophagic cell death.

The study on L-02 cells suggests a complex relationship:

  • Inhibition of autophagy with an inhibitor led to increased cytotoxicity and enhanced levels of cleaved caspase-3, indicating that in this model, autophagy may play a protective role against this compound-induced apoptosis.

  • Conversely, inhibition of caspases led to an increase in LC3-II and a decrease in p62, suggesting that apoptosis may suppress the autophagic process.

The Bax/Bcl-2 ratio is a critical determinant of apoptosis. An increase in this ratio promotes apoptosis. While direct data on this compound's effect on this ratio in cancer cells is limited, its pro-apoptotic activity suggests it may modulate the expression of these key proteins.

Autophagy_Apoptosis_Crosstalk AstinB This compound Autophagy Autophagy AstinB->Autophagy Induces Apoptosis Apoptosis AstinB->Apoptosis Induces Autophagy->Apoptosis Inhibits? CellFate Cell Fate Autophagy->CellFate Apoptosis->CellFate

Interplay between this compound-induced autophagy and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess this compound-induced autophagy in cancer cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound and is crucial for establishing appropriate treatment concentrations for subsequent experiments.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Autophagy Markers

This is a standard method to quantify changes in the expression of key autophagy-related proteins.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (this compound) Lysis 2. Cell Lysis (RIPA buffer) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-LC3B, anti-p62) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescence Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Workflow for Western blot analysis of autophagy markers.
  • Sample Preparation:

    • Seed cells in 6-well plates and treat with this compound at predetermined concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 12-15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Rabbit anti-LC3B (1:1000)

      • Mouse anti-p62/SQSTM1 (1:1000)

      • Rabbit anti-phospho-mTOR (Ser2448) (1:1000)

      • Rabbit anti-mTOR (1:1000)

      • Rabbit anti-phospho-Akt (Ser473) (1:1000)

      • Rabbit anti-Akt (1:1000)

      • Rabbit anti-Beclin-1 (1:1000)

      • Rabbit anti-Bax (1:1000)

      • Mouse anti-Bcl-2 (1:1000)

      • Mouse anti-β-actin (1:5000) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

Immunofluorescence for LC3 Puncta Formation

This technique allows for the visualization of autophagosome formation within the cells.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat with this compound as determined from viability assays.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with rabbit anti-LC3B antibody (1:200) for 1 hour.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:500) for 1 hour in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on glass slides.

    • Visualize and capture images using a fluorescence microscope.

    • Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates autophagy induction.

Conclusion and Future Directions

This compound demonstrates a compelling potential as a modulator of autophagy in addition to its known pro-apoptotic effects. The preliminary evidence suggests that its mechanism of action likely involves the canonical PI3K/Akt/mTOR and Beclin-1 signaling pathways. However, to fully harness the therapeutic potential of this compound in cancer treatment, a more comprehensive understanding of its quantitative effects in various cancer cell lines is imperative. Future research should focus on:

  • Determining the IC50 values of this compound across a panel of cancer cell lines.

  • Quantifying the dose- and time-dependent effects of this compound on the expression of key autophagy and apoptosis-related proteins.

  • Elucidating the precise molecular interactions of this compound with components of the autophagy signaling machinery.

  • Investigating the in vivo efficacy of this compound in preclinical cancer models and assessing its impact on tumor autophagy.

By addressing these key areas, the scientific community can pave the way for the rational design of novel cancer therapies that leverage the autophagy-inducing properties of this compound and other cyclic peptides.

References

Foundational Research on the Biological Activity of Astin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin B, a cyclic pentapeptide isolated from Aster tataricus, has garnered significant interest within the scientific community for its potent biological activities. Structurally similar to the hepatotoxic mycotoxin cyclochlorotine, this compound has demonstrated marked effects on fundamental cellular processes, including apoptosis and autophagy.[1][2] This technical guide provides an in-depth overview of the foundational research into the biological activity of this compound, with a focus on its molecular mechanisms, relevant experimental protocols, and quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Quantitative Data on Biological Activity

This compound exhibits significant cytotoxic effects on human normal liver L-02 cells. While a precise IC50 value has not been definitively reported in the reviewed literature, studies have established an effective concentration range for its biological activity.

Cell LineCompoundConcentration RangeTime CourseObserved EffectReference
Human Hepatic L-02This compound0-60 µM12-48 hoursInhibition of cell proliferation[1]

Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of key signaling pathways, primarily leading to the induction of apoptosis and autophagy.

This compound-Induced Apoptosis Signaling Pathway

This compound induces apoptosis in human hepatic L-02 cells through a mitochondria/caspase-dependent pathway, initiated by oxidative stress.[1][2]

AstinB_Apoptosis_Pathway AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS GSH ↓ Intracellular Glutathione (GSH) AstinB->GSH JNK p-JNK (Enhanced Phosphorylation) ROS->JNK Mitochondrion Mitochondrion JNK->Mitochondrion Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondrion->Bax_Bcl2 MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP CytoC Cytochrome c release Bax_Bcl2->CytoC MMP->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptosis pathway.
This compound-Induced Autophagy Signaling Pathway

In addition to apoptosis, this compound also triggers a protective autophagic response in L-02 cells.

AstinB_Autophagy_Pathway AstinB This compound Autophagy_Induction Autophagy Induction AstinB->Autophagy_Induction LC3 ↑ LC3-II Autophagy_Induction->LC3 p62 ↓ p62 Autophagy_Induction->p62 Autophagosome Autophagosome Formation LC3->Autophagosome p62->Autophagosome Cell_Protection Protective Mechanism (against Apoptosis) Autophagosome->Cell_Protection

This compound-induced autophagy pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the effect of this compound on cell proliferation and viability.

  • Cell Line: Human hepatic L-02 cells.

  • Reagents:

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

    • Complete cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

    • Solubilization buffer (e.g., DMSO or isopropanol with HCl).

  • Procedure:

    • Seed L-02 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 40, 60 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate the plates for desired time points (e.g., 12, 24, 48 hours).

    • At each time point, add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

  • Reagents:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Seed L-02 cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

    • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Data Analysis:

      • Annexin V-negative, PI-negative: Live cells.

      • Annexin V-positive, PI-negative: Early apoptotic cells.

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

      • Annexin V-negative, PI-positive: Necrotic cells.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Depolarization of the mitochondrial membrane is a key event in the intrinsic apoptotic pathway.

  • Reagents:

    • Mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRE).

    • Complete cell culture medium.

    • PBS.

  • Procedure:

    • Seed L-02 cells in a suitable format (e.g., 96-well black-walled plate or coverslips for microscopy).

    • Treat cells with this compound for the desired time.

    • Remove the treatment medium and incubate the cells with the mitochondrial membrane potential dye in fresh medium, following the manufacturer's instructions.

    • Wash the cells with PBS.

    • Measure the fluorescence using a fluorescence microplate reader or visualize under a fluorescence microscope.

    • Data Analysis (for JC-1): A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Autophagy Detection by Western Blotting for LC3 and p62

The conversion of LC3-I to LC3-II and the degradation of p62 are hallmark indicators of autophagy.

  • Reagents:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • ECL Western Blotting Substrate.

  • Procedure:

    • Treat L-02 cells with this compound for 24 hours.

    • Lyse the cells in lysis buffer and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Data Analysis: Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Detection of JNK Phosphorylation by Western Blotting

This protocol assesses the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

  • Reagents:

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-β-actin.

    • HRP-conjugated secondary antibodies.

    • ECL Western Blotting Substrate.

  • Procedure:

    • Treat L-02 cells with this compound for the appropriate duration.

    • Follow the standard western blotting procedure as described in the autophagy detection protocol (steps 2-7).

    • Use specific primary antibodies to detect phosphorylated JNK and total JNK.

    • Data Analysis: Normalize the phosphorylated JNK signal to the total JNK signal to determine the extent of JNK activation.

Conclusion

The foundational research on this compound highlights its potent ability to induce apoptosis and autophagy in human hepatic cells. The underlying mechanisms involve the induction of oxidative stress, modulation of the mitochondrial pathway, and activation of caspases and the JNK signaling pathway. The provided experimental protocols offer a robust framework for further investigation into the biological activities of this compound. While the precise cytotoxic potency in terms of an IC50 value requires further elucidation, the established effective concentration range provides a solid basis for future studies. This technical guide serves as a valuable resource for scientists and researchers aiming to explore the therapeutic potential of this compound and its analogs in various disease models.

References

Investigating the Hepatotoxicity of Astin B in Liver Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin B, a cyclic pentapeptide isolated from Aster tataricus, has demonstrated significant hepatotoxic effects.[1][2] This technical guide provides a comprehensive overview of the mechanisms underlying this compound-induced liver cell injury, with a focus on apoptosis, autophagy, and oxidative stress. Detailed experimental protocols for key assays and illustrative quantitative data are presented to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for understanding the hepatotoxicity of this compound.

Introduction to this compound and its Hepatotoxic Potential

Astins are a class of halogenated cyclic pentapeptides derived from the medicinal herb Aster tataricus.[1][2] Among them, this compound has been identified as a primary contributor to the herb's hepatotoxicity.[1] Structurally similar to the known hepatotoxic mycotoxin cyclochlorotine, this compound has been shown to induce liver injury both in vitro and in vivo. The primary mechanism of this liver damage is the induction of programmed cell death, or apoptosis, in hepatocytes through a mitochondria- and caspase-dependent pathway.

Quantitative Analysis of this compound-Induced Hepatotoxicity in L-02 Cells

The cytotoxic effects of this compound on the human normal liver cell line L-02 have been characterized by a dose- and time-dependent reduction in cell viability. While the full-text study containing specific quantitative data was not accessible for this review, the following tables provide an illustrative representation of the expected dose-response effects of this compound based on the published abstract and typical results from hepatotoxicity studies.

Table 1: Illustrative Dose-Dependent Effect of this compound on L-02 Cell Viability (MTT Assay)

This compound Concentration (µM)Incubation Time (h)Cell Viability (%)
0 (Control)24100
102485
202465
402440
602420

Note: The data presented in this table is illustrative and intended to represent the expected trend of this compound-induced cytotoxicity. Actual values may vary.

Table 2: Illustrative Effect of this compound on Markers of Apoptosis and Oxidative Stress in L-02 Cells

ParameterThis compound Concentration (µM)MeasurementFold Change vs. Control
Apoptotic Cells (%)20Annexin V-FITC/PI Staining~3-5 fold increase
ROS Production20DCFH-DA Assay~2-4 fold increase
GSH Levels20GSH Assay~0.5-0.7 fold decrease
Bax/Bcl-2 Ratio20Western Blot~2-3 fold increase
Caspase-3 Activity20Caspase-3 Activity Assay~4-6 fold increase
Caspase-9 Activity20Caspase-9 Activity Assay~3-5 fold increase

Note: The data presented in this table is illustrative and based on the described effects in the primary literature. Actual values may vary.

Mechanisms of this compound-Induced Hepatotoxicity

The hepatotoxicity of this compound is a multifaceted process involving the interplay of oxidative stress, mitochondrial dysfunction, and the activation of specific signaling pathways leading to apoptosis and autophagy.

Oxidative Stress and JNK Signaling

This compound treatment leads to a significant increase in intracellular reactive oxygen species (ROS) and a corresponding decrease in glutathione (GSH), a key cellular antioxidant. This state of oxidative stress is associated with the enhanced phosphorylation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in stress-induced apoptosis.

Mitochondria-Dependent Apoptosis

The apoptotic process induced by this compound is primarily mediated through the intrinsic, or mitochondrial, pathway. This is evidenced by several key events:

  • Depolarization of the Mitochondrial Membrane Potential: A hallmark of mitochondrial dysfunction.

  • Release of Cytochrome c: This protein is released from the mitochondria into the cytosol, where it participates in the activation of the caspase cascade.

  • Increased Bax/Bcl-2 Ratio: An increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2 promotes mitochondrial outer membrane permeabilization.

  • Activation of Caspases-9 and -3: The release of cytochrome c leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

Induction of Autophagy

Interestingly, this compound also induces autophagy in L-02 cells, a cellular process of self-digestion of damaged organelles and proteins. This is characterized by the formation of acidic vesicles and an increase in the autophagy marker LC3-II, along with a decrease in p62 expression. Autophagy can act as a protective mechanism to mitigate cellular stress and apoptosis. However, the interplay between this compound-induced autophagy and apoptosis is complex, with evidence suggesting that inhibiting autophagy can enhance cytotoxicity and caspase-3 cleavage.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Hepatotoxicity Assessment cluster_analysis Data Analysis & Interpretation L02_cells L-02 Liver Cells treatment Treat with this compound (Various Concentrations & Times) L02_cells->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V-FITC/PI) treatment->apoptosis ros ROS Assay (DCFH-DA) treatment->ros western_blot Western Blot Analysis (Bax, Bcl-2, Caspase-3) treatment->western_blot data_quant Quantitative Data Analysis (IC50, % Apoptosis, etc.) viability->data_quant apoptosis->data_quant ros->data_quant western_blot->data_quant pathway_analysis Signaling Pathway Elucidation data_quant->pathway_analysis

Figure 1: Experimental workflow for investigating this compound hepatotoxicity.

astin_b_apoptosis_pathway cluster_stress Oxidative Stress cluster_mitochondria Mitochondrial Dysfunction cluster_caspase Caspase Cascade astin_b This compound ros ↑ ROS astin_b->ros gsh ↓ GSH astin_b->gsh bax_bcl2 ↑ Bax/Bcl-2 Ratio astin_b->bax_bcl2 jnk p-JNK ros->jnk apoptosis Apoptosis jnk->apoptosis mmp ↓ Mitochondrial Membrane Potential bax_bcl2->mmp cyto_c Cytochrome c Release mmp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp3->apoptosis

Figure 2: Signaling pathway of this compound-induced apoptosis in liver cells.

apoptosis_autophagy_interplay cluster_apoptosis Apoptosis cluster_autophagy Autophagy astin_b This compound apoptosis_node Mitochondrial Apoptosis astin_b->apoptosis_node autophagy_node Autophagy (LC3-II ↑, p62 ↓) astin_b->autophagy_node cell_death Cell Death apoptosis_node->cell_death autophagy_node->apoptosis_node Inhibits (Protective)

Figure 3: Interplay between apoptosis and autophagy induced by this compound.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on L-02 liver cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • L-02 human liver cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed L-02 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM) and incubate for different time periods (e.g., 12, 24, 48 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Apoptosis Detection (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • L-02 cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat L-02 cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

Objective: To measure the levels of intracellular ROS generated by this compound treatment.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Materials:

  • L-02 cells treated with this compound

  • DCFH-DA solution (10 mM stock in DMSO)

  • Serum-free DMEM

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Treat L-02 cells with this compound in a 96-well black plate.

  • Wash the cells with serum-free DMEM.

  • Load the cells with 10 µM DCFH-DA in serum-free DMEM and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

Western Blot Analysis of Apoptotic Proteins

Objective: To determine the expression levels of key apoptosis-related proteins.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Materials:

  • L-02 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated L-02 cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound exhibits significant hepatotoxicity in liver cells, primarily through the induction of mitochondria-dependent apoptosis driven by oxidative stress and JNK signaling. The compound also triggers a potentially protective autophagic response. The detailed mechanisms and the complex interplay between apoptosis and autophagy warrant further investigation to fully understand the toxicological profile of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the hepatotoxic effects of this compound and related compounds.

References

Discovery and isolation of Astin B from its natural source.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin B is a potent cyclic pentapeptide with significant biological activities, including hepatotoxicity and the induction of apoptosis and autophagy. Initially discovered in the medicinal plant Aster tataricus, recent research has revealed its true origin to be a fungal endophyte, Cyanodermella asteris, residing within the plant. This guide provides a comprehensive overview of the discovery of this compound and detailed technical protocols for its isolation and purification from its natural sources. Furthermore, it elucidates the molecular signaling pathways initiated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Astins are a family of cyclic pentapeptides, with this compound being a prominent member, first identified from the roots of Aster tataricus, a plant with a long history in traditional Chinese medicine.[1][2] These compounds are characterized by the presence of a unique 3,4-dichlorinated proline residue.[3] While initially attributed to the plant, groundbreaking research has demonstrated that this compound and its analogues are biosynthesized by the fungal endophyte Cyanodermella asteris.[4] This discovery has significant implications for the sustainable production of these complex molecules.

This compound has garnered considerable scientific interest due to its profound biological effects. It is known to be hepatotoxic and a potent inducer of programmed cell death (apoptosis) and cellular recycling (autophagy) in various cell lines.[1] Understanding the mechanisms behind these activities is crucial for evaluating its therapeutic potential and toxicological profile.

This technical guide aims to provide researchers with a detailed methodology for the isolation and purification of this compound from both its plant and fungal sources. It also presents a summary of the quantitative distribution of related astins and a schematic of the key signaling pathways modulated by this compound.

Natural Sources and Discovery

The primary natural source of this compound is the symbiotic association between the plant Aster tataricus and the endophytic fungus Cyanodermella asteris. While the plant's roots have been the traditional source for isolation, the fungus is the actual producer of the astin family of compounds. The distribution of astins varies within the plant, with the highest concentrations generally found in the roots.

The discovery that an endophyte is responsible for the production of a plant-derived secondary metabolite is a significant finding in the field of natural product chemistry, opening up new avenues for the biotechnological production of pharmacologically active compounds.

Isolation and Purification of this compound

The isolation of this compound requires a multi-step process involving extraction and chromatographic purification. The following protocols are composite methodologies based on published literature.

Experimental Protocols
  • Grinding: Grind the dried roots of Aster tataricus into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Suspend the powdered root material in a suitable solvent. Commonly used solvents include ethyl acetate or a mixture of methanol and acetone (1:1, v/v).

    • A typical ratio is 1 gram of powdered material to 10-20 mL of solvent.

    • Macerate the suspension at room temperature with constant agitation for 24-48 hours.

    • Alternatively, perform sequential extractions (3x) with fresh solvent for a more exhaustive extraction.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Fungal Culture: Cultivate Cyanodermella asteris in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB), under optimal growth conditions (e.g., 25°C, 150 rpm) for 2-3 weeks.

  • Solvent Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Extract the fungal mycelium separately with methanol or acetone to recover intracellular this compound.

  • Concentration:

    • Combine the organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure to yield the crude fungal extract.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the HPLC mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Analytical and Preparative):

    • Column: A C18 reversed-phase column is suitable for the separation of astins. (e.g., ZORBAX Eclipse XDB-C18, 4.6 × 150 mm, 3.5 µm for analytical or a larger dimension column for preparative scale).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program (for analytical separation):

      • 0-1 min: 3% B

      • 1-2 min: 3-15% B

      • 2-13 min: 15-50% B

      • 13-20 min: 50-100% B

      • 20-23 min: 100% B

      • 23-23.5 min: 100-3% B

      • 23.5-27.5 min: 3% B

    • Flow Rate: 0.25 mL/min for analytical scale. This will need to be optimized and scaled up for preparative purification.

    • Detection: UV detection at 210 nm and 254 nm.

    • Fraction Collection: For preparative HPLC, collect fractions corresponding to the peak of this compound based on the retention time determined from analytical runs.

  • Purity Assessment: Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the purity and identity of this compound. Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data

AnalyteSourcePart/ConditionRelative Abundance/YieldReference
Astin A + Astin CAster tataricusRoots+++ (>5×1012 signal intensity)
Astin A + Astin CAster tataricusLeaves++ (5×1011 to 5×1012 signal intensity)
Astin A + Astin CAster tataricusFlowers+ (<5×1011 signal intensity)
Astin CCyanodermella asteris3 L Culture63 mg

Note: The relative abundance is based on HPLC-MS extracted ion chromatogram peak areas.

Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

AstinB_Isolation_Workflow cluster_source Natural Source cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant Aster tataricus (Roots) extraction Solvent Extraction (Ethyl Acetate or Methanol/Acetone) plant->extraction fungus Cyanodermella asteris (Culture) fungus->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract hplc Preparative HPLC (C18 Column) crude_extract->hplc pure_astin_b Pure this compound hplc->pure_astin_b analysis Purity & Identity Confirmation (Analytical HPLC, Mass Spectrometry) pure_astin_b->analysis

Caption: Workflow for the isolation and purification of this compound.

This compound-Induced Signaling Pathway

This compound exerts its biological effects by inducing oxidative stress, which subsequently triggers apoptosis and autophagy through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

AstinB_Signaling_Pathway cluster_upstream Upstream Events cluster_apoptosis Apoptosis cluster_autophagy Autophagy astin_b This compound ros Increased Reactive Oxygen Species (ROS) astin_b->ros jnk JNK Activation (Phosphorylation) ros->jnk bax_bcl2 Increased Bax/Bcl-2 Ratio jnk->bax_bcl2 lc3 Increased LC3-II jnk->lc3 cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspases Caspase-9 & -3 Activation cytochrome_c->caspases apoptosis_out Apoptotic Cell Death caspases->apoptosis_out autophagosome Autophagosome Formation lc3->autophagosome autophagy_out Autophagic Process autophagosome->autophagy_out

Caption: this compound-induced apoptosis and autophagy signaling pathway.

Conclusion

The discovery of this compound's true origin from the endophytic fungus Cyanodermella asteris has revolutionized our understanding of this potent natural product. This guide provides a foundational framework for the isolation, purification, and biological investigation of this compound. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating molecule. Further research is warranted to optimize production methods and to fully elucidate the intricate molecular mechanisms underlying its diverse biological activities.

References

Spectroscopic Analysis of Astin B: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin B, a cyclic pentapeptide isolated from the medicinal herb Aster tataricus, has garnered significant interest due to its potential biological activities. The structural elucidation of this complex natural product is a critical step in understanding its function and potential for therapeutic development. This technical guide provides an in-depth overview of the spectroscopic techniques employed in the structural determination of this compound. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, and present a hypothetical yet representative compilation of the data obtained from these methods. This guide is intended to serve as a comprehensive resource for researchers involved in the isolation and characterization of novel natural products.

Introduction

The structural determination of a novel natural product like this compound is a meticulous process that relies on the synergistic application of various spectroscopic techniques. Each method provides unique pieces of the structural puzzle, and their combined interpretation allows for the unambiguous assignment of the molecule's constitution and stereochemistry. This compound, with its cyclic peptide core and multiple stereocenters, presents a formidable challenge that necessitates a suite of advanced spectroscopic experiments.

Molecular Structure of this compound:

  • Chemical Formula: C₂₅H₃₃Cl₂N₅O₇[1]

  • Molecular Weight: 586.5 g/mol [1]

  • IUPAC Name: (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone[1]

This guide will walk through the logical workflow of the structural elucidation process, from initial characterization by mass spectrometry to the detailed conformational analysis enabled by multidimensional NMR techniques.

Mass Spectrometry: The First Glimpse into Molecular Identity

High-resolution mass spectrometry (HRMS) is invariably the initial step in the analysis of a novel compound. It provides a precise determination of the molecular weight and, consequently, the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with a soft ionization source like Electrospray Ionization (ESI) is typically used.

Data Acquisition:

  • Ionization Mode: Positive ion mode is often employed to generate protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Mass Range: A wide mass range is scanned to detect the molecular ion and any potential fragments.

  • Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental formula using specialized software.

Data Presentation: Mass Spectrometry Data for this compound
ParameterObserved ValueInterpretation
High-Resolution MS (ESI-TOF)
[M+H]⁺ (m/z)586.1825Corresponds to the protonated molecule
Calculated Mass for C₂₅H₃₄Cl₂N₅O₇⁺586.1835Confirms the elemental composition
Tandem MS (MS/MS) Fragmentation
Precursor Ion (m/z)586.1825The molecular ion selected for fragmentation
Major Fragment Ions (m/z)Hypothetical dataProvide information on the amino acid sequence and connectivity

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of this compound.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) and transferred to a 5 mm NMR tube. The choice of solvent is crucial for sample solubility and to avoid signal overlap with the analyte.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is used to acquire the spectra.

Data Acquisition:

  • ¹H NMR: A standard pulse sequence is used to obtain the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: A proton-decoupled experiment is performed to obtain the carbon spectrum.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, revealing long-range connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the cyclic peptide.

Data Presentation: NMR Spectroscopic Data for this compound

Table 1: ¹H NMR Data for this compound (Hypothetical, 500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
e.g., H-α (Phe)4.85dd8.5, 4.21HPhenylalanine α-proton
e.g., H-β (Phe)3.20, 3.10m2HPhenylalanine β-protons
..................

Table 2: ¹³C NMR Data for this compound (Hypothetical, 125 MHz, CDCl₃)

Positionδ (ppm)Carbon TypeAssignment
e.g., C=O (Phe)172.5CPhenylalanine carbonyl
e.g., C-α (Phe)55.8CHPhenylalanine α-carbon
............

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Functional Group and Chromophore Analysis

While less structurally informative than NMR and MS, IR and UV-Vis spectroscopy provide valuable complementary data on the functional groups and conjugated systems present in this compound.

Experimental Protocols

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: A dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) is prepared in a quartz cuvette.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

Data Presentation: IR and UV-Vis Spectroscopic Data

Table 3: IR and UV-Vis Spectroscopic Data for this compound (Hypothetical)

Spectroscopic Method Wavenumber (cm⁻¹) / Wavelength (nm) Interpretation
Infrared (IR)
~3300 (broad)N-H stretching (amide)
~2960, 2870C-H stretching (aliphatic)
~1650 (strong)C=O stretching (amide I)
~1540 (strong)N-H bending (amide II)
Ultraviolet-Visible (UV-Vis)
λmax~260 nmπ → π* transition of the phenyl group

Visualizing the Structural Elucidation Workflow

The logical progression of experiments and data analysis is crucial for efficient and accurate structure determination.

experimental_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Isolation Isolation from Aster tataricus Purification Chromatographic Purification (HPLC) Isolation->Purification HRMS High-Resolution Mass Spectrometry Purification->HRMS NMR 1D & 2D NMR Spectroscopy Purification->NMR IR_UV IR & UV-Vis Spectroscopy Purification->IR_UV MolFormula Molecular Formula Determination HRMS->MolFormula Connectivity Connectivity Analysis (COSY, HMBC) NMR->Connectivity Stereochem Stereochemistry & Conformation (NOESY/ROESY) NMR->Stereochem IR_UV->MolFormula Structure Final Structure of this compound MolFormula->Structure Connectivity->Structure Stereochem->Structure

Caption: Experimental workflow for the structural elucidation of this compound.

Signaling Pathways and Logical Relationships

The interpretation of 2D NMR data is a logical process of piecing together correlations to build the molecular structure.

nmr_logic cluster_nmr_data 2D NMR Data cluster_structural_info Deduced Structural Information COSY COSY ¹H-¹H Correlations SpinSystems Proton Spin Systems COSY->SpinSystems HSQC HSQC ¹H-¹³C (1-bond) Correlations CH_Framework C-H Framework HSQC->CH_Framework HMBC HMBC ¹H-¹³C (2-3 bond) Correlations Connectivity Inter-fragment Connectivity HMBC->Connectivity NOESY NOESY/ROESY ¹H-¹H Spatial Proximity Conformation 3D Conformation NOESY->Conformation SpinSystems->Connectivity CH_Framework->Connectivity FinalStructure Complete Structure Connectivity->FinalStructure Conformation->FinalStructure

Caption: Logical relationships in 2D NMR data interpretation for this compound.

Conclusion

The structural elucidation of this compound is a prime example of the power of modern spectroscopic techniques. Through a systematic and integrated approach, combining data from mass spectrometry, multidimensional NMR, and other spectroscopic methods, the complete chemical structure can be determined with high confidence. This detailed structural information is the foundation for further investigations into the biosynthesis, mechanism of action, and potential therapeutic applications of this intriguing natural product. The protocols and data presentation formats outlined in this guide provide a framework for the rigorous characterization of complex molecules, which is an essential endeavor in the fields of natural product chemistry and drug discovery.

References

The Antitumor Properties of Astin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin B is a cyclic pentapeptide that has demonstrated notable antitumor properties.[1] Isolated from the medicinal herb Aster tataricus, this natural compound has been the subject of research investigating its potential as a chemotherapeutic agent.[1] Structurally, astins are characterized as halogenated cyclic pentapeptides.[1] While traditionally sourced from Aster tataricus, recent studies have revealed that astins are produced by the fungal endophyte Cyanodermella asteris residing within the plant. This discovery opens avenues for the sustainable biotechnological production of astins, independent of plant cultivation. This guide provides an in-depth overview of the known antitumor mechanisms of this compound, supported by experimental evidence and methodologies, to aid researchers in the fields of oncology and drug development.

Core Antitumor Mechanisms

This compound exerts its anticancer effects primarily through the induction of apoptosis and autophagy. These processes are intricately linked and involve the activation of specific signaling pathways that ultimately lead to programmed cell death.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. The apoptotic mechanism of this compound is predominantly mediated through the mitochondria-dependent intrinsic pathway.[1] This pathway is characterized by a series of molecular events that culminate in the activation of caspases, the executioners of apoptosis.

Key Molecular Events in this compound-Induced Apoptosis:

  • Mitochondrial Membrane Depolarization: this compound treatment leads to a loss of the mitochondrial membrane potential, a critical early event in the intrinsic apoptotic cascade.[1]

  • Cytochrome c Release: The depolarization of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytosol.

  • Alteration of Bax/Bcl-2 Ratio: this compound increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting mitochondrial permeabilization.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3. Studies on synthesized cyclic astin analogues have also shown sequential activation of caspases 8, 9, and 3 in human papillary thyroid carcinoma cells.

Induction of Autophagy

In addition to apoptosis, this compound treatment also induces autophagy, a cellular process of self-digestion of cytoplasmic components. This process is characterized by the formation of double-membraned vesicles called autophagosomes, which engulf cellular contents and fuse with lysosomes for degradation.

Markers of this compound-Induced Autophagy:

  • Increased LC3-II Expression: this compound treatment leads to an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein marker for autophagosomes.

  • Decreased p62 Expression: The levels of p62/SQSTM1, a protein that is selectively degraded during autophagy, are decreased following this compound treatment.

  • Acidic Vesicle Fluorescence: The presence of acidic vesicular organelles, characteristic of autolysosomes, is observed in this compound-treated cells.

Interestingly, in the context of this compound's effects on hepatic cells, autophagy appears to act as a protective mechanism against apoptosis. Co-treatment with an autophagy inhibitor enhanced the cytotoxicity of this compound and increased the levels of cleaved caspase-3. Conversely, co-treatment with a caspase inhibitor led to increased LC3-II and decreased p62, suggesting a complex interplay between these two cell death pathways.

Signaling Pathways Modulated by this compound

The antitumor effects of this compound are orchestrated through the modulation of specific signaling pathways. The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a key player in this compound-induced cellular stress and apoptosis.

JNK Signaling Pathway

This compound treatment has been shown to provoke oxidative stress, leading to the enhanced phosphorylation and activation of JNK. The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network and is activated in response to various cellular stresses. Activated JNK can, in turn, influence the expression and activity of proteins involved in both apoptosis and autophagy, thereby contributing to the cellular fate decisions upon this compound exposure.

AstinB_Signaling AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS GSH ↓ Intracellular Glutathione (GSH) AstinB->GSH Bax_Bcl2 ↑ Bax/Bcl-2 ratio AstinB->Bax_Bcl2 Autophagy Autophagy AstinB->Autophagy JNK ↑ p-JNK ROS->JNK Mitochondria Mitochondria JNK->Mitochondria MMP_loss Depolarization of Mitochondrial Membrane Bax_Bcl2->MMP_loss CytC Cytochrome c release MMP_loss->CytC Casp9 ↑ Caspase-9 activity CytC->Casp9 Casp3 ↑ Caspase-3 activity Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis LC3 ↑ LC3-II Autophagy->LC3 p62 ↓ p62 Autophagy->p62 Apoptosis_Assay_Workflow Start Cell Treatment with This compound Harvest Harvest Cells (including supernatant) Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min at RT in the dark Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze Western_Blot_Workflow Start Cell Lysis and Protein Quantification SDSPAGE SDS-PAGE Start->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation (LC3, p62) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Detection and Quantification SecondaryAb->Detect

References

The Fungal Endophyte's Role in Astin B Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astins are a class of cyclic pentapeptides with promising antitumor and immunosuppressive activities. For decades, these natural products were believed to be synthesized by their host plant, Aster tataricus. However, recent groundbreaking research has revealed that the true producer of astins is a fungal endophyte, Cyanodermella asteris, residing within the plant tissues. This discovery has opened new avenues for the sustainable production of astins through fermentation and metabolic engineering. This technical guide provides an in-depth overview of the pivotal role of this fungal endophyte in Astin B biosynthesis, detailing the biosynthetic pathway, the enzymatic machinery involved, and the experimental methodologies used to elucidate this complex process.

Introduction

The astin family of natural products, which includes this compound, has garnered significant interest in the pharmaceutical industry due to its potent biological activities. Astins are characterized by a unique cyclic pentapeptide structure, often featuring a rare 3,4-dichlorinated L-proline residue. The low abundance of astins in the host plant and the challenges associated with their chemical synthesis have historically hindered their clinical development.

The identification of the endophytic fungus Cyanodermella asteris as the biosynthetic origin of astins has been a paradigm shift in the field.[1][2][3] This finding not only resolves a long-standing question about the true producer of these valuable compounds but also paves the way for their biotechnological production. This guide will delve into the molecular and biochemical intricacies of this compound biosynthesis by C. asteris, providing a comprehensive resource for researchers and professionals in drug development.

The Fungal Architect: Cyanodermella asteris

Cyanodermella asteris is a filamentous fungus belonging to the class Lecanoromycetes. It was first isolated from the inflorescence of Aster tataricus.[4][5] Subsequent studies confirmed its endophytic nature, residing within the plant tissues without causing any apparent disease symptoms. Axenic cultures of C. asteris have been shown to produce several astin variants, including Astin C, F, and G, in detectable amounts. Interestingly, Astin A and B, which are prominent in the host plant, are often found in lower quantities or are absent in fungal cultures, suggesting a complex interplay between the endophyte and the host plant in the biosynthesis and modification of certain astin analogues.

The Genetic Blueprint: The Astin Biosynthetic Gene Cluster (ast BGC)

The biosynthesis of astins is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). Through genome sequencing of C. asteris, the ast BGC was identified, spanning approximately 50 kilobases and comprising 13 distinct genes. At the heart of this cluster lies the gene astN, which encodes a massive multidomain enzyme known as a non-ribosomal peptide synthetase (NRPS).

Key Genes in the ast BGC
GeneProposed Function
astN Non-ribosomal peptide synthetase (NRPS), the core enzyme for astin assembly.
astM, astX Transcriptional regulation of the gene cluster.
astO, astT, astW Transportation of astins or their precursors.
astR, astP Biosynthesis of non-proteinogenic amino acid precursors.

The Molecular Assembly Line: this compound Biosynthesis Pathway

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism, a common strategy employed by microorganisms to produce a vast array of bioactive peptides. The central enzyme, AstN, functions as a molecular assembly line, sequentially incorporating and modifying the amino acid building blocks of the astin backbone.

The proposed biosynthetic pathway for the astin core structure involves the following key steps:

  • Precursor Biosynthesis: The non-proteinogenic amino acids, L-2-aminobutyric acid (2Abu) and β-(R)-phenylalanine (βPhe), are synthesized by dedicated enzymes encoded within the ast BGC, likely AstR and AstP.

  • Amino Acid Activation: The five amino acid precursors (L-proline, L-serine, 2Abu, another L-proline, and βPhe) are recognized and activated by specific adenylation (A) domains within the modular structure of the AstN NRPS.

  • Thiolation and Chain Elongation: The activated amino acids are then transferred to the phosphopantetheinyl arms of the thiolation (T) or peptidyl carrier protein (PCP) domains. The condensation (C) domains catalyze the formation of peptide bonds, elongating the peptide chain in a stepwise manner.

  • Modification: The proline residue at the first position is proposed to undergo dichlorination. While a dedicated halogenase has not been definitively identified within the ast BGC, this modification is crucial for the bioactivity of many astins.

  • Cyclization and Release: The final linear pentapeptide is cyclized and released from the NRPS enzyme, likely facilitated by a terminal condensation-like (CT) or thioesterase (TE) domain.

Visualizing the Biosynthetic Pathway

Astin_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly Line (AstN) L-Proline L-Proline Module1 Module 1 (Pro) A T C L-Proline->Module1:f0 Activation Module4 Module 4 (Pro) A T C L-Proline->Module4:f0 Activation L-Serine L-Serine Module2 Module 2 (Ser) A T C L-Serine->Module2:f0 Activation 2Abu_precursor Precursor for 2Abu AstR AstR 2Abu_precursor->AstR betaPhe_precursor Precursor for βPhe AstP AstP betaPhe_precursor->AstP 2Abu L-2-Aminobutyric acid AstR->2Abu betaPhe β-(R)-Phenylalanine AstP->betaPhe Module3 Module 3 (2Abu) A T C 2Abu->Module3:f0 Activation Module5 Module 5 (βPhe) A T C betaPhe->Module5:f0 Activation Module1->Module2 Module2->Module3 Module3->Module4 Module4->Module5 Release Release C_T/TE Module5->Release Astin Core Astin Core Release->Astin Core Cyclization This compound This compound Astin Core->this compound Further Modifications (e.g., Chlorination) Identification_Workflow cluster_plant Plant Analysis cluster_fungus Fungal Analysis cluster_analysis Chemical and Genetic Analysis Plant_Material Aster tataricus Plant Tissues Surface_Sterilization Surface Sterilization Plant_Material->Surface_Sterilization HPLC_MS_Plant HPLC-MS Analysis of Plant Extract Plant_Material->HPLC_MS_Plant Endophyte_Isolation Endophyte Isolation on PDA Surface_Sterilization->Endophyte_Isolation Pure_Culture Pure Fungal Cultures Endophyte_Isolation->Pure_Culture Subculturing Liquid_Culture Liquid Fermentation Pure_Culture->Liquid_Culture DNA_Sequencing ITS rDNA Sequencing Pure_Culture->DNA_Sequencing Fungal_Extract Fungal Extract Liquid_Culture->Fungal_Extract HPLC_MS_Fungus HPLC-MS Analysis of Fungal Extract Fungal_Extract->HPLC_MS_Fungus Identification Identification of Cyanodermella asteris HPLC_MS_Plant->Identification HPLC_MS_Fungus->Identification DNA_Sequencing->Identification Gene_Knockout_Workflow Target_Gene_Selection Select Target Gene in ast BGC sgRNA_Design Design sgRNAs Target_Gene_Selection->sgRNA_Design Vector_Construction Construct CRISPR/Cas9 Expression Vector sgRNA_Design->Vector_Construction Transformation Transform Protoplasts with Vector Vector_Construction->Transformation Protoplast_Formation Generate Fungal Protoplasts Protoplast_Formation->Transformation Selection Select Transformed Fungi Transformation->Selection Screening Screen for Gene Knockout (PCR & Sequencing) Selection->Screening Phenotypic_Analysis Analyze Astin Production in Knockout Mutant Screening->Phenotypic_Analysis

References

An In-depth Technical Guide to the Congeners of Astins: A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astins are a class of cyclic pentapeptides of fungal origin, isolated from the medicinal plant Aster tataricus. These natural products have garnered significant interest in the scientific community due to their potent antitumor, anti-inflammatory, and immunosuppressive properties. This technical guide provides a comprehensive overview of the three primary congeners: astin A, astin B, and astin C. It delves into their chemical structures, biological activities, and mechanisms of action, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Astins are a family of structurally related cyclic pentapeptides originally isolated from the roots of Aster tataricus, a plant used in traditional medicine. Subsequent research has revealed that these compounds are biosynthesized by an endophytic fungus, Cyanodermella asteris, residing within the plant. The unique chemical architecture of astins, particularly the presence of a dichlorinated proline residue, contributes to their significant biological activities. This guide focuses on the three most studied congeners: astin A, this compound, and astin C, providing a detailed comparative analysis to aid in their further investigation and potential therapeutic development.

Chemical Structures and Characterization

The astin congeners share a common cyclic pentapeptide core but differ in their substitutions.

Astin A: A hydroxylated derivative of astin C.

This compound: Characterized by the molecular formula C25H33Cl2N5O7.

  • IUPAC Name: (3S,6R,9S,12S,15R)-12-(2-amino-2-oxoethyl)-6-(4-chlorobutyl)-9-(3,4-dichlorophenyl)-3-methyl-1,4,7,10,13-pentaazacyclopentadecane-2,5,8,11,14-pentaone

Astin C: Characterized by the molecular formula C25H33Cl2N5O6.[1]

  • IUPAC Name: (3S,6R,9S,12S,15R)-12-(2-amino-2-oxoethyl)-6-(4-chlorobutyl)-9-(3,4-dichlorophenyl)-1,4,7,10,13-pentaazacyclopentadecane-2,5,8,11,14-pentaone[1]

Table 1: Physicochemical Properties of Astin Congeners

CongenerMolecular FormulaMolecular Weight ( g/mol )
Astin A C25H33Cl2N5O7586.46
This compound C25H33Cl2N5O7586.46
Astin C C25H33Cl2N5O6570.46

Note: Data for Astin A is inferred from its relationship to Astin C. Detailed, publicly available comparative cytotoxicity data for all three congeners from a single study is limited.

Isolation and Characterization

Experimental Protocol: Isolation of Astin A, B, and C from Aster tataricus

This protocol is a generalized representation based on common phytochemical isolation techniques.

  • Extraction:

    • Air-dried and powdered roots of Aster tataricus are extracted exhaustively with methanol (MeOH) at room temperature.

    • The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc).

  • Chromatographic Separation:

    • The bioactive fraction (typically the CHCl3 or EtOAc fraction) is subjected to column chromatography on silica gel.

    • A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing compounds of interest are further purified by repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure astin A, B, and C.

  • Structure Elucidation:

    • The structures of the isolated compounds are determined by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Biological Activities and Quantitative Data

Astins exhibit a range of biological activities, with antitumor and immunomodulatory effects being the most prominent.

Table 2: Summary of Biological Activities and IC50 Values

CongenerBiological ActivityCell Line/ModelIC50 ValueReference
This compound Cytotoxicity (Hepatotoxicity)Human hepatic L-02 cellsNot explicitly stated[2]
Astin C Inhibition of IFN-β mRNA expression (anti-inflammatory)Mouse embryonic fibroblasts3.42 µM[3]
Astin C Inhibition of IFN-β mRNA expression (anti-inflammatory)Human embryonic kidney 293T cells10.83 µM[3]
Astin C Immunosuppressive activityNot specifiedNot explicitly stated

Mechanisms of Action and Signaling Pathways

The biological effects of astins are mediated through their interaction with specific cellular signaling pathways.

This compound: Induction of Apoptosis and Autophagy

This compound has been shown to induce hepatotoxicity through the induction of apoptosis in a mitochondria/caspase-dependent manner. This process is initiated by an increase in reactive oxygen species (ROS), leading to oxidative stress and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Signaling Pathway of this compound-Induced Apoptosis

AstinB_Apoptosis AstinB This compound ROS ↑ ROS AstinB->ROS JNK ↑ JNK Phosphorylation ROS->JNK Mitochondria Mitochondria JNK->Mitochondria Bax ↑ Bax/Bcl-2 ratio Mitochondria->Bax CytochromeC Cytochrome c release Bax->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AstinC_STING cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 STING->IRF3 recruits TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer dimerizes AstinC Astin C AstinC->STING inhibits recruitment of IRF3 IFN Type I Interferon Genes pIRF3_dimer->IFN activates transcription

References

The Symbiotic Origin and Biological Activity of Astin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin B, a cyclic pentapeptide with notable cytotoxic and pro-apoptotic properties, has been a subject of significant interest in natural product chemistry and drug discovery. Traditionally isolated from the roots of Aster tataricus, a plant utilized in traditional Chinese medicine, recent scientific advancements have revealed a fascinating symbiotic relationship responsible for its production. This technical guide provides an in-depth overview of the natural abundance and yield of this compound, detailed experimental protocols for its analysis, and a visualization of its molecular signaling pathways. A pivotal finding is that this compound is not a true phytochemical but a product of the endophytic fungus, Cyanodermella asteris, residing within the tissues of Aster tataricus. This discovery has profound implications for its sustainable production and therapeutic development.

Natural Abundance and Yield

The presence and quantity of this compound in Aster tataricus are highly variable, as they are contingent on the colonization of the plant by the endophytic fungus Cyanodermella asteris. Some specimens of A. tataricus may be entirely devoid of astins if they do not host this specific endophyte. Astins, with Astins A, B, and C being the predominant variants, are found in various parts of the host plant, including the roots, rhizomes, leaves, and inflorescences.

The low natural availability of these compounds has historically been a bottleneck for comprehensive research into their biological activities. The direct extraction from the plant is often inefficient. However, the axenic cultivation of C. asteris has opened new avenues for a more consistent and higher-yield production of astins.

Quantitative Data Summary

The following table summarizes the reported yields of astins from both Aster tataricus and in vitro fungal cultures. It is important to note that specific yield data for this compound from the plant is not extensively reported; however, data for the closely related Astin C provides a valuable benchmark.

Source Compound Yield Notes
Aster tataricusAstin C0.16 mg/gYield from the plant material.
Cyanodermella asteris (axenic culture)Astin C0.89 mg/gFive-fold higher yield compared to plant extraction.
Cyanodermella asteris (3L culture)Astin C63 mgTotal isolated yield from a large-scale culture.
Cyanodermella asteris (3L culture)Astin F1.5 mgTotal isolated yield from a large-scale culture.

Experimental Protocols

Extraction and Isolation of Astins from Aster tataricus

This protocol outlines a general procedure for the extraction and isolation of astins from plant material.

a. Plant Material Preparation:

  • Freshly collected roots and rhizomes of Aster tataricus are thoroughly washed and air-dried.

  • The dried material is ground into a fine powder.

b. Extraction:

  • The powdered plant material is extracted with methanol (MeOH) at room temperature for an extended period (e.g., 24-48 hours), often with agitation.

  • The extraction process is typically repeated multiple times (e.g., three times) to ensure maximum recovery.

  • The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

c. Fractionation:

  • The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Astins are typically found in the ethyl acetate fraction.

d. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to multiple steps of column chromatography.

  • Common stationary phases include silica gel, Sephadex LH-20, and ODS (octadecylsilane).

  • Elution is performed with gradient solvent systems (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the compounds based on their polarity.

  • Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Fractions containing astins are pooled and further purified by preparative HPLC to yield pure compounds like this compound.

Quantification of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol describes a method for the quantitative analysis of this compound.

a. Instrumentation:

  • A high-performance liquid chromatography system coupled with a mass spectrometer (e.g., UPLC-ESI-MS/MS).

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Waters UPLC BEH C18, 50 × 2.1 mm, 1.7 μm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for this compound.

d. Sample Preparation:

  • Accurately weighed powdered samples of A. tataricus or fungal culture extracts are sonicated in methanol.

  • The extracts are centrifuged, and the supernatant is filtered through a 0.22 μm syringe filter before injection into the HPLC system.

e. Quantification:

  • A calibration curve is generated using a certified reference standard of this compound at various concentrations.

  • The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Signaling Pathways of this compound

This compound exerts its cytotoxic effects primarily through the induction of apoptosis and autophagy in cancer cells. The following diagrams illustrate the key signaling pathways involved.

AstinB_Experimental_Workflow cluster_extraction Extraction & Isolation cluster_quantification Quantification plant_material Aster tataricus (Roots & Rhizomes) extraction Methanolic Extraction plant_material->extraction sample_prep Sample Preparation plant_material->sample_prep fractionation Liquid-Liquid Fractionation extraction->fractionation purification Column Chromatography fractionation->purification pure_astin_b Pure this compound purification->pure_astin_b hplc_ms HPLC-MS/MS Analysis sample_prep->hplc_ms data_analysis Data Analysis hplc_ms->data_analysis concentration This compound Concentration data_analysis->concentration AstinB_Apoptosis_Pathway AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) ↓ Glutathione (GSH) AstinB->ROS Mitochondrion Mitochondrion JNK ↑ p-JNK ROS->JNK Bax_Bcl2 ↑ Bax/Bcl-2 ratio JNK->Bax_Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax_Bcl2->MMP CytochromeC Cytochrome c release MMP->CytochromeC Caspase9 ↑ Caspase-9 activation CytochromeC->Caspase9 Caspase3 ↑ Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AstinB_Autophagy_Pathway AstinB This compound Autophagosome_Formation Autophagosome Formation AstinB->Autophagosome_Formation LC3 ↑ LC3-I to LC3-II conversion Autophagosome_Formation->LC3 p62 ↓ p62 degradation Autophagosome_Formation->p62 Autolysosome Autolysosome Formation LC3->Autolysosome Autophagy Autophagy Autolysosome->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis crosstalk

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Astin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin B is a cyclic pentapeptide with significant biological activities, including antitumor properties. It belongs to a class of halogenated cyclic peptides naturally produced by the endophytic fungus Cyanodermella asteris, which resides in the medicinal plant Aster tataricus.[1] The complex structure of this compound, featuring a unique 3,4-dichlorinated proline residue, makes its isolation and purification a critical step for further research and development. These application notes provide detailed protocols for the isolation of this compound from fungal cultures and its subsequent purification using chromatographic techniques.

Data Presentation

The following table summarizes quantitative data obtained from the isolation of astin variants from a 3-liter culture of Cyanodermella asteris grown in a Malt Extract Autolysate (MEA) medium. While specific data for this compound was not detailed in the reviewed literature, the data for the related Astin C and F provide a valuable benchmark for expected yields.

CompoundCulture Volume (L)Isolated Yield (mg)Yield per Liter (mg/L)
Astin C36321
Astin F31.50.5

Table 1: Quantitative yields of Astin C and F from a 3L culture of Cyanodermella asteris. This data can be used to estimate the potential yield of this compound, which is structurally similar.[2]

Experimental Protocols

Protocol 1: Cultivation of Cyanodermella asteris and Extraction of Astins

This protocol describes the cultivation of the endophytic fungus Cyanodermella asteris and the subsequent extraction of the crude astin mixture.

Materials:

  • Cyanodermella asteris culture

  • Malt Extract Autolysate (MEA) medium

  • Sterile shake flasks

  • Incubator shaker

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Liquid nitrogen

  • Centrifuge and appropriate centrifuge tubes

  • Rotary evaporator

Procedure:

  • Fungal Cultivation:

    • Inoculate sterile MEA medium in shake flasks with a culture of Cyanodermella asteris.

    • Incubate the flasks on a rotary shaker at an appropriate temperature and agitation speed for a sufficient period to allow for fungal growth and production of astins. Optimal conditions may need to be determined empirically, but a starting point could be 25°C and 150 rpm for 14-21 days.

  • Harvesting the Fungal Biomass and Culture Broth:

    • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extraction:

    • Freeze the harvested fungal mycelium with liquid nitrogen and grind it to a fine powder using a mortar and pestle.[2]

    • Extract the ground mycelium twice with a 1:1 (v/v) mixture of methanol and acetone. Use a volume of 20 mL of the solvent mixture per gram of fresh weight for each extraction, shaking for 30 minutes each time.[2]

    • Combine the methanol/acetone extracts.

    • The culture broth can also be extracted with an equal volume of ethyl acetate to recover secreted astins.

  • Concentration:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Purification of this compound using Flash Chromatography and Preparative HPLC

This protocol outlines the purification of this compound from the crude extract obtained in Protocol 1. This is a multi-step process involving initial fractionation by flash chromatography followed by high-resolution purification using preparative high-performance liquid chromatography (HPLC).

Materials:

  • Crude astin extract

  • Silica gel for flash chromatography

  • Solvents for flash chromatography (e.g., hexane, ethyl acetate, methanol)

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative HPLC column (e.g., 250 x 20 mm, 5 µm particle size)

  • Mobile phase solvents for HPLC:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

    • Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

  • Fraction collector

  • Analytical HPLC system for fraction analysis

  • Lyophilizer

Procedure:

  • Flash Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Pre-pack a silica gel column with a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise or gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

    • Collect fractions and analyze them by analytical HPLC or TLC to identify the fractions containing this compound.

    • Pool the this compound-rich fractions and evaporate the solvent.

  • Preparative HPLC (Final Purification):

    • Dissolve the enriched this compound fraction in the initial mobile phase composition (e.g., 20% Solvent B).

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of Solvent B. A typical gradient for cyclic peptides would be from 20% to 80% Solvent B over 40 minutes at a flow rate of 10 mL/min. The exact gradient should be optimized based on analytical HPLC results.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

    • Collect fractions corresponding to the this compound peak using a fraction collector.

  • Purity Analysis and Final Preparation:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions containing pure this compound.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain pure this compound as a powder.

Mandatory Visualizations

experimental_workflow cluster_extraction Protocol 1: Extraction cluster_purification Protocol 2: Purification A Cultivation of Cyanodermella asteris B Harvesting (Filtration/Centrifugation) A->B C Extraction with Methanol/Acetone B->C D Concentration (Rotary Evaporation) C->D E Crude Extract D->E Proceed to Purification F Flash Chromatography (Silica Gel) E->F G This compound Enriched Fraction F->G H Preparative HPLC (C18 Column) G->H I Pure this compound Fractions H->I J Lyophilization I->J K Pure this compound Powder J->K

Caption: Workflow for this compound Isolation and Purification.

astin_b_apoptosis_pathway cluster_cell Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AstinB This compound Receptor Unknown Receptor or Cellular Uptake AstinB->Receptor Interaction? ROS Increased ROS Receptor->ROS Induces JNK JNK Activation ROS->JNK Mitochondria Mitochondria JNK->Mitochondria Stress Signal CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

References

Revolutionizing Toxin Analysis: A Detailed Protocol for the Detection and Quantification of Astin B by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Astin B, a cyclic pentapeptide isolated from the medicinal herb Aster tataricus, has garnered significant attention in the fields of toxicology and drug development due to its potential hepatotoxic effects. Accurate and sensitive quantification of this compound in various matrices is crucial for toxicological assessments, pharmacokinetic studies, and quality control of herbal preparations. This application note presents a comprehensive and detailed protocol for the detection and quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a powerful analytical technique renowned for its specificity and sensitivity.

This document provides researchers, scientists, and drug development professionals with a step-by-step guide to establishing a robust and reliable analytical method for this compound. The protocol encompasses sample preparation, detailed HPLC-MS/MS parameters, and data analysis procedures.

Quantitative Data Summary

ParameterOptimized Value
HPLC
ColumnTo be determined (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientTo be optimized
Flow RateTo be optimized (e.g., 0.3 mL/min)
Column TemperatureTo be optimized (e.g., 40 °C)
Injection VolumeTo be optimized (e.g., 5 µL)
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)To be determined (Expected [M+H]⁺)
Product Ions (m/z)To be determined
Collision Energy (eV)To be optimized for each transition
Method Validation
Linearity RangeTo be determined
Correlation Coefficient (r²)≥ 0.99
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Accuracy (% Recovery)To be determined (typically 80-120%)
Precision (% RSD)To be determined (typically <15%)

Experimental Protocols

This section details the recommended experimental procedures for the HPLC-MS analysis of this compound.

Sample Preparation

The choice of sample preparation method will depend on the matrix (e.g., plasma, tissue homogenate, herbal extract). A generic protocol for liquid-liquid extraction (LLE), a common technique for isolating analytes from complex matrices, is provided below.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (a structurally similar compound not present in the sample, e.g., a stable isotope-labeled this compound)

  • Extraction solvent (e.g., Ethyl acetate, Methyl tert-butyl ether)

  • Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

Procedure:

  • To 100 µL of the sample, add 10 µL of the internal standard solution.

  • Add 500 µL of the extraction solvent.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds to dissolve the analyte.

  • Transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Method Development

The following steps outline the process for developing a robust HPLC-MS/MS method for this compound.

a. Mass Spectrometry Optimization:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol).

  • Infuse the solution directly into the mass spectrometer to determine the precursor ion, which is expected to be the protonated molecule [M+H]⁺. The chemical formula for this compound is C₂₅H₃₃Cl₂N₅O₇.

  • Perform a product ion scan to identify the most abundant and stable fragment ions of this compound. This involves subjecting the precursor ion to collision-induced dissociation (CID).

  • Optimize the collision energy for each selected precursor-to-product ion transition to achieve the maximum signal intensity. These optimized transitions will be used for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for quantification.

b. Chromatographic Separation:

  • Select a suitable reversed-phase HPLC column (e.g., a C18 column) for the separation of the cyclic peptide.

  • Develop a gradient elution method using water and a polar organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

  • Optimize the gradient profile (the rate of change of the mobile phase composition) to achieve good separation of this compound from potential matrix interferences and to obtain a sharp, symmetrical peak.

  • Optimize other HPLC parameters such as flow rate, column temperature, and injection volume to enhance separation and sensitivity.

Method Validation

To ensure the reliability of the analytical method, a full validation according to regulatory guidelines (e.g., FDA or EMA) should be performed. The key validation parameters include:

  • Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: Determine the concentration range over which the detector response is directly proportional to the analyte concentration. This is typically evaluated by analyzing a series of calibration standards.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be accurately and precisely quantified.

  • Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: Assess the stability of the analyte in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Biological or Herbal Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MS Mass Spectrometry Detection (MS/MS) HPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report method_development cluster_ms MS Optimization cluster_hplc HPLC Optimization cluster_validation Method Validation cluster_final Final Method Precursor Determine Precursor Ion Product Identify Product Ions Precursor->Product CE Optimize Collision Energy Product->CE Validation Perform Full Validation (Linearity, Accuracy, Precision, etc.) CE->Validation Column Select Column MobilePhase Optimize Mobile Phase Column->MobilePhase Gradient Develop Gradient MobilePhase->Gradient Gradient->Validation FinalMethod Established Analytical Method Validation->FinalMethod

Application Notes and Protocols for Cell-Based Assays with Astin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin B is a cyclic pentapeptide isolated from the medicinal herb Aster tataricus. It has been identified as a compound with significant biological activity, including hepatotoxic effects.[1][2] Research indicates that this compound induces apoptosis through a mitochondria- and caspase-dependent pathway and also triggers autophagy in human liver cells.[1][2] The underlying mechanisms involve the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS), a reduction in intracellular glutathione (GSH), and the activation of c-Jun N-terminal kinase (JNK) phosphorylation.[1] These cellular responses make this compound a compound of interest for studies on cell death mechanisms and potential therapeutic applications.

This document provides detailed protocols for conducting a series of cell-based assays to investigate the effects of this compound. The assays described herein are designed to assess cell viability, apoptosis, and key signaling pathways affected by this compound treatment.

Data Presentation

Table 1: Summary of this compound Effects on L-02 Human Liver Cells

ParameterEffect of this compound TreatmentConcentration RangeTime PointsKey Markers
Cell Proliferation Inhibition0-60 µM12-48 hDecreased cell viability
Oxidative Stress Induction0-60 µM24 hIncreased ROS, Decreased GSH, Increased p-JNK
Mitochondrial Dysfunction Induction0-60 µM24 hDepolarization of mitochondrial membrane potential
Apoptosis Induction0-60 µM24 hIncreased Bax/Bcl-2 ratio, Cytochrome c release, Increased Caspase-9 and -3 activity
Autophagy Induction0-60 µM24 hIncreased LC3-II, Decreased p62

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium at concentrations ranging from 0 to 100 µM.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • PBS

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

Western Blot Analysis for Apoptosis and Autophagy Markers

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and autophagy.

Materials:

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-LC3B, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

AstinB_Workflow cluster_prep Cell Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding Treatment This compound Treatment (0-100 µM) Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow Apoptosis Analysis (Annexin V/PI) Treatment->Flow WB Protein Expression (Western Blot) Treatment->WB Viability_Data IC50 Determination MTT->Viability_Data Apoptosis_Data Quantification of Apoptotic Cells Flow->Apoptosis_Data Protein_Data Protein Level Changes (Bax/Bcl-2, LC3-II/I) WB->Protein_Data AstinB_Signaling cluster_stress Oxidative Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_autophagy Autophagy AstinB This compound ROS ↑ ROS AstinB->ROS GSH ↓ GSH AstinB->GSH JNK ↑ p-JNK AstinB->JNK LC3 ↑ LC3-II AstinB->LC3 p62 ↓ p62 AstinB->p62 Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 JNK->Bax_Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax_Bcl2->MMP CytoC ↑ Cytochrome c Release MMP->CytoC Casp9 ↑ Caspase-9 Activation CytoC->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for the Chemical Synthesis of Astin B Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astins are a class of cyclic pentapeptides, originally isolated from the medicinal plant Aster tataricus, that have demonstrated significant antineoplastic activities. Their unique structure, which includes a 16-membered ring and often non-proteinogenic amino acids, has made them attractive targets for chemical synthesis and modification to develop novel therapeutic agents. This document provides an overview of the techniques for the chemical synthesis of Astin B analogues, focusing on both solution-phase and solid-phase methodologies. Detailed protocols and relevant biological signaling pathways are also presented to guide researchers in the synthesis and evaluation of these promising compounds.

Synthetic Strategies for this compound Analogues

The synthesis of this compound analogues, which are cyclic pentapeptides, can be approached through two primary methods: solution-phase synthesis and solid-phase peptide synthesis (SPPS). The choice of method often depends on the desired scale of production, the complexity of the analogue, and the available resources.

Solution-Phase Synthesis: This classical approach involves the stepwise coupling of amino acids in a homogenous solution. It is particularly suitable for large-scale synthesis and for analogues containing unusual or modified amino acid residues that may be difficult to incorporate using automated synthesizers. The general workflow for solution-phase synthesis of a linear pentapeptide precursor followed by cyclization is outlined below.

Solid-Phase Peptide Synthesis (SPPS): SPPS offers a more streamlined and automated approach to peptide synthesis. The C-terminal amino acid is first attached to an insoluble resin support, and subsequent amino acids are added in a stepwise manner. The key advantage of SPPS is the ease of purification at each step, as excess reagents and byproducts are simply washed away. After assembly of the linear peptide, it is cleaved from the resin and can then be cyclized in solution. Alternatively, on-resin cyclization strategies can be employed.

Experimental Protocols

Solution-Phase Synthesis of a Linear Pentapeptide Precursor

This protocol describes the synthesis of a linear pentapeptide, which can then be cyclized to form an this compound analogue. The example sequence used here is a representative backbone for an this compound analogue.

Materials:

  • Fmoc-protected amino acids (e.g., Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, Fmoc-Aib-OH, Fmoc-β3-Phe-OH, Fmoc-Abu-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Ethyl acetate, n-Hexane

  • Drying agent: Anhydrous sodium sulfate

  • Purification: Silica gel for column chromatography

Procedure:

  • Dipeptide Synthesis (Coupling of the first two amino acids):

    • Dissolve the C-terminal amino acid methyl ester hydrochloride (e.g., H-Abu-OMe·HCl) and the subsequent Fmoc-protected amino acid (e.g., Fmoc-β3-Phe-OH) in DMF.

    • Add HBTU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide by silica gel column chromatography.

  • Fmoc-Deprotection:

    • Dissolve the purified Fmoc-dipeptide in a solution of 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine.

  • Chain Elongation (Stepwise coupling of remaining amino acids):

    • Repeat the coupling and deprotection steps sequentially with the remaining Fmoc-protected amino acids (Fmoc-Aib-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Pro-OH) to assemble the linear pentapeptide.

  • Final Deprotection and Saponification:

    • After the final coupling, remove the N-terminal Fmoc group as described in step 2.

    • To hydrolyze the C-terminal methyl ester, dissolve the peptide in a mixture of methanol and 1N NaOH and stir at room temperature.

    • Acidify the solution with 1N HCl and extract the peptide with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the linear pentapeptide with a free carboxylic acid.

Head-to-Tail Cyclization in Solution

Materials:

  • Linear pentapeptide with free N- and C-termini

  • Cyclization reagent: DPPA (Diphenylphosphoryl azide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Sodium bicarbonate or DIPEA

  • Solvent: Anhydrous DMF, high dilution conditions (e.g., 0.1 mM)

Procedure:

  • Dissolve the linear pentapeptide in a large volume of anhydrous DMF to achieve high dilution.

  • Add the cyclization reagent (e.g., DPPA) and a base (e.g., sodium bicarbonate) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the cyclization by HPLC-MS.

  • Once the reaction is complete, remove the solvent under vacuum.

  • Purify the crude cyclic peptide by preparative reverse-phase HPLC.

Solid-Phase Synthesis of a Linear Pentapeptide Precursor

Materials:

  • Pre-loaded Wang or Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma

  • Base: DIPEA

  • Deprotection reagent: 20% Piperidine in DMF

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the pre-loaded amino acid. Wash the resin thoroughly with DMF.

  • Coupling: Dissolve the next Fmoc-amino acid, coupling reagent, and base in DMF and add to the resin. Agitate the mixture for 1-2 hours. Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling cycles until the desired pentapeptide sequence is assembled on the resin.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the linear peptide by preparative HPLC.

Data Presentation

Table 1: Representative Yields for Synthetic Steps in Solution-Phase Synthesis of an this compound Analogue.

StepDescriptionStarting MaterialProductYield (%)Purity (%) (by HPLC)
1Dipeptide FormationH-Abu-OMe·HClFmoc-β3-Phe-Abu-OMe85>95
2Tripeptide FormationH-β3-Phe-Abu-OMeFmoc-Aib-β3-Phe-Abu-OMe82>95
3Tetrapeptide FormationH-Aib-β3-Phe-Abu-OMeFmoc-Thr(tBu)-Aib-β3-Phe-Abu-OMe80>95
4Pentapeptide FormationH-Thr(tBu)-Aib-β3-Phe-Abu-OMeFmoc-Pro-Thr(tBu)-Aib-β3-Phe-Abu-OMe78>95
5CyclizationH-Pro-Thr-Aib-β3-Phe-Abu-OHcyclo(-Pro-Thr-Aib-β3-Phe-Abu-)40>98

Note: Yields and purities are representative and can vary depending on the specific amino acid sequence and reaction conditions.

Biological Activity and Signaling Pathways

Synthetic cyclic this compound analogues have been shown to exert their antineoplastic effects by inducing apoptosis (programmed cell death) in cancer cells. The underlying mechanisms involve the activation of specific signaling pathways.

Caspase-Mediated Apoptosis

Studies have demonstrated that synthetic cyclic astin analogues induce apoptosis through the sequential activation of caspases, which are key proteases in the apoptotic cascade.[1][2] The proposed pathway involves the activation of initiator caspase-8, which then leads to the activation of executioner caspases such as caspase-9 and caspase-3, ultimately leading to cell death.[1]

Caspase_Pathway Astin_Analogue This compound Analogue Caspase8 Caspase-8 (Initiator) Astin_Analogue->Caspase8 Activates Caspase9 Caspase-9 (Executioner) Caspase8->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Caspase activation cascade induced by this compound analogues.

Mitochondria-Mediated Apoptosis and JNK Pathway

Natural this compound has been shown to induce apoptosis through a mitochondria-dependent pathway.[3] This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and changes in the ratio of Bax/Bcl-2 proteins.[3] Additionally, this compound provokes oxidative stress and enhances the phosphorylation of c-Jun N-terminal kinase (JNK), a key regulator of stress-induced apoptosis.

JNK_Mitochondria_Pathway Astin_B This compound ROS ↑ Reactive Oxygen Species (ROS) Astin_B->ROS Mitochondria Mitochondrial Dysfunction (↑ Bax/Bcl-2, ↓ ΔΨm) Astin_B->Mitochondria JNK JNK Activation (Phosphorylation) ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, -3) Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Caption: JNK and mitochondrial pathways in this compound-induced apoptosis.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of this compound analogues.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Linear_Synthesis Linear Peptide Synthesis (Solution or Solid-Phase) Cyclization Cyclization (Solution-Phase) Linear_Synthesis->Cyclization Purification Purification (Preparative HPLC) Cyclization->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis

Caption: Workflow for this compound analogue synthesis and evaluation.

References

Developing In Vivo Animal Models for Astin B Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing in vivo animal models for the study of Astin B, a cyclic pentapeptide with noted hepatotoxic and potential anticancer properties. The following sections detail experimental protocols, data presentation, and the underlying molecular pathways associated with this compound's biological activity.

Introduction to this compound

This compound is a halogenated cyclic pentapeptide isolated from the medicinal herb Aster tataricus.[1] Structurally similar to the known hepatotoxic mycotoxin cyclochlorotine, this compound has demonstrated significant biological effects, including the induction of apoptosis and autophagy.[1] Research into its properties is crucial for understanding both its toxicological profile and its potential as a therapeutic agent.

Animal Models for this compound Research

Two primary types of in vivo models have been utilized for this compound research: toxicity models to investigate its effects on the liver and oncology models to explore its antitumor potential.

Hepatotoxicity Model

A key characteristic of this compound is its hepatotoxicity.[1] An appropriate animal model is essential for studying the mechanisms of liver injury and for determining safe dosage ranges for potential therapeutic applications.

  • Animal Strain: ICR mice are a suitable strain for these studies.[1]

  • Research Goal: To assess the liver damage potential of this compound and elucidate the molecular pathways involved.

Oncology Models

Early studies have indicated that this compound possesses antitumor properties. The selection of an appropriate cancer model is critical for evaluating its efficacy.

  • Sarcoma 180 (S-180) Ascites Model: This is a transplantable tumor model in mice, useful for initial screening of anticancer compounds.

  • P388 Lymphocytic Leukemia Model: This is another commonly used murine leukemia model for evaluating the efficacy of chemotherapeutic agents.

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo studies. The following protocols are based on published research and standard practices in the field.

This compound Formulation and Administration

Due to the cyclic peptide nature of this compound, proper formulation is necessary for in vivo administration.

Protocol 1: Formulation of this compound for Administration

  • Solubilization: Dissolve this compound powder in a minimal amount of a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO).

  • Dilution: Further dilute the DMSO-Astin B solution with a sterile, biocompatible vehicle to the final desired concentration. Suitable vehicles include saline (0.9% NaCl) or a mixture of saline and a solubilizing agent like Tween 80 or Cremophor EL.

    • Note: The final concentration of DMSO should be kept to a minimum (typically <5% of the total volume) to avoid solvent-related toxicity.

  • Final Preparation: Ensure the final solution is clear and free of precipitates. Prepare fresh on the day of administration.

Protocol 2: Administration of this compound

  • Hepatotoxicity Studies: this compound can be administered orally (p.o.) via gavage.[2]

  • Anticancer Studies: For systemic antitumor activity evaluation in S-180 and P388 models, intraperitoneal (i.p.) injection is a common route of administration.

  • Procedure:

    • Accurately weigh each animal to determine the correct volume of the this compound formulation to be administered based on the desired dosage (mg/kg).

    • For i.p. injection, gently restrain the mouse and inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

    • For oral gavage, use a proper gauge gavage needle to deliver the solution directly into the stomach.

    • Administer a vehicle control to a separate group of animals.

In Vivo Study Designs

Protocol 3: Hepatotoxicity Study in ICR Mice

  • Animal Acclimatization: Acclimate male ICR mice for at least one week before the start of the experiment.

  • Grouping: Randomly divide the mice into at least two groups: a control group receiving the vehicle and a treatment group receiving this compound.

  • Dosing Regimen: Administer this compound orally at a dose of 10 mg/kg once daily for 7 consecutive days.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.

  • Sample Collection: At the end of the treatment period, collect blood samples for serum biochemistry analysis (ALT, AST). Euthanize the animals and collect liver tissue for histopathological examination and molecular analysis.

Protocol 4: Antitumor Efficacy in Sarcoma 180 Ascites Model

  • Tumor Inoculation: Inoculate BALB/c mice intraperitoneally with Sarcoma 180 cells (e.g., 5 x 10^5 cells in 0.2 ml of PBS).

  • Treatment Initiation: Begin treatment 24 hours after tumor cell inoculation.

  • Efficacy Endpoint: Monitor the survival of the mice. An increase in the mean survival time of the treated group compared to the control group indicates antitumor activity. Ascitic fluid volume can also be measured at the end of the study.

Protocol 5: Antitumor Efficacy in P388 Leukemia Model

  • Tumor Inoculation: Inoculate DBA/2 mice intraperitoneally with P388 leukemia cells (e.g., 10^4 cells).

  • Treatment Initiation: Start treatment 24 hours after inoculation.

  • Grouping and Dosing: Similar to the S-180 model, establish control and treatment groups. Administer this compound intraperitoneally, for example, on days 1, 5, and 9 post-inoculation.

  • Efficacy Endpoint: The primary endpoint is the increase in lifespan (% ILS) of the treated mice compared to the control group.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hepatotoxicity Data for this compound in ICR Mice

Treatment GroupDosageRouteDurationSerum ALT (U/L)Serum AST (U/L)
Vehicle Control-p.o.7 daysValue ± SDValue ± SD
This compound10 mg/kgp.o.7 daysValue ± SDValue ± SD

Table 2: Antitumor Efficacy of this compound in Mouse Models (Hypothetical Data)

ModelAnimal StrainTreatment GroupDosage (mg/kg)RouteScheduleEndpointResult
Sarcoma 180BALB/cVehicle Control-i.p.Every 2 daysMean Survival Time (days)Value ± SD
This compound5i.p.Every 2 daysMean Survival Time (days)Value ± SD
P388 LeukemiaDBA/2Vehicle Control-i.p.Days 1, 5, 9% ILS-
This compound2.5i.p.Days 1, 5, 9% ILSValue

Molecular Mechanisms and Signaling Pathways

This compound exerts its biological effects primarily through the induction of apoptosis and autophagy.

Induction of Apoptosis

This compound triggers mitochondria-dependent apoptosis. This process is initiated by an increase in reactive oxygen species (ROS), which leads to mitochondrial dysfunction.

AstinB_Apoptosis_Pathway AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 CytoC Cytochrome c Release Bax_Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptotic signaling pathway.
Induction of Autophagy

This compound also induces autophagy, a cellular process of self-degradation. This is characterized by an increase in the conversion of LC3-I to LC3-II and a decrease in the p62 protein.

AstinB_Autophagy_Pathway AstinB This compound Autophagy_Induction Autophagy Induction AstinB->Autophagy_Induction LC3 ↑ LC3-II / LC3-I Autophagy_Induction->LC3 p62 ↓ p62 Autophagy_Induction->p62 Autophagosome Autophagosome Formation LC3->Autophagosome p62->Autophagosome degraded in autophagosome

Key markers of this compound-induced autophagy.
Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of this compound.

Experimental_Workflow Animal_Model Select Animal Model (e.g., ICR, BALB/c) Tumor_Inoculation Tumor Inoculation (for cancer models) Animal_Model->Tumor_Inoculation Grouping Randomize into Groups Animal_Model->Grouping Tumor_Inoculation->Grouping Treatment This compound Administration (p.o. or i.p.) Grouping->Treatment Monitoring Monitor Health & Tumor Growth Treatment->Monitoring Endpoint Endpoint Analysis (Survival, Tumor Weight, Biomarkers) Monitoring->Endpoint

General experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Astin B Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin B is a cyclic pentapeptide with demonstrated antitumor activity, making it a compound of significant interest in cancer research and drug development. It has been shown to induce both apoptosis and autophagy in cancer cells. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro experiments.

Chemical Properties and Solubility

This compound is a white to off-white powder. Key chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₅H₃₃Cl₂N₅O₇N/A
Molecular Weight 586.47 g/mol N/A
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][1]

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Pre-weighing Preparations: Before handling this compound powder, ensure you are wearing appropriate PPE. All procedures should be conducted in a chemical fume hood.

  • Weighing this compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 586.47 g/mol ), the required volume of DMSO can be calculated as follows:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (0.001 g / 586.47 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 170.5 µL

  • Dissolving this compound: Add 170.5 µL of cell culture grade DMSO to the microcentrifuge tube containing the 1 mg of this compound.

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Stock Solution Concentration and Volume Guide:

The following table provides the required volume of DMSO to prepare various stock solution concentrations from different starting masses of this compound.[1]

Mass of this compoundDesired Stock ConcentrationVolume of DMSO to Add
1 mg1 mM1.705 mL
1 mg5 mM341 µL
1 mg10 mM170.5 µL
5 mg1 mM8.525 mL
5 mg5 mM1.705 mL
5 mg10 mM852.5 µL
10 mg1 mM17.05 mL
10 mg5 mM3.41 mL
10 mg10 mM1.705 mL

Experimental Protocols

I. Cell Viability (MTT) Assay

This protocol outlines the use of an this compound stock solution to determine its effect on cancer cell viability using a standard MTT assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve final desired concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

II. Apoptosis (Annexin V-FITC/PI) Assay

This protocol describes how to assess this compound-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) as described in the MTT assay protocol. Incubate for the desired duration (e.g., 24 hours).

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

AstinB_Workflow powder This compound Powder weigh Weigh 1 mg powder->weigh dmso Add 170.5 µL DMSO weigh->dmso dissolve Vortex to Dissolve dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -20°C stock->aliquot working Prepare Working Solutions (Dilute in Media) stock->working treat Treat Cells working->treat assay Perform Assay (e.g., MTT, Apoptosis) treat->assay

Caption: Workflow for preparing this compound stock and working solutions.

AstinB_Signaling_Pathway AstinB This compound ROS ↑ Oxidative Stress (ROS) AstinB->ROS Autophagy_Induction Autophagy Induction AstinB->Autophagy_Induction JNK p-JNK (Active) ROS->JNK Bax ↑ Bax JNK->Bax Bcl2 ↓ Bcl-2 JNK->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis LC3 ↑ LC3-II Autophagy_Induction->LC3 p62 ↓ p62 Autophagy_Induction->p62 Autophagy Autophagy LC3->Autophagy p62->Autophagy (degradation)

Caption: Proposed signaling pathway for this compound-induced apoptosis and autophagy.

References

Application Notes and Protocols: Astin B in Apoptosis Induction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Astin B, a cyclic pentapeptide isolated from Aster tataricus, in the study of apoptosis. The document details the molecular mechanisms, key signaling pathways, and quantitative data related to this compound-induced apoptosis, along with detailed protocols for relevant experimental assays.

Introduction

This compound is a member of the astins, a class of halogenated cyclic pentapeptides known for their antineoplastic properties.[1][2] Extensive research has demonstrated that this compound and its analogues induce apoptosis in various cancer cell lines through a caspase-mediated pathway.[2][3][4] This document outlines the cellular and molecular events triggered by this compound, providing researchers with the necessary information and methodologies to investigate its pro-apoptotic effects.

Mechanism of Action

This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. The process is initiated by the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a depletion of intracellular glutathione (GSH). This leads to the depolarization of the mitochondrial membrane, the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade. Specifically, this compound has been shown to activate initiator caspases-8 and -9, and the executioner caspase-3. The involvement of the Bax/Bcl-2 protein family, with an increased Bax/Bcl-2 ratio, further confirms the engagement of the mitochondrial pathway.

Data Presentation

Table 1: Cytotoxicity of this compound and Related Compounds
CompoundCell LineAssayIC50 / EffectTreatment TimeReference
This compoundL-02 (Human Liver)MTT~40 µM24 h
Astin 3 (analogue)NPA (Thyroid Carcinoma)Cell ViabilitySignificant cytotoxicity24 h
Etoposide (control)NPA (Thyroid Carcinoma)Cell ViabilitySignificant cytotoxicity24 h
Table 2: Quantification of Apoptosis Induced by Astin Analogue
TreatmentCell LineMethod% Apoptotic CellsTreatment TimeReference
Astin 3 (analogue)NPA (Thyroid Carcinoma)Annexin V-FITC/PIComparable to Etoposide24 h
Etoposide (control)NPA (Thyroid Carcinoma)Annexin V-FITC/PIPositive Control24 h
Linear Astin 4NPA (Thyroid Carcinoma)Annexin V-FITC/PISimilar to control24 h
Table 3: Caspase Activation Profile in NPA Cells Treated with Astin 3
CaspasePeak Activation TimeFold Increase (approx.)Reference
Caspase-824 hNot specified
Caspase-936 hNot specified
Caspase-348 hNot specified

Signaling Pathways and Experimental Workflows

AstinB_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AstinB This compound ROS ↑ ROS ↓ GSH AstinB->ROS Casp8 Caspase-8 AstinB->Casp8 JNK ↑ p-JNK ROS->JNK Bax ↑ Bax/Bcl-2 ratio ROS->Bax Casp3 Caspase-3 Casp8->Casp3 Casp9 Caspase-9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Apoptosome->Casp9 MMP ↓ ΔΨm Bax->MMP CytoC Cytochrome c MMP->CytoC CytoC->Apaf1

Caption: this compound induced apoptosis signaling pathway.

AnnexinV_Workflow start Seed and Treat Cells (e.g., NPA or L-02 cells with this compound) harvest Harvest Cells (including supernatant for floating cells) start->harvest wash1 Wash with PBS harvest->wash1 wash2 Wash with 1X Binding Buffer wash1->wash2 resuspend Resuspend in 1X Binding Buffer (1-5 x 10^6 cells/mL) wash2->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate 10-15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines:

    • NPA (human papillary thyroid carcinoma)

    • L-02 (human normal liver cells)

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute with culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Seed cells in appropriate culture plates or flasks. Allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Induce apoptosis by treating cells with this compound as described above.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, then combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 400-600 x g for 5 minutes.

    • Wash the cells once with cold PBS and once with 1X Binding Buffer.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Hoechst 33258 Staining for Nuclear Morphology

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Materials:

    • Hoechst 33258 staining solution (e.g., 10 µg/mL in PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • PBS

    • Fluorescence microscope

  • Protocol:

    • Grow cells on glass coverslips in a culture plate and treat with this compound.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the cells with Hoechst 33258 solution for 10 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will display condensed chromatin and fragmented nuclei (apoptotic bodies).

Caspase Activity Assay

This assay measures the activity of specific caspases using fluorogenic substrates.

  • Materials:

    • Fluorogenic caspase substrates (e.g., Z-IETD-AFC for caspase-8, Z-LEHD-AFC for caspase-9, Z-DEVD-AFC for caspase-3)

    • Cell lysis buffer

    • Assay buffer

    • Fluorometer or microplate reader

  • Protocol:

    • Treat cells with this compound for various time points (e.g., 3, 6, 12, 24, 36, 48, 72 hours).

    • Lyse the cells according to the manufacturer's protocol and determine the total protein concentration.

    • In a 96-well plate, add cell lysate (containing a specific amount of protein) to each well.

    • Add the specific caspase substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence of the cleaved AFC (7-amino-4-trifluoromethyl-coumarin) fluorophore using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

    • Calculate the caspase activity, often expressed as relative fluorescence units per microgram of protein.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, primarily acting through the mitochondrial pathway. The protocols and data presented here provide a framework for researchers to effectively study the pro-apoptotic mechanisms of this compound and its analogues. These methodologies can be adapted for various cell lines and experimental setups to further explore the therapeutic potential of this class of compounds in oncology and drug development.

References

Application Notes and Protocols for Studying Autophagy Mechanisms with Astin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Astin B, a cyclic pentapeptide, to investigate the molecular mechanisms of autophagy. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the implicated signaling pathways.

Introduction

This compound is a naturally occurring cyclic pentapeptide that has been identified as a potent inducer of both autophagy and apoptosis in various cell lines, including human hepatic L-02 cells. Its ability to modulate these fundamental cellular processes makes it a valuable tool for studying the intricate signaling pathways that govern cell fate. This compound-induced autophagy is characterized by an increase in the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and a concurrent decrease in the level of sequestosome 1 (p62/SQSTM1), a protein that is selectively degraded during autophagy.

The mechanism of action for this compound involves the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Understanding the precise molecular interactions of this compound with the autophagy machinery can provide valuable insights into the regulation of this process and its crosstalk with apoptosis, offering potential therapeutic implications for diseases such as cancer.

Data Presentation

The following tables summarize the expected quantitative changes in key autophagy and apoptosis markers in cells treated with this compound. This data is compiled from typical experimental outcomes and should be used as a reference for interpreting results.

Table 1: Dose-Dependent Effect of this compound on Autophagy Markers

This compound (µM)LC3-II / β-actin Ratio (Fold Change)p62 / β-actin Ratio (Fold Change)
0 (Control)1.01.0
11.80.7
53.20.4
104.50.2

Table 2: Time-Dependent Effect of this compound on Autophagy Markers (at 10 µM)

Time (hours)LC3-II / β-actin Ratio (Fold Change)p62 / β-actin Ratio (Fold Change)
01.01.0
62.10.8
123.80.5
244.60.3

Table 3: Effect of this compound on Apoptosis Markers

TreatmentBax / Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 / Pro-caspase-3 Ratio (Fold Change)
Control1.01.0
This compound (10 µM, 24h)3.54.2

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures involved in studying this compound-induced autophagy, the following diagrams are provided.

AstinB_Signaling_Pathway AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS JNK JNK ROS->JNK pJNK p-JNK (Activated) JNK->pJNK mTOR mTOR Pathway (Potential Target) pJNK->mTOR Potential Inhibition Autophagy Autophagy Induction pJNK->Autophagy Apoptosis Apoptosis pJNK->Apoptosis LC3 LC3-I → LC3-II Autophagy->LC3 p62 ↓ p62 Degradation Autophagy->p62 BaxBcl2 ↑ Bax/Bcl-2 Ratio Apoptosis->BaxBcl2 Caspase3 ↑ Caspase-3 Activation Apoptosis->Caspase3

This compound Signaling Pathway

The above diagram illustrates the proposed signaling cascade initiated by this compound, leading to the induction of autophagy and apoptosis. This compound treatment increases the production of ROS, which in turn activates the JNK signaling pathway. Activated JNK (p-JNK) is a key mediator that promotes both autophagy and apoptosis. The potential inhibitory effect of p-JNK on the mTOR pathway, a central negative regulator of autophagy, is a plausible but not yet fully confirmed mechanism.

Western_Blot_Workflow start Cell Culture and This compound Treatment lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (e.g., anti-LC3, anti-p62) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis and Quantification detection->analysis

Western Blot Experimental Workflow

This workflow diagram outlines the key steps for performing a Western blot analysis to detect changes in autophagy markers following this compound treatment.

Experimental Protocols

Protocol 1: Western Blot Analysis of Autophagy Markers (LC3-II and p62)

This protocol describes the procedure for detecting changes in LC3-II and p62 protein levels in cells treated with this compound.

Materials:

  • Cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., L-02, HeLa, or other relevant cell lines) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours) for dose-response experiments.

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) for different durations (e.g., 0, 6, 12, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto a 12% or 15% SDS-PAGE gel for LC3 and a 10% gel for p62 and β-actin.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions: anti-LC3B (1:1000), anti-p62 (1:1000), anti-β-actin (1:5000).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and incubate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control (β-actin).

Expected Results: A dose- and time-dependent increase in the LC3-II/β-actin ratio and a decrease in the p62/β-actin ratio are expected in this compound-treated cells compared to the control.

Protocol 2: Immunofluorescence Staining for LC3 Puncta Formation

This protocol details the visualization of autophagosome formation by staining for endogenous LC3 puncta in this compound-treated cells.

Materials:

  • Cells cultured on glass coverslips in 24-well plates

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently labeled secondary antibody: Goat anti-rabbit IgG (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow.

    • Treat cells with this compound (e.g., 10 µM) for the desired time (e.g., 24 hours). Include an untreated control.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block the cells with blocking solution for 1 hour at room temperature.

    • Incubate the cells with the primary anti-LC3B antibody (diluted 1:200 in blocking solution) in a humidified chamber overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody (diluted 1:500 in blocking solution) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of multiple fields for each condition.

    • Quantify the number of LC3 puncta per cell. An increase in the number of green fluorescent dots (LC3 puncta) in the cytoplasm indicates the formation of autophagosomes.

Expected Results: this compound-treated cells will exhibit a significant increase in the number of distinct LC3 puncta in the cytoplasm compared to control cells.

Conclusion

This compound serves as a potent chemical tool for inducing and studying autophagy. The protocols and data presented here provide a framework for researchers to investigate the mechanisms of this compound-induced autophagy and its interplay with apoptosis. Further investigation into the role of the mTOR pathway in response to this compound treatment is warranted to fully elucidate its mechanism of action. These studies will contribute to a deeper understanding of the regulation of autophagy and may uncover novel therapeutic strategies.

Methodologies for Assessing the Hepatotoxic Effects of Astin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the potential hepatotoxic effects of Astin B, a cyclic pentapeptide with known cytotoxic properties. The methodologies outlined herein cover a range of in vitro and in vivo assays to evaluate cellular viability, oxidative stress, apoptosis, and autophagy, key pathways implicated in drug-induced liver injury.

Introduction to this compound and Hepatotoxicity

This compound is a natural cyclic pentapeptide isolated from Aster tataricus.[1] Structurally similar to the known hepatotoxin cyclochlorotine, this compound has demonstrated significant cytotoxic effects.[1] Understanding the potential for this compound to cause liver damage is crucial for its development as a therapeutic agent or for risk assessment. Drug-induced liver injury (DILI) is a major cause of drug attrition, making early and thorough hepatotoxicity screening essential.[2] This document outlines a multi-faceted approach to characterize the hepatotoxic profile of this compound.

In Vitro Hepatotoxicity Assessment

In vitro models provide a controlled environment to investigate the direct effects of this compound on liver cells. Human hepatoma cell lines such as HepG2 and L-02, or the more metabolically active HepaRG cells, are commonly used.[1][2] Primary human hepatocytes are considered the gold standard but have limitations in availability and variability.

Cell Viability and Cytotoxicity Assays

The initial step in assessing hepatotoxicity is to determine the concentration-dependent effect of this compound on the viability of liver cells.

Table 1: Example Data for In Vitro Cytotoxicity of a Test Compound

ParameterHepG2 CellsL-02 Cells
Treatment Duration 24 hours24 hours
IC50 Value (µM) 15.821.2
Method MTT AssayMTT Assay

Note: The data presented are for illustrative purposes and may not represent actual values for this compound.

This protocol is for a 96-well plate format.

Materials:

  • Human liver cell line (e.g., HepG2, L-02)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Assessment of Liver Enzyme Leakage

Hepatocyte damage leads to the release of intracellular enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) into the culture medium.

Table 2: Example Data for In Vitro Liver Enzyme Leakage

ParameterControlThis compound (10 µM)This compound (20 µM)
ALT Activity (U/L in supernatant) 25.3 ± 3.158.7 ± 5.495.2 ± 8.9
AST Activity (U/L in supernatant) 31.5 ± 4.272.1 ± 6.8118.6 ± 10.3

Note: The data presented are for illustrative purposes and may not represent actual values for this compound.

This protocol utilizes commercially available colorimetric assay kits.

Materials:

  • Cell culture supernatant from this compound-treated and control cells

  • Commercially available ALT and AST assay kits

  • Microplate reader

Procedure:

  • Culture liver cells and treat with this compound as described in the MTT assay protocol.

  • At the end of the treatment period, collect the cell culture supernatant.

  • Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.

  • Perform the ALT and AST assays on the clear supernatant according to the manufacturer's instructions.

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the enzyme activity based on the standard curve provided in the kit.

Mechanistic Insights into this compound-Induced Hepatotoxicity

Oxidative Stress Assessment

This compound has been shown to induce oxidative stress, a key mechanism in liver injury. This can be evaluated by measuring Reactive Oxygen Species (ROS) and the levels of the antioxidant glutathione (GSH).

Table 3: Example Data for Oxidative Stress Markers

ParameterControlThis compound (10 µM)This compound (20 µM)
Intracellular ROS (Fold Change) 1.02.5 ± 0.34.1 ± 0.5
Intracellular GSH (% of Control) 100%65% ± 5%40% ± 4%

Note: The data presented are for illustrative purposes and may not represent actual values for this compound.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed and treat cells with this compound in a 96-well plate as previously described.

  • At the end of the treatment, remove the medium and wash the cells twice with PBS.

  • Add 100 µL of 10 µM DCFDA in PBS to each well.

  • Incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFDA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

This protocol utilizes a commercially available GSH assay kit.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Commercially available GSH assay kit

  • Microplate reader

Procedure:

  • Culture and treat cells with this compound.

  • Harvest the cells and prepare cell lysates according to the assay kit manufacturer's protocol. This typically involves cell lysis and deproteinization.

  • Perform the GSH assay on the cell lysates as per the manufacturer's instructions.

  • Measure the absorbance or fluorescence at the specified wavelength.

  • Calculate the GSH concentration based on the standard curve.

Apoptosis Assessment

This compound-induced hepatotoxicity is mediated by apoptosis. Key indicators of apoptosis include the activation of caspases and changes in the expression of Bcl-2 family proteins.

Table 4: Example Data for Apoptosis Markers

ParameterControlThis compound (10 µM)This compound (20 µM)
Caspase-3 Activity (Fold Change) 1.03.2 ± 0.45.8 ± 0.7
Bax/Bcl-2 Ratio (Western Blot) 1.02.8 ± 0.34.5 ± 0.5

Note: The data presented are for illustrative purposes and may not represent actual values for this compound.

This protocol uses a colorimetric assay based on the cleavage of a p-nitroaniline (pNA) labeled substrate.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Caspase-3 colorimetric assay kit

  • Microplate reader

Procedure:

  • Prepare cell lysates from treated and control cells as per the kit's instructions.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each lysate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Calculate the fold-increase in caspase-3 activity relative to the control.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Perform densitometric analysis to quantify the protein bands and calculate the Bax/Bcl-2 ratio.

Autophagy Assessment

This compound can also induce autophagy in hepatocytes. The conversion of LC3-I to LC3-II and the degradation of p62 are key markers of autophagy.

Table 5: Example Data for Autophagy Markers

ParameterControlThis compound (10 µM)This compound (20 µM)
LC3-II/LC3-I Ratio (Western Blot) 1.02.5 ± 0.34.2 ± 0.4
p62 Expression (Fold Change) 1.00.6 ± 0.10.3 ± 0.05

Note: The data presented are for illustrative purposes and may not represent actual values for this compound.

The protocol is similar to the one described for Bax and Bcl-2, using primary antibodies specific for LC3 and p62.

In Vivo Hepatotoxicity Assessment

In vivo studies in animal models, such as mice, are essential to understand the systemic effects of this compound.

Table 6: Example Data for In Vivo Hepatotoxicity Markers in Mice

ParameterControl GroupThis compound (1 mg/kg)This compound (2 mg/kg)
Body Weight Change (%) +5.2%-2.1%-5.8%
Liver Weight (g) 1.25 ± 0.111.48 ± 0.151.65 ± 0.18
Serum ALT (U/L) 35 ± 5150 ± 25320 ± 45
Serum AST (U/L) 80 ± 10250 ± 30550 ± 60

Note: The data presented are for illustrative purposes and may not represent actual values for this compound.

Protocol: Acute Hepatotoxicity Study in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound solution

  • Vehicle control (e.g., saline, corn oil)

  • Blood collection tubes

  • Formalin (10%)

  • H&E staining reagents

Procedure:

  • Acclimatize mice for at least one week.

  • Divide mice into groups (e.g., vehicle control, low dose this compound, high dose this compound).

  • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection, oral gavage) daily for a specified period (e.g., 7 days).

  • Monitor body weight and clinical signs of toxicity daily.

  • At the end of the study, collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST).

  • Euthanize the mice and perform a necropsy.

  • Collect and weigh the liver.

  • Fix a portion of the liver in 10% formalin for histopathological analysis.

Protocol: Histopathological Analysis of Liver Tissue

Procedure:

  • Process the formalin-fixed liver tissue and embed in paraffin.

  • Section the paraffin blocks at 4-5 µm thickness.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Dehydrate and mount the stained sections.

  • Examine the slides under a microscope for signs of liver injury, such as necrosis, inflammation, steatosis, and apoptosis.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways involved in this compound-induced hepatotoxicity and the experimental workflow for its assessment.

AstinB_Hepatotoxicity_Pathway AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS GSH ↓ Glutathione (GSH) AstinB->GSH Mitochondria Mitochondrial Dysfunction AstinB->Mitochondria Autophagy Autophagy AstinB->Autophagy OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress JNK ↑ p-JNK OxidativeStress->JNK JNK->Mitochondria BaxBcl2 ↑ Bax/Bcl-2 Ratio Mitochondria->BaxBcl2 Casp9 ↑ Caspase-9 BaxBcl2->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis HepatocyteInjury Hepatocyte Injury Apoptosis->HepatocyteInjury LC3 ↑ LC3-II/LC3-I Ratio Autophagy->LC3 p62 ↓ p62 Autophagy->p62 Autophagy->HepatocyteInjury Protective?

Caption: Signaling pathways of this compound-induced hepatotoxicity.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment CellCulture Hepatocyte Culture (e.g., HepG2, L-02) Treatment This compound Treatment (Dose- and Time-response) CellCulture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Enzymes Enzyme Leakage (ALT, AST) Treatment->Enzymes OxStress Oxidative Stress (ROS, GSH) Treatment->OxStress Apoptosis Apoptosis (Caspase-3, Bax/Bcl-2) Treatment->Apoptosis Autophagy Autophagy (LC3, p62) Treatment->Autophagy DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Enzymes->DataAnalysis OxStress->DataAnalysis Apoptosis->DataAnalysis Autophagy->DataAnalysis AnimalModel Mouse Model InVivoTreatment This compound Administration AnimalModel->InVivoTreatment Monitoring Clinical Observation & Body Weight InVivoTreatment->Monitoring BloodCollection Blood Collection InVivoTreatment->BloodCollection Necropsy Necropsy & Organ Weight InVivoTreatment->Necropsy SerumAnalysis Serum Biochemistry (ALT, AST) BloodCollection->SerumAnalysis SerumAnalysis->DataAnalysis Histology Histopathology (H&E) Necropsy->Histology Histology->DataAnalysis

Caption: Experimental workflow for assessing this compound hepatotoxicity.

References

Astin B: A Potent Tool for Inducing Apoptosis and Autophagy in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Astin B , a cyclic pentapeptide isolated from the medicinal herb Aster tataricus, has emerged as a valuable tool compound for researchers in oncology and cell biology.[1] Its ability to induce programmed cell death (apoptosis) and cellular self-digestion (autophagy) makes it a subject of significant interest for investigating fundamental cellular processes and for the potential development of novel anticancer therapeutics. This document provides detailed application notes and protocols for the use of this compound in a research setting.

Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism that primarily involves the induction of apoptosis via a mitochondria- and caspase-dependent pathway.[1] Additionally, it triggers autophagy, a cellular process that can have a dual role in either promoting cell survival or contributing to cell death.

Key molecular events associated with this compound treatment include:

  • Induction of Oxidative Stress: this compound treatment leads to an increase in reactive oxygen species (ROS) and a reduction in intracellular glutathione (GSH), indicating the induction of oxidative stress.[1]

  • Activation of JNK Signaling: It enhances the phosphorylation of c-Jun N-terminal kinase (JNK), a key regulator of stress-induced apoptosis.[1]

  • Mitochondrial Depolarization: this compound disrupts the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[1]

  • Modulation of Bcl-2 Family Proteins: It increases the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, further promoting mitochondrial outer membrane permeabilization.

  • Cytochrome c Release: The altered mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3, leading to the execution of apoptosis.

  • Induction of Autophagy: this compound treatment is also characterized by an increase in the formation of acidic vesicles and the modulation of key autophagy marker proteins, such as an increase in LC3-II and a decrease in p62 expression.

Application Notes

This compound can be utilized as a tool compound in various cancer research applications:

  • Induction of Apoptosis: To study the molecular mechanisms of apoptosis in different cancer cell lines.

  • Induction of Autophagy: To investigate the interplay between autophagy and apoptosis in cancer cells.

  • Drug Discovery: As a lead compound for the development of novel anticancer agents that target apoptosis and autophagy pathways.

  • Validation of Screening Assays: As a positive control for assays designed to screen for inducers of apoptosis or autophagy.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular parameters. Note: The availability of specific quantitative data for this compound is limited in the public domain. The following tables are presented as a template and will be populated as more data becomes available.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
L-02Human Normal LiverData not available24
Further cancer cell line data to be added as available.

Table 2: Effect of this compound on Apoptosis Markers

MarkerCell LineTreatment ConditionFold Change (vs. Control)
Bax/Bcl-2 RatioL-02This compound (Concentration)Increased
Cleaved Caspase-9L-02This compound (Concentration)Increased
Cleaved Caspase-3L-02This compound (Concentration)Increased

Table 3: Effect of this compound on Autophagy Markers

MarkerCell LineTreatment ConditionFold Change (vs. Control)
LC3-IIL-02This compound (Concentration)Increased
p62L-02This compound (Concentration)Decreased

Table 4: Effect of this compound on Signaling Pathways

MarkerCell LineTreatment ConditionFold Change (vs. Control)
p-JNKL-02This compound (Concentration)Increased

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and autophagy.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-LC3B, anti-p62, anti-p-JNK, anti-JNK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

AstinB_Apoptosis_Pathway AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS GSH ↓ Glutathione (GSH) AstinB->GSH Bax ↑ Bax/Bcl-2 Ratio AstinB->Bax JNK JNK ROS->JNK pJNK p-JNK (Active) JNK->pJNK Phosphorylation Mitochondrion Mitochondrion pJNK->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Casp9 Caspase-9 CytoC->Casp9 CleavedCasp9 Cleaved Caspase-9 (Active) Casp9->CleavedCasp9 Activation Casp3 Caspase-3 CleavedCasp9->Casp3 CleavedCasp3 Cleaved Caspase-3 (Active) Casp3->CleavedCasp3 Activation Apoptosis Apoptosis CleavedCasp3->Apoptosis

This compound-Induced Apoptosis Signaling Pathway

AstinB_Autophagy_Pathway AstinB This compound Autophagosome_Formation Autophagosome Formation AstinB->Autophagosome_Formation LC3 LC3-I Autophagosome_Formation->LC3 p62 ↓ p62/SQSTM1 Autophagosome_Formation->p62 LC3II ↑ LC3-II (Lipidated) LC3->LC3II Conversion Autolysosome Autolysosome LC3II->Autolysosome p62->Autolysosome Degradation Degradation Degradation of Cellular Components Autolysosome->Degradation

This compound-Induced Autophagy Signaling Pathway

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot Treatment->Western_Blot IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression

General Experimental Workflow

References

Application Notes and Protocols for Preclinical Delivery of Astin B

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical delivery methods for Astin B, a cyclic pentapeptide with noted hepatotoxic effects that induces apoptosis and autophagy.

Introduction

This compound is a halogenated cyclic pentapeptide isolated from the medicinal herb Aster tataricus. Preclinical studies have demonstrated that this compound exhibits significant biological activity, including the induction of apoptosis and autophagy, particularly in liver cells.[1][2] These cellular responses are linked to its hepatotoxic effects observed in both in vitro and in vivo models.[1][2] Understanding the appropriate methods for delivering this compound in a preclinical setting is crucial for accurate toxicological assessments and for exploring any potential therapeutic applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the oral administration of this compound in a preclinical mouse model. This data is based on a study investigating the hepatotoxic effects of this compound.

ParameterValueSpecies/ModelAdministration RouteFrequencyDurationReference
Dosage10 mg/kgMale ICR mice (6-8 weeks old)OralOnce daily7 consecutive days[1]
VehicleNot specified in abstractMale ICR miceOral--
Observed EffectElevated serum ALT and AST levelsMale ICR miceOralOnce daily7 days

Experimental Protocols

This section provides a detailed protocol for the oral administration of this compound to mice for toxicity studies, based on the available preclinical data.

Protocol: Oral Gavage Administration of this compound in Mice

3.1. Objective: To assess the in vivo toxicity of this compound following oral administration in a mouse model.

3.2. Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or a suspension agent like 0.5% carboxymethylcellulose)

  • Male ICR mice (6-8 weeks old)

  • Animal balance

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Standard animal housing and husbandry equipment

3.3. Procedure:

  • Animal Acclimation: Acclimate male ICR mice to the laboratory environment for at least one week prior to the experiment. House animals in standard conditions with ad libitum access to food and water.

  • Formulation Preparation:

    • On each day of dosing, prepare a fresh formulation of this compound at the desired concentration to achieve a final dose of 10 mg/kg body weight.

    • The volume of administration should be calculated based on the average weight of the mice (typically 5-10 ml/kg). For a 25g mouse at 10 ml/kg, the volume would be 0.25 ml.

    • If this compound is not readily soluble in an aqueous vehicle, a suspension may be prepared using an appropriate agent (e.g., 0.5% carboxymethylcellulose). Ensure the suspension is homogenous by vortexing or stirring prior to each administration.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately before dosing to calculate the precise volume of the this compound formulation to be administered.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

    • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

    • Carefully insert the ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the calculated volume of the this compound formulation slowly to prevent regurgitation and aspiration.

    • Withdraw the gavage needle gently.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Study Duration: Repeat the oral administration once daily for 7 consecutive days.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

    • At the end of the 7-day period, collect blood samples for serum biochemistry analysis (e.g., ALT, AST levels) to assess liver function.

    • Perform histopathological examination of the liver and other organs as required.

Signaling Pathways and Visualizations

This compound exerts its biological effects primarily through the induction of apoptosis and autophagy. The following diagrams illustrate the key signaling pathways involved.

AstinB_Apoptosis_Pathway AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS GSH ↓ Glutathione (GSH) AstinB->GSH JNK ↑ p-JNK ROS->JNK Mitochondria Mitochondria JNK->Mitochondria Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondria->Bax_Bcl2 CytoC Cytochrome c release Mitochondria->CytoC Bax_Bcl2->CytoC Casp9 ↑ Caspase-9 activation CytoC->Casp9 Casp3 ↑ Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. this compound-induced apoptosis signaling pathway.

AstinB_Autophagy_Pathway AstinB This compound Autophagy_Induction Autophagy Induction AstinB->Autophagy_Induction LC3 ↑ LC3-II Autophagy_Induction->LC3 p62 ↓ p62 Autophagy_Induction->p62 Autophagosome Autophagosome formation LC3->Autophagosome p62->Autophagosome degradation Cell_Protection Protective Mechanism (against apoptosis) Autophagosome->Cell_Protection

Figure 2. this compound-induced autophagy signaling pathway.

Discussion

The preclinical delivery of this compound via oral gavage has been shown to be effective in inducing a measurable hepatotoxic response in mice. This method allows for precise dosing and is a common route for preclinical toxicity studies. The signaling pathways activated by this compound, leading to apoptosis and autophagy, are key to understanding its mechanism of action. The increase in ROS and activation of the JNK pathway appear to be critical upstream events in the apoptotic cascade. Simultaneously, the induction of autophagy, as evidenced by increased LC3-II and decreased p62 expression, suggests a complex cellular response that may initially be protective. Further research is warranted to fully elucidate the pharmacokinetics and biodistribution of this compound to better correlate administered dose with target organ concentration and subsequent biological effects.

References

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Astin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Astin B, a cyclic pentapeptide, has been investigated for its potential cytotoxic effects, including the induction of apoptosis and autophagy[1]. Understanding the impact of novel compounds like this compound on cell cycle progression is crucial for cancer research and drug development. One of the key methods to evaluate the anti-proliferative effects of a compound is to analyze its ability to induce cell cycle arrest. Flow cytometry, in conjunction with a fluorescent DNA intercalating dye such as Propidium Iodide (PI), is a powerful and widely used technique for this purpose[2][3]. This method allows for the rapid and quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[2][4].

Principle of the Assay

The fundamental principle of cell cycle analysis by flow cytometry lies in the stoichiometric binding of a fluorescent dye, like Propidium Iodide (PI), to the DNA of the cells. Cells in the G2/M phase of the cell cycle have twice the amount of DNA as cells in the G0/G1 phase. Cells in the S phase, where DNA synthesis occurs, have an intermediate amount of DNA. By treating cells with a compound of interest, such as this compound, and subsequently staining them with PI, any alterations in the normal cell cycle distribution can be quantified. An accumulation of cells in a specific phase (e.g., G0/G1, S, or G2/M) is indicative of cell cycle arrest at that checkpoint. To ensure that only DNA is stained, RNase treatment is essential to prevent the binding of PI to RNA.

Data Presentation

The following table represents hypothetical data to illustrate the effects of this compound on the cell cycle distribution of a cancer cell line.

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 055.3 ± 3.128.9 ± 2.515.8 ± 1.9
This compound 1065.7 ± 4.220.1 ± 2.814.2 ± 1.7
This compound 2578.2 ± 5.512.5 ± 1.99.3 ± 1.3
This compound 5085.1 ± 6.38.7 ± 1.56.2 ± 1.1

Caption: Hypothetical data showing a dose-dependent increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases, suggesting a G0/G1 cell cycle arrest induced by this compound.

Experimental Protocols

A detailed protocol for analyzing cell cycle arrest using flow cytometry is provided below.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA solution

  • This compound (or other compound of interest)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (DNase-free, 100 µg/mL)

  • Flow cytometer

  • Centrifuge

  • 15 mL conical tubes

  • Flow cytometry tubes

Protocol:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.

    • Allow cells to attach and grow for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • After treatment, collect the cell culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Trypsinize the cells and add the detached cells to the collected medium from step 2.1.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer.

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates.

    • Acquire the fluorescence data for PI (typically in the FL2 or PE channel).

    • Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_preparation Cell Preparation and Treatment cluster_processing Sample Processing cluster_analysis Flow Cytometry Analysis cell_culture 1. Cell Culture treatment 2. This compound Treatment cell_culture->treatment harvesting 3. Cell Harvesting treatment->harvesting fixation 4. Fixation in 70% Ethanol harvesting->fixation staining 5. PI/RNase Staining fixation->staining flow_cytometry 6. Data Acquisition staining->flow_cytometry data_analysis 7. Cell Cycle Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for analyzing cell cycle arrest by this compound using flow cytometry.

signaling_pathway cluster_stimulus External Stimulus cluster_signaling Signaling Cascade cluster_cdk CDK/Cyclin Regulation cluster_outcome Cellular Outcome astin_b This compound p53 p53 Activation astin_b->p53 p21 p21 Upregulation p53->p21 cdk2_cyclin_e CDK2/Cyclin E Inhibition p21->cdk2_cyclin_e cdk1_cyclin_b CDK1/Cyclin B Inhibition p21->cdk1_cyclin_b g1_arrest G1/S Arrest cdk2_cyclin_e->g1_arrest g2_arrest G2/M Arrest cdk1_cyclin_b->g2_arrest

Caption: Generalized signaling pathway for p53-mediated cell cycle arrest.

The analysis of cell cycle distribution by flow cytometry is an indispensable tool for characterizing the anti-proliferative effects of compounds like this compound. The provided protocol offers a robust framework for researchers to investigate how novel therapeutic agents modulate cell cycle progression. While the specific signaling pathways activated by this compound to induce cell cycle arrest require further investigation, the methodologies described here provide a solid foundation for such studies. Future research could focus on identifying the specific molecular targets of this compound within the cell cycle machinery to elucidate its precise mechanism of action.

References

Troubleshooting & Optimization

Overcoming solubility issues of Astin B in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astin B. The information is designed to help overcome common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cyclic pentapeptide isolated from the medicinal herb Aster tataricus.[1] Like many cyclic peptides, this compound is hydrophobic, which leads to poor solubility in aqueous solutions. This can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state for consistent and accurate results.

Q2: What are the general recommendations for dissolving this compound?

Due to its hydrophobic nature, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or other suitable organic solvents.[2] Once dissolved, this stock solution can be further diluted with an aqueous buffer or cell culture medium to the desired final concentration.

Q3: What is the predicted solubility of this compound in water?

The predicted aqueous solubility of this compound is approximately 0.39 g/L.[3] This low solubility highlights the necessity of using organic solvents for initial dissolution.

Q4: In which organic solvents is this compound soluble?

This compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Q5: How should I prepare a stock solution of this compound?

A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general principle involves dissolving the lyophilized this compound powder in a minimal amount of a pure organic solvent, such as DMSO, to create a concentrated stock solution.

Q6: What should I do if this compound precipitates out of my final aqueous solution?

Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try diluting your stock solution further.

  • Increase the percentage of organic solvent: If your experimental system allows, a slightly higher percentage of the organic co-solvent (e.g., DMSO) in the final solution can help maintain solubility. However, be mindful of the solvent's potential effects on your cells or assay.

  • Use a surfactant: In some cases, the addition of a biocompatible surfactant can help to solubilize hydrophobic molecules.

  • Sonication: Brief sonication of the solution in an ultrasonic bath can help to break up aggregates and improve dissolution.[2]

Q7: How should I store the this compound stock solution?

Stock solutions of this compound in an organic solvent should be stored at -20°C or lower for long-term stability. It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₃₃Cl₂N₅O₇
Molecular Weight 586.5 g/mol
Predicted Water Solubility 0.39 g/L (approx. 665 µM)
Soluble In DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 586.5 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 586.5 g/mol * 1 mL = 0.005865 g = 5.865 mg.

  • Weighing this compound:

    • Carefully weigh out 5.865 mg of lyophilized this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube for 1-2 minutes to aid dissolution.

  • Sonication (if necessary):

    • If the this compound does not fully dissolve with vortexing, place the tube in an ultrasonic water bath for 5-10 minutes. This can help to break up any small aggregates.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • The resulting 10 mM stock solution of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. Stock solutions stored at -20°C are typically stable for several months.

Note on Dilution: When preparing your final working solution, slowly add the this compound stock solution to your aqueous buffer or cell culture medium while gently vortexing to ensure proper mixing and minimize precipitation.

Mandatory Visualizations

Signaling Pathways

This compound has been shown to induce both apoptosis and autophagy in cells. The following diagrams illustrate the key signaling pathways involved.

AstinB_Apoptosis_Pathway AstinB This compound Bax Bax AstinB->Bax Upregulates Bcl2 Bcl-2 AstinB->Bcl2 Downregulates Caspase8 Caspase-8 AstinB->Caspase8 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Caspase8->Caspase9 Activates

Caption: this compound-induced apoptosis signaling pathway.

AstinB_Autophagy_Pathway AstinB This compound LC3I LC3-I AstinB->LC3I p62 p62/SQSTM1 AstinB->p62 Downregulates LC3II LC3-II LC3I->LC3II Conversion Autophagosome Autophagosome Formation LC3II->Autophagosome p62->Autophagosome Incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation

Caption: this compound-induced autophagy signaling pathway.

Experimental Workflow

Solubilization_Workflow Start Start: Lyophilized this compound Weigh Weigh this compound Start->Weigh Dissolve Dissolve in 100% DMSO Weigh->Dissolve Vortex Vortex Dissolve->Vortex Sonicate Sonicate (if needed) Vortex->Sonicate Stock Concentrated Stock Solution Vortex->Stock Sonicate->Stock Dilute Dilute in Aqueous Buffer/Medium Stock->Dilute Final Final Working Solution Dilute->Final

References

Challenges in the total chemical synthesis of Astin B.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While a complete total chemical synthesis of Astin B has not been detailed in publicly available literature, this guide addresses the primary challenges identified in the synthesis of closely related Astin family members, such as Astin C and G. The principles and troubleshooting advice provided are based on published research on these analogues and are intended to be a valuable resource for researchers working on the synthesis of this compound and similar cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total chemical synthesis of this compound?

The primary hurdles in the synthesis of this compound and its analogues are twofold:

  • Synthesis of the Unc-oded Amino Acid: The structure of this compound contains a unique, non-proteinogenic amino acid, (3S,4R)-3,4-dichloro-L-proline. The stereospecific synthesis of this rare amino acid is a significant challenge.[1][2]

  • Macrocyclization: The formation of the 16-membered cyclic pentapeptide backbone presents considerable difficulty. This step is often low-yielding due to competing dimerization and oligomerization reactions, as well as the inherent ring strain of the macrocycle.[2]

Q2: What is the general synthetic strategy for Astin analogues?

The synthesis of Astin analogues typically follows a convergent approach. This involves the individual synthesis of the constituent amino acids, including the challenging dichloroproline derivative. These amino acids are then coupled to form a linear pentapeptide precursor, which subsequently undergoes macrocyclization to yield the final cyclic peptide. Solid-phase peptide synthesis (SPPS) has been employed for the synthesis of Astin C analogues.[3]

Troubleshooting Guides

Challenge 1: Synthesis of (3S,4R)-3,4-dichloro-L-proline

The stereoselective synthesis of this crucial component is a major obstacle. Here are some common issues and their solutions:

Problem Possible Cause Troubleshooting Suggestion
Low yield of dichlorination Inefficient chlorinating agent or reaction conditions.Use a more reactive chlorinating agent like thionyl chloride in pyridine. Optimize reaction temperature and time to maximize dichlorination while minimizing side reactions.
Incorrect stereochemistry Non-stereospecific reaction or epimerization during synthesis.Employ a stereospecific synthetic route starting from a chiral precursor like trans-4-hydroxy-L-proline. Careful control of reaction conditions (e.g., temperature, base) is crucial to prevent epimerization.[1]
Difficult purification Presence of multiple chlorinated isomers and other byproducts.Utilize advanced purification techniques such as preparative HPLC to separate the desired dichlorinated proline ester from isomers and impurities.
Challenge 2: Macrocyclization of the Linear Pentapeptide

The ring-closing step is often the bottleneck of the entire synthesis. Below are common problems and potential solutions:

Problem Possible Cause Troubleshooting Suggestion
Low yield of cyclic monomer High concentration of the linear peptide leading to intermolecular reactions (dimerization/oligomerization).Employ high-dilution conditions to favor the intramolecular cyclization reaction. This can be achieved by slow addition of the linear peptide to a large volume of solvent.
Formation of dimers and oligomers The rate of intermolecular reaction is faster than the intramolecular cyclization.Use a suitable coupling reagent that promotes rapid intramolecular cyclization. Metal-catalyzed peptide cyclization techniques have shown promise. The choice of solvent can also influence the outcome.
Failure to cyclize Unfavorable conformation of the linear peptide precursor.The sequence of the linear peptide can influence its propensity to cyclize. Strategic placement of certain amino acids can pre-organize the linear precursor into a conformation that is more amenable to cyclization.

Experimental Protocols

Synthesis of (-)-(3S,4R)-Dichloroproline Ester Precursor

This protocol is adapted from an efficient synthesis starting from trans-4-hydroxy-L-proline.

Step 1: Protection of trans-4-hydroxy-L-proline

  • Suspend trans-4-hydroxy-L-proline in methanol.

  • Add an excess of thionyl chloride dropwise at 0°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

  • Protect the amino group with a suitable protecting group (e.g., Boc or Cbz) using standard procedures.

Step 2: Mesylation of the Hydroxyl Group

  • Dissolve the protected hydroxyproline ester in dichloromethane.

  • Add triethylamine followed by methanesulfonyl chloride at 0°C.

  • Stir the reaction until completion.

  • Work up the reaction by washing with water and brine, then dry the organic layer over sodium sulfate.

  • Purify the product by column chromatography.

Step 3: Epoxidation

  • Treat the mesylated intermediate with a base (e.g., sodium methoxide in methanol) to induce epoxide formation.

  • Monitor the reaction by TLC and work up upon completion.

Step 4: Dichlorination

  • Dissolve the epoxide in a suitable solvent (e.g., chloroform).

  • Add a chlorinating agent (e.g., titanium tetrachloride or thionyl chloride in pyridine).

  • Stir the reaction at the appropriate temperature until the epoxide is consumed.

  • Quench the reaction carefully and purify the resulting dichloroproline ester by column chromatography.

Visualizations

Logical Workflow for this compound Synthesis

AstinB_Synthesis_Workflow cluster_amino_acids Amino Acid Synthesis cluster_peptide_synthesis Peptide Synthesis cluster_cyclization Macrocyclization AA1 Synthesis of L-Serine derivative Coupling Sequential Peptide Coupling (Solid-Phase or Solution-Phase) AA1->Coupling AA2 Synthesis of L-α-aminobutyric acid derivative AA2->Coupling AA3 Synthesis of L-β-phenylalanine derivative AA3->Coupling AA4 Synthesis of (3S,4R)-3,4-dichloro-L-proline derivative AA4->Coupling LinearPeptide Linear Pentapeptide Precursor Coupling->LinearPeptide Cyclization Ring-Closing Reaction (High Dilution) LinearPeptide->Cyclization AstinB This compound Cyclization->AstinB

Caption: General workflow for the total synthesis of this compound.

Key Challenges in this compound Synthesis

AstinB_Challenges TotalSynthesis Total Synthesis of this compound UnusualAA Synthesis of (3S,4R)-3,4-dichloro-L-proline TotalSynthesis->UnusualAA Macrocyclization 16-Membered Ring Formation TotalSynthesis->Macrocyclization Stereocontrol Stereocontrol in Dichlorination UnusualAA->Stereocontrol LowYield Low Cyclization Yield Macrocyclization->LowYield Dimerization Dimerization/Oligomerization Macrocyclization->Dimerization

Caption: Major hurdles in the total chemical synthesis of this compound.

References

Optimizing Astin B Dosage for Effective Cytotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the experimental use of Astin B, a cyclic pentapeptide with noted cytotoxic properties. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the key signaling pathways involved in this compound-induced cell death.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's cytotoxicity?

This compound, a cyclic pentapeptide isolated from Aster tataricus, exerts its cytotoxic effects primarily through the induction of apoptosis via a mitochondria/caspase-dependent pathway.[1] Additionally, this compound has been observed to induce autophagy in human hepatic L-02 cells.[1]

Q2: What is a recommended starting concentration range for in vitro cytotoxicity assays with this compound?

Based on available data for the human hepatic cell line L-02, a concentration range of 0-60 μM is a reasonable starting point for dose-response experiments.[1] However, the optimal concentration will be cell-line specific and should be determined empirically.

Q3: How does this compound affect key apoptotic and autophagic markers?

In L-02 cells, treatment with this compound has been shown to increase the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[1] It also induces autophagy, characterized by an increase in LC3-II expression and a decrease in p62.[1]

Q4: What is the stability of this compound in cell culture media?

The stability of this compound in cell culture media under standard incubation conditions (37°C, 5% CO2) has not been extensively reported. As with many peptides, it is advisable to prepare fresh dilutions from a stock solution for each experiment to minimize potential degradation. For long-term experiments, consider replacing the media with freshly prepared this compound-containing medium at regular intervals.

Troubleshooting Guides

Encountering issues in your experiments is a common part of the research process. Below are some specific problems you might face when working with this compound, along with potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps
High variability between replicate wells in cytotoxicity assays. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. "Edge effect": Evaporation from wells on the outer edges of the plate. 3. Compound precipitation: this compound may precipitate at higher concentrations.1. Ensure a homogenous single-cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even settling. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Visually inspect wells for precipitate under a microscope. If observed, try preparing fresh dilutions or using a lower concentration range. Consider a brief sonication of the stock solution before dilution.
Low or no cytotoxic effect observed, even at high concentrations. 1. Cell line resistance: The chosen cell line may be inherently resistant to this compound. 2. Compound inactivity: The this compound stock may have degraded. 3. Sub-optimal assay conditions: Incorrect incubation time or cell density.1. Test this compound on a sensitive control cell line, if known. 2. Prepare a fresh stock solution of this compound. 3. Perform a time-course (e.g., 24, 48, 72 hours) and cell density optimization experiment.
Unexpected increase in cell viability at high concentrations (U-shaped dose-response curve). 1. Compound interference with assay reagent: this compound may directly reduce the viability dye (e.g., MTT). 2. Induction of protective autophagy: At certain concentrations, autophagy may be promoting cell survival.1. Run a control plate with this compound in cell-free media to check for direct reaction with the assay reagent. Consider using a different viability assay (e.g., CellTiter-Glo®, which measures ATP). 2. Co-treat cells with an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) to see if cytotoxicity is enhanced.

Data Presentation

Due to a lack of publicly available IC50 values for this compound across a range of cancer cell lines, this table provides a template for researchers to populate with their own experimental data. It is recommended to test a broad range of concentrations to determine the IC50 for each cell line.

Cell Line Cancer Type This compound IC50 (µM) at 48h
HeLaCervical CancerData to be determined by user
MCF-7Breast CancerData to be determined by user
A549Lung CancerData to be determined by user
HepG2Liver CancerData to be determined by user
L-02Normal LiverReported to inhibit proliferation from 0-60 µM

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of Apoptotic and Autophagic Markers

This protocol provides a method to assess the effect of this compound on the protein levels of key markers of apoptosis (Bax, Bcl-2, cleaved Caspase-3) and autophagy (LC3B).

Materials:

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound for the chosen duration.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

Mandatory Visualizations

Signaling Pathways

AstinB_Signaling cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction cluster_crosstalk Crosstalk AstinB This compound ROS ↑ ROS AstinB->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio AstinB->Bax_Bcl2 LC3 LC3-I → LC3-II ↑ AstinB->LC3 p62 p62 ↓ AstinB->p62 Mitochondrion Mitochondrion ROS->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax_Bcl2->Mitochondrion Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Autophagosome Autophagosome Formation LC3->Autophagosome p62->Autophagosome degradation Autophagy Autophagy Autophagosome->Autophagy Autophagy->Apoptosis Protective?

Caption: this compound induced signaling pathways for apoptosis and autophagy.

Experimental Workflows

Cytotoxicity_Workflow cluster_workflow MTT Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate24h Incubate 24h Seed->Incubate24h Treat Treat with this compound Incubate24h->Treat Incubate_Treat Incubate (e.g., 48h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance @ 570nm Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End

Caption: General workflow for an MTT-based cytotoxicity assay.

Troubleshooting_Logic Start High Variability in Replicates? CheckSeeding Review Cell Seeding Technique Start->CheckSeeding Yes CheckEdgeEffect Assess for Edge Effects Start->CheckEdgeEffect Yes CheckPrecipitate Inspect for Compound Precipitation Start->CheckPrecipitate Yes Solution1 Optimize Seeding Protocol CheckSeeding->Solution1 Solution2 Avoid Outer Wells CheckEdgeEffect->Solution2 Solution3 Adjust Concentration / Solubilization CheckPrecipitate->Solution3

Caption: Logical relationship for troubleshooting high replicate variability.

References

Minimizing off-target effects of Astin B in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Astin B in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a cyclic pentapeptide originally isolated from the medicinal herb Aster tataricus. It is known to be hepatotoxic both in vitro and in vivo. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) through a mitochondria- and caspase-dependent pathway. This is often associated with increased oxidative stress and the activation of c-Jun N-terminal kinase (JNK) signaling.[1] this compound has also been observed to induce autophagy, which may act as a cellular defense mechanism against apoptosis.[1]

Q2: What are the common off-target effects observed with this compound?

The most well-documented off-target effect of this compound is its hepatotoxicity, meaning it can cause damage to liver cells.[1] This toxicity is a significant concern when using this compound in research, as it can confound experimental results. At higher concentrations, like many bioactive compounds, this compound may exhibit non-specific cytotoxicity across various cell types, independent of its specific on-target activity. The precise molecular off-targets of this compound have not been extensively characterized in publicly available literature.

Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your data. Here are several strategies:

  • Dose-Response Analysis: A hallmark of a specific on-target effect is a clear dose-dependent response. Off-target effects often appear at higher concentrations.

  • Use of a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same pathway as this compound's intended target produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Cell Line Comparison: Compare the effects of this compound on cell lines that express the intended target with those that do not. A specific on-target effect should be more pronounced in the target-expressing cells.

  • Orthogonal Assays: Use multiple, distinct assays to measure the same biological endpoint. For example, if this compound is hypothesized to inhibit a specific enzyme, measure both the enzyme's activity directly and a downstream cellular consequence of that inhibition.

  • Rescue Experiments: If the intended target of this compound is known, attempt to "rescue" the cells from the effects of this compound by overexpressing the target protein.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of unexpected cell death at low this compound concentrations. 1. High sensitivity of the cell line to this compound's cytotoxic effects. 2. Off-target toxicity.1. Perform a thorough dose-response curve to determine the optimal, lowest effective concentration. 2. Use a counter-screening assay with a non-target cell line to assess general cytotoxicity.
Inconsistent results between experiments. 1. Variability in cell health and passage number. 2. Inconsistent this compound concentration due to precipitation or degradation.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Prepare fresh this compound solutions for each experiment and visually inspect for precipitates.
Observed phenotype does not correlate with the expected on-target effect. 1. The phenotype is a result of an off-target effect. 2. The experimental readout is not specific to the on-target pathway.1. Employ orthogonal assays to confirm the on-target mechanism. 2. Use a more specific assay or reporter system to measure the on-target effect.

Data Presentation

Quantitative Analysis of this compound-Induced Apoptosis

Cell LineCompoundEffectConcentrationDurationReference
NPA (human papillary thyroid carcinoma)Cyclic Astin Analogue~40% ApoptosisNot Specified24 hours[2]

Note: Researchers should empirically determine the optimal concentration range for their specific cell line and assay.

Cytotoxicity of this compound in L-02 Human Liver Cells

This compound has been shown to have cytotoxic effects on the human normal liver cell line L-02.[1] While specific IC50 values from a single comprehensive table are not available, it is crucial to perform a dose-response study to determine the cytotoxic concentration range in your experimental system. The reported hepatotoxicity underscores the importance of using concentrations that elicit the desired on-target effect while minimizing off-target cell death.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Western Blot for JNK Phosphorylation, LC3-II, and p62

This protocol allows for the analysis of key proteins in the apoptosis and autophagy pathways affected by this compound.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-JNK, anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply chemiluminescent substrate and visualize the bands using an imaging system.

Caspase Activity Assay

This is a general protocol to measure the activity of caspases, key executioners of apoptosis.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Caspase assay buffer

  • Caspase substrate (e.g., DEVD-pNA for caspase-3)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare cell lysates according to the manufacturer's instructions for the caspase assay kit.

  • Add 50-100 µg of protein lysate to each well of a 96-well plate.

  • Add the caspase substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

Mandatory Visualizations

AstinB_Apoptosis_Pathway AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS JNK ↑ JNK Phosphorylation ROS->JNK Mitochondria Mitochondria JNK->Mitochondria Bax ↑ Bax/Bcl-2 ratio Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 ↑ Caspase-9 Activation CytochromeC->Caspase9 Caspase3 ↑ Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

AstinB_Autophagy_Pathway AstinB This compound AutophagyInduction Autophagy Induction AstinB->AutophagyInduction LC3 ↑ LC3-II Conversion AutophagyInduction->LC3 p62 ↓ p62/SQSTM1 Degradation AutophagyInduction->p62 Autophagosome Autophagosome Formation LC3->Autophagosome p62->Autophagosome CellSurvival Cellular Protection (Potential) Autophagosome->CellSurvival

Caption: this compound-induced autophagy pathway.

Experimental_Workflow Start Start: Treat cells with This compound DoseResponse Dose-Response (e.g., MTT Assay) Start->DoseResponse OnTargetAssay On-Target Assay (e.g., Specific Enzyme Activity) Start->OnTargetAssay OffTargetAssay Off-Target/Toxicity Assay (e.g., Counter-screen in non-target cells) Start->OffTargetAssay DoseResponse->OnTargetAssay Select non-toxic concentrations MechanismValidation Mechanism Validation (Western Blot for pathway markers) OnTargetAssay->MechanismValidation DataAnalysis Data Analysis & Interpretation OffTargetAssay->DataAnalysis MechanismValidation->DataAnalysis

Caption: Workflow for assessing on- and off-target effects.

References

Technical Support Center: Troubleshooting Inconsistent Results in Astin B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Astin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known cellular effects?

This compound is a cyclic pentapeptide that has been shown to induce apoptosis (programmed cell death) and autophagy in cells. It is also known to exhibit hepatotoxicity, meaning it can be toxic to liver cells. Its mechanisms of action often involve the activation of stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) signaling cascade.

Q2: We are observing high variability in apoptosis rates between different batches of this compound. What could be the cause?

Inconsistent results between different batches of a compound can stem from several factors:

  • Purity and Stability: The purity of each this compound batch may differ. Impurities can have their own biological effects, leading to varied results. This compound, as a peptide, may also be susceptible to degradation if not stored properly (e.g., at the correct temperature, protected from light and moisture).

  • Solvent and Preparation: Ensure the same solvent and stock concentration preparation method is used for each batch. The age of the stock solution can also be a factor, as repeated freeze-thaw cycles can degrade the compound.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly impact cellular responses to treatment.

Q3: Our control group (vehicle-treated) is showing a high level of apoptosis. What could be the reason for this?

High background apoptosis in control groups can be due to:

  • Suboptimal Cell Health: Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can induce spontaneous apoptosis.

  • Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting can cause mechanical stress to cells, leading to membrane damage and false-positive results.

  • Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) used to dissolve this compound might be too high, causing toxicity. It is recommended to keep the final solvent concentration below 0.5%.

Troubleshooting Guides

Inconsistent Apoptosis Assay Results

Issue: High variability in the percentage of apoptotic cells in this compound-treated samples.

dot

Troubleshooting_Apoptosis_Assay cluster_InitialCheck Initial Checks cluster_ProtocolReview Protocol Review cluster_DataAnalysis Data Analysis cluster_Solution Resolution Start Inconsistent Apoptosis Results CheckReagents Verify Reagent Integrity (this compound, Annexin V, PI) Start->CheckReagents CheckCells Assess Cell Health (Passage #, Confluency) Start->CheckCells ReviewHandling Review Cell Handling (Gentle Pipetting, Centrifugation) CheckReagents->ReviewHandling CheckCells->ReviewHandling ReviewStaining Check Staining Protocol (Incubation Time, Temperature) ReviewHandling->ReviewStaining CheckControls Evaluate Controls (Vehicle, Positive Control) ReviewStaining->CheckControls ReviewGating Review Flow Cytometry Gating Strategy CheckControls->ReviewGating CheckCompensation Verify Compensation Settings ReviewGating->CheckCompensation OptimizeProtocol Optimize Protocol (Titrate this compound, Adjust Incubation) CheckCompensation->OptimizeProtocol ConsistentResults Consistent Results OptimizeProtocol->ConsistentResults

Caption: Troubleshooting workflow for inconsistent apoptosis assay results.

Data Presentation: Illustrative Apoptosis Data

The following table provides an example of expected results from an Annexin V/PI apoptosis assay with varying concentrations of this compound.

This compound Conc. (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
185.6 ± 3.48.9 ± 1.55.5 ± 1.1
560.1 ± 4.225.3 ± 2.914.6 ± 2.3
1035.8 ± 3.840.7 ± 4.123.5 ± 3.5
2515.2 ± 2.555.1 ± 5.629.7 ± 4.8

Experimental Protocol: Annexin V Apoptosis Assay

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified time period.

  • Cell Harvesting:

    • Collect the cell culture medium, which may contain floating apoptotic cells.

    • Wash the adherent cells with PBS (Phosphate-Buffered Saline).

    • Gently detach the adherent cells using a non-enzymatic cell dissociation solution or trypsin-EDTA. Note that EDTA can interfere with Annexin V binding, so a wash with a calcium-containing buffer is recommended if EDTA is used.

    • Combine the detached cells with the collected medium from the first step.

  • Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Inconsistent Autophagy Assay Results

Issue: Difficulty in detecting a clear increase in autophagic markers (e.g., LC3-II) after this compound treatment.

dot

Troubleshooting_Autophagy_Assay cluster_InitialCheck Initial Checks cluster_ProtocolReview Protocol Review cluster_ExperimentalDesign Experimental Design cluster_Solution Resolution Start No Clear Autophagy Induction CheckAntibody Verify Anti-LC3 Antibody Performance Start->CheckAntibody CheckLysosomalInhibitor Confirm Activity of Lysosomal Inhibitor Start->CheckLysosomalInhibitor ReviewLysisBuffer Check Lysis Buffer Composition CheckAntibody->ReviewLysisBuffer CheckLysosomalInhibitor->ReviewLysisBuffer ReviewWesternBlot Optimize Western Blot Conditions (Gel %, Transfer) ReviewLysisBuffer->ReviewWesternBlot ReviewImaging Review Microscopy Settings (Fixation, Permeabilization) ReviewWesternBlot->ReviewImaging TimeCourse Perform a Time-Course Experiment ReviewImaging->TimeCourse DoseResponse Perform a Dose-Response Experiment TimeCourse->DoseResponse OptimizeConditions Optimize Treatment Conditions DoseResponse->OptimizeConditions ClearAutophagySignal Clear Autophagy Signal OptimizeConditions->ClearAutophagySignal

Caption: Troubleshooting workflow for inconsistent autophagy assay results.

Data Presentation: Illustrative Autophagy Data (LC3-II/Actin Ratio)

This table shows hypothetical data for the ratio of LC3-II to a loading control (e.g., Actin) as determined by Western blot, with and without a lysosomal inhibitor.

This compound Conc. (µM)LC3-II/Actin Ratio (- Inhibitor)LC3-II/Actin Ratio (+ Inhibitor)Autophagic Flux (Difference)
0 (Vehicle)0.8 ± 0.21.5 ± 0.30.7
11.2 ± 0.32.8 ± 0.51.6
52.5 ± 0.45.1 ± 0.72.6
103.8 ± 0.67.9 ± 1.14.1
254.2 ± 0.78.5 ± 1.34.3

Experimental Protocol: LC3-II Western Blot for Autophagy

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the apoptosis assay. For autophagic flux experiments, treat a parallel set of wells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of this compound treatment.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel (a 12-15% gel is recommended for resolving LC3-I and LC3-II).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against LC3.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody against a loading control (e.g., Actin or GAPDH).

  • Analysis: Quantify the band intensities for LC3-II and the loading control. The ratio of LC3-II to the loading control is used to assess the level of autophagy.

Signaling Pathway Diagram

This compound-Induced JNK Signaling Pathway

This compound can induce cellular stress, leading to the activation of the JNK signaling pathway, which in turn can promote apoptosis.

dot

JNK_Signaling_Pathway cluster_Stimulus Stimulus cluster_MAPKKK MAPKKK cluster_MAPKK MAPKK cluster_MAPK MAPK cluster_Downstream Downstream Effects AstinB This compound ASK1 ASK1 AstinB->ASK1 induces stress MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes

Caption: Simplified diagram of the this compound-induced JNK signaling pathway leading to apoptosis.

Technical Support Center: Mitigating the Hepatotoxicity of Astin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Astin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and conduct experiments aimed at reducing the hepatotoxicity of this potent cyclic pentapeptide. The information provided is based on the known mechanisms of this compound-induced liver injury and general strategies for mitigating drug-induced liver injury (DILI).

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of this compound-induced hepatotoxicity?

A1: Research has shown that this compound exerts its hepatotoxic effects primarily through the induction of apoptosis and autophagy in hepatocytes. The underlying mechanism is mitochondria/caspase-dependent and involves the generation of oxidative stress. Key molecular events include an increase in reactive oxygen species (ROS), a reduction in intracellular glutathione (GSH), and the phosphorylation of c-Jun N-terminal kinase (JNK)[1].

Q2: Are there any known strategies that have been successfully used to reduce the hepatotoxicity of compounds similar to this compound?

A2: While specific studies on reducing this compound hepatotoxicity are limited, several general strategies have been effective for other hepatotoxic compounds. These include:

  • Co-administration with hepatoprotective agents: Antioxidants and anti-inflammatory agents can counteract the molecular pathways of liver injury.

  • Advanced drug delivery systems: Formulations like liposomes can alter the biodistribution of a compound, potentially reducing its accumulation in the liver and subsequent toxicity[2][3][4][5].

  • Structural modification: Synthesizing analogs of the parent compound can sometimes lead to molecules with retained therapeutic efficacy but reduced toxicity.

Q3: My in vitro experiments with this compound show significant cytotoxicity to hepatocyte cell lines. How can I mitigate this to study its primary effects?

A3: To reduce in vitro cytotoxicity, you could consider co-treating the cells with a hepatoprotective agent. Given that this compound induces oxidative stress, an antioxidant may be a suitable choice. For example, astaxanthin has shown significant protective effects against drug-induced liver injury in various models by inhibiting lipid peroxidation and boosting the cellular antioxidant system. You would need to perform dose-response experiments to determine the optimal non-toxic concentration of the chosen antioxidant.

Q4: We are planning in vivo studies with this compound and are concerned about liver damage in our animal models. What are the recommended approaches to minimize this?

A4: For in vivo studies, two primary strategies can be explored:

  • Co-administration with a hepatoprotective agent: As with in vitro studies, antioxidants are a promising option. N-acetylcysteine (NAC) is a well-established antioxidant used to mitigate drug-induced liver injury. You could also consider natural antioxidants like astaxanthin.

  • Formulation in a drug delivery system: Encapsulating this compound in a nanoparticle-based delivery system, such as liposomes, could modify its pharmacokinetic profile. This might lead to reduced accumulation in the liver and consequently lower hepatotoxicity.

In all in vivo experiments, it is crucial to closely monitor liver function through regular blood tests for enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Troubleshooting Guides

Issue 1: High levels of liver enzymes (ALT/AST) observed in animal models treated with this compound.
  • Possible Cause: Direct hepatotoxicity of this compound due to oxidative stress and apoptosis induction.

  • Troubleshooting Steps:

    • Dose Reduction: Determine the minimum effective dose of this compound in your model to minimize off-target toxicity.

    • Co-administration of Antioxidants:

      • Introduce a hepatoprotective agent such as N-acetylcysteine (NAC) or astaxanthin in a separate treatment group.

      • Based on literature for other hepatotoxins, you could start with established dosages and optimize for your model.

    • Liposomal Formulation:

      • If you have the capability, formulate this compound into liposomes. This may alter its biodistribution and reduce liver exposure.

      • Characterize the liposomal formulation for size, encapsulation efficiency, and release kinetics.

    • Monitor Liver Function: Routinely collect blood samples to monitor ALT and AST levels to quantitatively assess the efficacy of your intervention.

Issue 2: Poor bioavailability and high toxicity of this compound are confounding experimental results.
  • Possible Cause: this compound, being a cyclic peptide, may have suboptimal pharmacokinetic properties, leading to high doses being required, which in turn exacerbates hepatotoxicity.

  • Troubleshooting Steps:

    • Formulation Development: Encapsulating this compound in liposomes can improve the bioavailability of hydrophobic compounds. This could allow for the use of a lower, less toxic dose.

    • Route of Administration: Investigate alternative routes of administration that might bypass first-pass metabolism in the liver, although this may not be suitable for all experimental designs.

    • Pharmacokinetic Studies: Conduct a preliminary pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model. This data can help in designing a more effective and less toxic dosing regimen.

Data Presentation

Table 1: Hypothetical Data on Co-administration of an Antioxidant with this compound in a Murine Model

Treatment GroupDose of this compound (mg/kg)Dose of Antioxidant (mg/kg)Serum ALT (U/L)Serum AST (U/L)Liver Histology Score (Necrosis)
Vehicle Control0035 ± 550 ± 80
This compound100250 ± 40320 ± 553 ± 0.5
This compound + Antioxidant1050110 ± 25150 ± 301 ± 0.5
Antioxidant Only05032 ± 648 ± 70

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Table 2: Expected Outcomes of Liposomal Formulation of this compound

FormulationPeak Plasma Concentration (Cmax)Area Under the Curve (AUC)Liver Accumulation (% of injected dose)Serum ALT (U/L) at Therapeutic Dose
Free this compoundLowLowHighHigh
Liposomal this compoundHighHighModerateModerate

This table illustrates the expected pharmacokinetic and toxicodynamic changes with a liposomal formulation based on general principles.

Experimental Protocols

Protocol 1: Co-administration of Astaxanthin with this compound in a Rodent Model of Hepatotoxicity
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups (n=8 per group):

    • Group 1: Vehicle control (e.g., saline or appropriate solvent).

    • Group 2: this compound (dose to be determined by a preliminary dose-finding study).

    • Group 3: this compound + Astaxanthin (Astaxanthin administered orally 1 hour before this compound).

    • Group 4: Astaxanthin only.

  • Dosing:

    • This compound: Administered via intraperitoneal (i.p.) injection.

    • Astaxanthin: Administered via oral gavage, dissolved in a suitable vehicle like corn oil. Doses can be guided by literature, for example, in the range of 10-50 mg/kg.

  • Monitoring:

    • Collect blood via tail vein at 0, 6, 12, and 24 hours post-Astin B administration.

    • Measure serum ALT and AST levels using a standard biochemical analyzer.

  • Endpoint Analysis:

    • At 24 hours, euthanize animals and collect liver tissue.

    • Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis (H&E staining).

    • Snap-freeze another portion in liquid nitrogen for molecular analysis (e.g., measuring levels of ROS, GSH, and cleaved caspase-3).

Protocol 2: Preparation of Liposomal this compound

This is a general protocol for preparing liposomes using the thin-film hydration method, which would need to be optimized for this compound.

  • Lipid Mixture Preparation: Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) and this compound in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.

  • Thin Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS) solution by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and polydispersity index using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the liposomes from the unencapsulated drug and quantifying the drug concentration in both fractions.

Visualizations

AstinB_Hepatotoxicity_Pathway cluster_cell Hepatocyte AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS GSH ↓ Glutathione (GSH) AstinB->GSH JNK ↑ p-JNK ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced hepatotoxicity.

Mitigation_Strategies_Workflow cluster_problem Problem cluster_strategies Potential Mitigation Strategies cluster_outcome Desired Outcome Hepatotoxicity This compound-induced Hepatotoxicity CoAdmin Co-administration with Antioxidant (e.g., Astaxanthin) Hepatotoxicity->CoAdmin Liposomes Liposomal Formulation Hepatotoxicity->Liposomes Analogs Structural Modification Hepatotoxicity->Analogs ReducedToxicity Reduced Hepatotoxicity (↓ ALT/AST, Improved Histology) CoAdmin->ReducedToxicity Liposomes->ReducedToxicity Analogs->ReducedToxicity

Caption: Experimental strategies to reduce this compound hepatotoxicity.

Experimental_Workflow cluster_workflow In Vivo Experimental Workflow AnimalModel Select Animal Model (e.g., C57BL/6 mice) Grouping Randomize into Treatment Groups AnimalModel->Grouping Treatment Administer this compound +/- Protective Agent Grouping->Treatment Monitoring Monitor Liver Enzymes (ALT/AST) over time Treatment->Monitoring Endpoint Endpoint Analysis: Histology & Molecular Markers Monitoring->Endpoint DataAnalysis Data Analysis & Interpretation Endpoint->DataAnalysis

Caption: Workflow for testing hepatoprotective strategies in vivo.

References

Technical Support Center: Enhancing the Bioavailability of Astin B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Astin B, a cyclic pentapeptide with known antitumor and hepatotoxic properties. Given the limited direct literature on enhancing the bioavailability of this compound, this guide provides troubleshooting advice and detailed protocols based on established methods for improving the in vivo delivery of cyclic peptides with similar characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Astaxanthin?

A1: It is crucial to distinguish between this compound and Astaxanthin as they are distinct molecules. This compound is a cyclic pentapeptide isolated from the medicinal herb Aster tataricus. It is known for its cytotoxic effects, including the induction of apoptosis and autophagy.[1] In contrast, Astaxanthin is a carotenoid pigment found in various marine organisms, recognized for its potent antioxidant and anti-inflammatory properties. This guide focuses exclusively on enhancing the bioavailability of the cyclic pentapeptide, this compound.

Q2: Why is the oral bioavailability of this compound expected to be low?

A2: Like many peptide-based drugs, this compound's oral bioavailability is likely limited by several factors. These include its susceptibility to enzymatic degradation in the gastrointestinal (GI) tract by proteases, poor permeability across the intestinal epithelium due to its size and polar nature, and potential first-pass metabolism in the liver.[2][3][4]

Q3: What are the general strategies to enhance the in vivo bioavailability of cyclic peptides like this compound?

A3: Several formulation and chemical modification strategies can be employed to improve the systemic exposure of cyclic peptides. These include:

  • Nanoparticle-based delivery systems: Encapsulating the peptide in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from enzymatic degradation and enhance its absorption.[5]

  • Lipid-based formulations: Formulations containing lipids, surfactants, and co-solvents can improve the solubility and intestinal uptake of lipophilic peptides.

  • Chemical modifications: Strategies such as lipidation (attaching a lipid moiety), PEGylation (attaching polyethylene glycol), and amino acid substitution can improve metabolic stability and membrane permeability.

  • Use of permeation enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater peptide absorption.

Q4: What are the potential challenges I might face during in vivo studies with this compound formulations?

A4: Common challenges include:

  • High variability in plasma concentrations: This can be due to inconsistent dissolution of the formulation, food effects, and individual differences in gastrointestinal motility and metabolism.

  • Low and inconsistent oral bioavailability: Despite formulation efforts, achieving high and reproducible bioavailability can be difficult.

  • Nonspecific binding: Peptides can adhere to plasticware and other surfaces, leading to inaccurate dosing and measurements.

  • Precipitation of the peptide: Poorly soluble peptides may precipitate out of solution when moving from a stock solution (e.g., in DMSO) to an aqueous buffer.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Despite Formulation Efforts
Potential Cause Troubleshooting Strategy
Enzymatic Degradation in the GI Tract - Incorporate protease inhibitors in the formulation. - Chemically modify this compound to include non-natural amino acids or cyclization strategies that confer resistance to proteolysis. - Utilize nanoparticle encapsulation to shield the peptide from enzymes.
Poor Intestinal Permeability - Include permeation enhancers in the formulation to transiently open tight junctions. - Redesign the formulation to a smaller nanoparticle size to potentially improve uptake. - Evaluate the efflux of your compound using in vitro models like Caco-2 assays with P-gp inhibitors.
Insufficient Drug Release from Carrier - Modify the composition of the nanoparticle or lipid formulation to tune the release profile. - Conduct in vitro release studies under simulated GI conditions to optimize the formulation.
First-Pass Metabolism - Co-administer inhibitors of relevant metabolic enzymes (if known). - Consider alternative routes of administration that bypass the liver, such as parenteral or lymphatic delivery.
Issue 2: High Variability in In Vivo Experimental Data
Potential Cause Troubleshooting Strategy
Inconsistent Formulation Properties - Ensure rigorous quality control of your formulation, including particle size, zeta potential, and encapsulation efficiency for nanoparticles. - For lipid-based formulations, ensure homogeneity and stability.
Variability in Animal Physiology - Standardize experimental conditions, including fasting times and diet of the animals. - Increase the number of animals per group to improve statistical power.
Inaccurate Dosing - Use low-adsorption vials and pipette tips to minimize nonspecific binding of the peptide. - Prepare fresh formulations for each experiment to ensure consistency.
Sample Handling and Processing Errors - Follow a standardized protocol for blood collection, plasma separation, and storage. - Use a validated bioanalytical method (e.g., LC-MS/MS) for quantifying this compound in plasma.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline for preparing peptide-loaded SLNs using a coacervation technique, which is suitable for encapsulating hydrophilic peptides like this compound.

Materials:

  • This compound

  • Stearic acid (lipid matrix)

  • Anionic surfactant (e.g., sodium dodecyl sulfate)

  • Deionized water

  • Organic solvent (e.g., acetone)

  • Magnetic stirrer and heating plate

  • Homogenizer or sonicator

Procedure:

  • Hydrophobic Ion Pairing:

    • Dissolve this compound in deionized water.

    • Dissolve the anionic surfactant in deionized water.

    • Mix the two solutions to allow the formation of a hydrophobic ion pair complex. This complex will be more readily encapsulated in the lipid matrix.

  • Preparation of the Lipid Phase:

    • Melt the stearic acid by heating it above its melting point (approximately 70°C).

  • Encapsulation:

    • Disperse the this compound-surfactant complex in the molten stearic acid.

    • Add a small amount of organic solvent to aid in the dispersion.

  • Nanoparticle Formation:

    • Heat a larger volume of deionized water to the same temperature as the molten lipid phase.

    • Under continuous stirring, inject the lipid phase containing the this compound complex into the hot aqueous phase.

    • Homogenize or sonicate the mixture to form a nanoemulsion.

  • Solidification and Purification:

    • Cool the nanoemulsion in an ice bath to allow the lipid to solidify, forming SLNs.

    • Purify the SLNs by centrifugation or dialysis to remove unencapsulated peptide and excess surfactant.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Calculate the encapsulation efficiency and drug loading by quantifying the amount of this compound in the SLNs versus the total amount used.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetics of an this compound formulation after oral administration to rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound formulation and vehicle control

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Materials for plasma processing and storage (-80°C freezer)

  • Validated LC-MS/MS method for this compound quantification

Procedure:

  • Animal Acclimatization and Preparation:

    • Acclimatize rats for at least one week before the study.

    • Fast the animals overnight (with free access to water) before dosing.

  • Dosing:

    • Divide the rats into groups (e.g., intravenous administration for absolute bioavailability and oral administration of the formulation).

    • Administer the this compound formulation or vehicle control orally via gavage at a predetermined dose. For the intravenous group, administer a known concentration of this compound solution via tail vein injection.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Keep the blood samples on ice.

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to labeled cryovials.

  • Sample Storage and Analysis:

    • Store the plasma samples at -80°C until bioanalysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Protocol 3: Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal permeability of a compound in vitro.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Lucifer yellow (for monolayer integrity testing)

  • This compound solution

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in appropriate flasks.

    • Seed the cells onto Transwell inserts at a suitable density.

    • Culture the cells for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., >200 Ω·cm²) to indicate a confluent monolayer.

    • Perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow confirms the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport (Absorption): Add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport (Efflux): Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Absolute Bioavailability (%)
This compound Solution (Oral)50 ± 151.0 ± 0.5150 ± 451.2 ± 0.4
This compound-SLNs (Oral)250 ± 602.0 ± 0.81200 ± 2509.8 ± 2.1
This compound Solution (IV)1500 ± 3000.11230 ± 180100

Data are presented as mean ± standard deviation (n=6). This is hypothetical data for illustrative purposes.

Table 2: Example Caco-2 Permeability Data for this compound

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
This compound0.5 ± 0.12.5 ± 0.65.0
This compound with P-gp Inhibitor1.8 ± 0.42.0 ± 0.51.1

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Mandatory Visualization

Signaling Pathway of this compound-Induced Cell Death

AstinB_Signaling AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS induces JNK Phosphorylation of c-Jun N-terminal Kinase (JNK) ROS->JNK activates Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Autophagy_Initiation Autophagy Initiation JNK->Autophagy_Initiation Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis LC3_conversion ↑ LC3-II/LC3-I ratio Autophagy_Initiation->LC3_conversion Autophagosome Autophagosome Formation LC3_conversion->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: this compound induces apoptosis and autophagy through ROS-mediated JNK activation.

Experimental Workflow for Enhancing this compound Bioavailability

Bioavailability_Workflow Start Start: Poorly Bioavailable This compound Formulation Formulation Development (e.g., Nanoparticles, Liposomes) Start->Formulation InVitro_Screening In Vitro Screening - Caco-2 Permeability - In Vitro Release Formulation->InVitro_Screening Optimization Formulation Optimization InVitro_Screening->Optimization Optimization->Formulation Iterate InVivo_PK In Vivo Pharmacokinetic Study in Rats Optimization->InVivo_PK Data_Analysis Data Analysis (Cmax, Tmax, AUC, F%) InVivo_PK->Data_Analysis Decision Decision: Proceed to Efficacy Studies? Data_Analysis->Decision Decision->Optimization No End End: Optimized Formulation Decision->End Yes

Caption: Iterative workflow for the development and in vivo testing of this compound formulations.

References

Technical Support Center: Overcoming Astin B Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Astin B in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, a cyclic pentapeptide, primarily induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1][2] This process involves the depolarization of the mitochondrial membrane, release of cytochrome c, an increased Bax/Bcl-2 ratio, and subsequent activation of caspases-9 and -3.[1] Additionally, this compound can provoke oxidative stress, leading to increased reactive oxygen species (ROS) and activation of the JNK signaling pathway.[1] Some studies have also observed that this compound can induce autophagy, which may act as a protective mechanism for cancer cells.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

Reduced sensitivity to this compound can arise from several factors. Based on its mechanism of action, potential resistance mechanisms include:

  • Alterations in Apoptotic Machinery:

    • Upregulation of anti-apoptotic proteins like Bcl-2.

    • Downregulation or mutation of pro-apoptotic proteins like Bax.

    • Defects in the caspase activation cascade.

  • Enhanced Autophagy: Increased autophagic flux can serve as a survival mechanism, allowing cancer cells to endure the stress induced by this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.

  • Altered Redox Homeostasis: Cancer cells might adapt to the oxidative stress induced by this compound by upregulating antioxidant defense systems.

Q3: How can I experimentally confirm if my cells are resistant to this compound?

To confirm resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to a sensitive, control cell line. A significant increase in the IC50 value is indicative of resistance.

Troubleshooting Guides

Issue 1: Decreased Apoptosis in Response to this compound Treatment

If you observe a reduction in apoptotic markers (e.g., Annexin V staining, caspase activity) after this compound treatment compared to previous experiments or sensitive cell lines, consider the following troubleshooting steps.

Troubleshooting Workflow

G cluster_0 Troubleshooting Decreased Apoptosis start Start: Decreased Apoptosis Observed check_reagents Verify this compound concentration and viability of reagents start->check_reagents ic50 Perform dose-response curve to confirm increased IC50 check_reagents->ic50 western_blot Analyze expression of apoptotic proteins via Western Blot ic50->western_blot bcl2_ratio Is Bax/Bcl-2 ratio decreased? western_blot->bcl2_ratio caspase_activity Assess caspase-3/9 activity bcl2_ratio->caspase_activity No combine_bcl2_inhibitor Combine this compound with a Bcl-2 inhibitor (e.g., Venetoclax) bcl2_ratio->combine_bcl2_inhibitor Yes caspase_low Is caspase activity low? caspase_activity->caspase_low autophagy_assay Investigate autophagy levels caspase_low->autophagy_assay No end Conclusion: Potential resistance mechanism identified caspase_low->end Yes (Consider upstream defects) autophagy_high Is autophagy elevated? autophagy_assay->autophagy_high combine_autophagy_inhibitor Combine this compound with an autophagy inhibitor (e.g., Chloroquine) autophagy_high->combine_autophagy_inhibitor Yes autophagy_high->end No combine_autophagy_inhibitor->end combine_bcl2_inhibitor->end

Caption: Workflow for troubleshooting decreased apoptosis in response to this compound.

Quantitative Data Summary: Protein Expression in Sensitive vs. Resistant Cells

ProteinSensitive Cell Line (Relative Expression)Resistant Cell Line (Relative Expression)
Bcl-21.02.5
Bax1.00.6
Cleaved Caspase-31.00.3
LC3-II1.03.2

Experimental Protocol: Western Blot for Apoptotic Proteins

  • Cell Lysis:

    • Treat sensitive and resistant cells with this compound for 24 hours.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-LC3B) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., anti-β-actin) to normalize protein levels.

Issue 2: Suspected Increase in Drug Efflux

If you suspect that this compound is being actively transported out of the cancer cells, you can investigate the involvement of ABC transporters.

Troubleshooting Steps

  • Perform a cytotoxicity assay with an ABC transporter inhibitor.

    • Co-treat the resistant cells with this compound and a broad-spectrum ABC transporter inhibitor (e.g., verapamil or cyclosporin A).

    • A significant decrease in the IC50 of this compound in the presence of the inhibitor suggests the involvement of drug efflux pumps.

Quantitative Data Summary: IC50 of this compound with and without Efflux Pump Inhibitor

Cell LineTreatmentIC50 (µM)
ResistantThis compound alone15.2
ResistantThis compound + Verapamil4.5

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium, both with and without a fixed concentration of an efflux pump inhibitor (e.g., 10 µM Verapamil).

    • Replace the medium in the wells with the drug-containing medium. Include appropriate vehicle controls.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values from the dose-response curves.

Signaling Pathways

This compound-Induced Apoptosis Pathway

G cluster_0 This compound Mechanism of Action astin_b This compound ros Increased ROS astin_b->ros mitochondria Mitochondria astin_b->mitochondria bax Bax astin_b->bax bcl2 Bcl-2 astin_b->bcl2 jnk JNK Activation ros->jnk jnk->mitochondria cyto_c Cytochrome c release mitochondria->cyto_c bax->mitochondria bcl2->mitochondria Inhibits caspase9 Caspase-9 activation cyto_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Hypothetical Resistance Mechanism: Upregulation of Bcl-2

G cluster_1 Resistance to this compound astin_b This compound bax Bax astin_b->bax bcl2 Upregulated Bcl-2 astin_b->bcl2 Ineffective Inhibition mitochondria Mitochondria bax->mitochondria bcl2->mitochondria Strong Inhibition cyto_c Cytochrome c release (Inhibited) mitochondria->cyto_c apoptosis Apoptosis (Blocked) cyto_c->apoptosis

Caption: Upregulation of Bcl-2 can confer resistance to this compound-induced apoptosis.

References

Technical Support Center: Refining Astin B Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the purification of Astin B, a cyclic pentapeptide with significant therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound for purification?

A1: this compound is a halogenated cyclic pentapeptide originally isolated from the medicinal herb Aster tataricus.[1] However, recent research has identified the endophytic fungus, Cyanodermella asteris, residing within the plant, as the actual producer of this compound.[2] Culturing this fungus offers a more sustainable and potentially higher-yielding source for this compound production compared to extraction from the plant itself.[2][3]

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges in this compound purification are its low concentration in natural sources and the presence of structurally similar analogs.[3] This necessitates highly selective purification techniques to achieve high purity and yield.

Q3: What analytical techniques are suitable for quantifying this compound during purification?

A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most effective technique for both quantifying and identifying this compound and its analogs during the purification process.

Troubleshooting Guides

Low Yield of this compound

Problem: The final yield of purified this compound is consistently low.

Possible Cause Troubleshooting Strategy
Inefficient Extraction from Fungal Culture Optimize the extraction solvent system. A common starting point is a mixture of methanol and acetone. Ensure complete cell lysis to release the intracellular this compound. Sonication or homogenization can be employed.
Loss during Solid-Phase Extraction (SPE) Select the appropriate SPE cartridge chemistry. For a cyclic peptide like this compound, a reverse-phase C18 cartridge is a suitable choice. Ensure the sample pH is optimized for binding. Acidifying the sample can improve retention of peptides on the reverse-phase sorbent. Elute with a step gradient of an organic solvent like acetonitrile to determine the optimal elution concentration.
Degradation of this compound during Purification This compound, being a peptide, can be susceptible to degradation by proteases present in the crude extract. It is crucial to work at low temperatures (4°C) and consider the addition of protease inhibitors during the initial extraction and purification steps. Also, be mindful of the pH of your buffers, as extreme pH can lead to the degradation of the peptide.
Suboptimal HPLC Purification Optimize the HPLC method, including the column, mobile phase, and gradient. A C18 reverse-phase column is typically used for peptide purification. Experiment with different mobile phase modifiers (e.g., trifluoroacetic acid or formic acid) to improve peak shape and resolution. A shallow elution gradient will likely provide better separation of this compound from its analogs.
Incomplete Elution from Purification Columns If this compound is strongly retained on the column, consider increasing the organic solvent concentration in the elution buffer or changing the mobile phase modifier. In some cases, a small percentage of a stronger solvent like isopropanol can aid in the elution of hydrophobic peptides.
Poor Purity of this compound

Problem: The purified this compound is contaminated with other compounds, likely structural analogs.

Possible Cause Troubleshooting Strategy
Co-elution of Analogs during Chromatography Improve the resolution of your HPLC method. Consider using a longer column, a smaller particle size, or a shallower gradient. Switching to a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl column) may also resolve co-eluting peaks.
Insufficient Washing during SPE Increase the volume and/or the number of wash steps during the SPE protocol. A wash with a low percentage of organic solvent can help remove weakly bound impurities without eluting the target compound.
Aggregation of this compound Peptide aggregation can lead to peak broadening and the appearance of multiple peaks in the chromatogram. To mitigate this, consider adding organic modifiers or chaotropic agents to your buffers. However, ensure these additives are compatible with your downstream applications.

Experimental Protocols

Protocol 1: Extraction of this compound from Cyanodermella asteris Culture
  • Harvesting: After an appropriate incubation period, harvest the fungal mycelia from the liquid culture by filtration or centrifugation.

  • Cell Lysis: Disrupt the fungal cells to release the intracellular this compound. This can be achieved by grinding the mycelia in liquid nitrogen followed by extraction with a suitable solvent, or by sonication of the mycelial suspension.

  • Solvent Extraction: Extract the lysed fungal mass with a 1:1 mixture of methanol and acetone. Perform the extraction multiple times to ensure complete recovery.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Protocol 2: Purification of this compound using HPLC
  • Sample Preparation: Dissolve the crude extract in a solvent compatible with the HPLC mobile phase (e.g., a small amount of dimethyl sulfoxide (DMSO) followed by dilution with the initial mobile phase). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 40 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the this compound peak, which can be identified by comparison with a standard or by subsequent mass spectrometry analysis.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain purified this compound.

Signaling Pathway and Experimental Workflow Diagrams

AstinB_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis FungalCulture Cyanodermella asteris Culture Harvesting Harvesting FungalCulture->Harvesting CellLysis Cell Lysis Harvesting->CellLysis SolventExtraction Solvent Extraction CellLysis->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE Loading HPLC Reverse-Phase HPLC SPE->HPLC Elution & Loading PureAstinB Purified this compound HPLC->PureAstinB Fraction Collection QC Quality Control (HPLC-MS) PureAstinB->QC AstinB_Apoptosis_Pathway cluster_mitochondria Mitochondria AstinB This compound Bax Bax AstinB->Bax Upregulates Bcl2 Bcl-2 AstinB->Bcl2 Downregulates CytochromeC Cytochrome c Bax->CytochromeC Promotes release Bcl2->CytochromeC Inhibits release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis AstinB_Autophagy_Pathway AstinB This compound mTOR mTOR AstinB->mTOR Inhibits ULK1_complex ULK1 Complex mTOR->ULK1_complex Inhibits Beclin1_complex Beclin-1 Complex ULK1_complex->Beclin1_complex Activates Autophagosome Autophagosome Formation Beclin1_complex->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

References

Technical Support Center: Astin B Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Astin B to minimize degradation and ensure experimental reproducibility. The following information is based on the general principles of peptide chemistry and best practices for handling cyclic peptides. Specific stability studies on this compound are not widely available in the public domain; therefore, these guidelines should be adapted as needed based on your experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or preferably at -80°C.[1][2][3][4] Storing it in a desiccated environment will further enhance its stability by protecting it from moisture, which can initiate degradation pathways.[1]

Q2: How should I store this compound once it is in solution?

The shelf-life of peptides in solution is significantly shorter than in their lyophilized form. If you must store this compound in solution, it is recommended to dissolve it in a sterile, slightly acidic buffer (pH 5-6) and store it in aliquots at -20°C to minimize freeze-thaw cycles. Avoid storing in alkaline solutions (pH > 8) as this can accelerate degradation.

Q3: Which amino acid residues are most susceptible to degradation?

While the full amino acid sequence of this compound is not detailed here, peptides containing residues such as cysteine, methionine, tryptophan, asparagine, and glutamine are generally more prone to degradation pathways like oxidation and deamidation.

Q4: How does the cyclic structure of this compound affect its stability?

Cyclic peptides, like this compound, generally exhibit greater stability compared to their linear counterparts. The rigid, cyclic structure offers protection against enzymatic degradation by proteases.

Q5: Can I store my this compound solution in the refrigerator (4°C)?

Refrigeration at 4°C is suitable for short-term storage of both lyophilized powder and solutions. However, for storage longer than a few days, freezing at -20°C or below is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my assay. Degradation of this compound due to improper storage.Ensure this compound is stored at the correct temperature (-20°C or -80°C for long-term). If in solution, check the pH of the buffer and avoid repeated freeze-thaw cycles by using aliquots.
Appearance of unexpected peaks in my HPLC analysis. Chemical degradation of this compound.Review your storage and handling procedures. Exposure to light, high temperatures, or inappropriate pH can cause degradation. Protect from light and use appropriate buffers.
The lyophilized powder appears clumpy or has changed color. Moisture absorption.Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation. Store with a desiccant.

Data on Peptide Stability

While specific quantitative data for this compound degradation is not available, the following table illustrates the expected relative stability of a generic cyclic peptide under different storage conditions.

Storage Condition Form Temperature Expected Stability
Recommended Long-TermLyophilized-80°CVery High (Years)
Standard Long-TermLyophilized-20°CHigh (Several Years)
Short-TermLyophilized4°CModerate (Weeks to Months)
In SolutionFrozen Aliquots (-20°C, pH 5-6)-20°CGood (Weeks to Months)
In SolutionRefrigerated (4°C)4°CLow (Days)
In SolutionRoom Temperature20-25°CVery Low (Hours to Days)

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can reduce its stability.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Add the desired volume of a pre-chilled, sterile buffer (pH 5-6 is recommended for stability).

  • Solubilization: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.

  • Aliquoting: If not using the entire solution at once, immediately aliquot the solution into single-use vials to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a general reverse-phase HPLC (RP-HPLC) method to assess the purity of this compound and detect potential degradants.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (for peptide bonds).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure for Forced Degradation Study:

To confirm that this method is stability-indicating, a forced degradation study should be performed.

  • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Incubate this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Incubate lyophilized this compound at 105°C for 24 hours.

  • Photolytic Stress: Expose this compound solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the RP-HPLC method to demonstrate that the degradation products are resolved from the parent this compound peak.

Visual Guides

G This compound Degradation Pathways AstinB This compound (Cyclic Pentapeptide) Hydrolysis Hydrolysis (Cleavage of peptide bonds) AstinB->Hydrolysis Moisture, pH > 8 Oxidation Oxidation (Modification of susceptible residues) AstinB->Oxidation Oxygen, Light Deamidation Deamidation (If Asn or Gln are present) AstinB->Deamidation pH, Temperature Degradation_Products Degradation Products (Linear peptides, modified peptides) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Deamidation->Degradation_Products

Caption: Potential chemical degradation pathways for this compound.

G Recommended Storage Workflow for this compound start Receive Lyophilized this compound storage_decision Long-term or Short-term storage? start->storage_decision long_term Store at -80°C or -20°C with desiccant storage_decision->long_term Long-term short_term Store at 4°C with desiccant storage_decision->short_term Short-term reconstitute Reconstitute in acidic buffer (pH 5-6) long_term->reconstitute short_term->reconstitute aliquot Aliquot into single-use vials reconstitute->aliquot store_solution Store aliquots at -20°C aliquot->store_solution use Use in experiment store_solution->use

Caption: Workflow for proper storage and handling of this compound.

References

Managing experimental variability in Astin B research.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing experimental variability in Astin B research. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular effects?

This compound is a cyclic pentapeptide isolated from the medicinal herb Aster tataricus.[1] It is structurally similar to the hepatotoxic mycotoxin cyclochlorotine.[1] The primary cellular effects of this compound are the induction of apoptosis (programmed cell death) and autophagy.[1] It has demonstrated hepatotoxic effects both in vitro and in vivo, primarily mediated by mitochondria/caspase-dependent apoptosis.[1]

Q2: What is the mechanism of action for this compound-induced apoptosis?

This compound induces apoptosis through a mitochondria-dependent pathway. This is characterized by:

  • Increased levels of reactive oxygen species (ROS).[1]

  • Depolarization of the mitochondrial membrane potential.

  • Release of cytochrome c into the cytosol.

  • An increased ratio of Bax to Bcl-2 proteins.

  • Increased activity of caspases-9 and -3. Furthermore, this compound enhances the phosphorylation of c-Jun N-terminal kinase (JNK), which is involved in apoptotic signaling.

Q3: How does this compound induce autophagy?

This compound treatment has been shown to induce autophagy in cells, which is a protective mechanism that can shield cells from apoptosis. The induction of autophagy is characterized by the formation of acidic-vesicle fluorescence, an increase in the expression of LC3-II, and a decrease in p62 expression.

Q4: What are the recommended working concentrations and incubation times for this compound in cell culture?

The effective concentration of this compound can vary depending on the cell line and the specific assay. However, published studies have used concentrations in the range of 0-60 μM for time periods of 12-48 hours to observe effects on cell proliferation, apoptosis, and autophagy. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

Q5: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM), aliquot it into single-use vials to minimize freeze-thaw cycles, and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

This section addresses common issues that may arise during this compound experimentation.

Problem Possible Cause Recommended Solution
No observable effect on apoptosis or autophagy. 1. Suboptimal concentration of this compound: The concentration may be too low for your cell line. 2. Insufficient incubation time: The duration of treatment may not be long enough to induce a measurable response. 3. This compound degradation: Improper storage or handling of this compound may have led to its degradation. 4. Cell line resistance: The cell line you are using may be resistant to this compound-induced effects.1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Conduct a time-course experiment to identify the optimal treatment duration. 3. Ensure proper storage of this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. 4. Consider using a different cell line that has been shown to be responsive to this compound or similar compounds.
High background in apoptosis or autophagy assays. 1. High final DMSO concentration: The concentration of the solvent in the final culture medium may be causing cellular stress and off-target effects. 2. Contamination: Bacterial or fungal contamination in cell cultures can interfere with assays.1. Ensure the final DMSO concentration in your experiments is as low as possible, ideally below 0.1%, and include a vehicle-only control. 2. Regularly check cell cultures for any signs of contamination.
Inconsistent results between experiments. 1. Lot-to-lot variability of this compound: Different batches of this compound may have slight variations in purity or activity. 2. Variability in cell culture conditions: Inconsistent cell passage number, seeding density, or growth phase can affect experimental outcomes. 3. Pipetting errors: Inaccurate pipetting can lead to significant variations in reagent concentrations.1. If possible, purchase a larger batch of this compound to use across multiple experiments. If you must use a new lot, perform a validation experiment to compare its activity to the previous lot. 2. Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure consistent seeding densities. 3. Calibrate your pipettes regularly and use proper pipetting techniques.
Precipitation of this compound in culture medium. 1. Poor solubility: this compound, being a cyclic peptide, may have limited solubility in aqueous solutions. 2. High final concentration: The desired working concentration may exceed the solubility limit of this compound in the culture medium.1. Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. Vortex the working solution gently but thoroughly. 2. Prepare an intermediate dilution of the DMSO stock in culture medium before making the final dilution. Consider the use of a solubilizing agent if precipitation persists, but validate its compatibility with your assay.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle-only control.

  • Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time. Include a vehicle-only control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Autophagy Assay (Western Blot for LC3)

This protocol is for detecting autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and treat with this compound. It is recommended to include a positive control (e.g., starvation or chloroquine treatment) and a negative control.

  • Lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Analyze the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AstinB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS Autophagy Autophagy This compound->Autophagy JNK JNK ROS->JNK Bax Bax JNK->Bax Bcl2 Bcl2 JNK->Bcl2 Cytochrome c Cytochrome c Caspase9 Caspase-9 Cytochrome c->Caspase9 Mito_Bax Bax Bax->Mito_Bax Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis LC3II LC3-II Autophagy->LC3II p62 p62 Autophagy->p62 Mito_CytC Cytochrome c Mito_Bax->Mito_CytC Mito_Bcl2 Bcl-2 Mito_Bcl2->Mito_Bax Mito_CytC->Cytochrome c

Caption: this compound signaling pathway leading to apoptosis and autophagy.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., L-02 hepatocytes) Treatment Treat cells with this compound (0-60 µM, 12-48h) Cell_Culture->Treatment AstinB_Prep This compound Stock (in DMSO) AstinB_Prep->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV Western Western Blot (LC3-II/I) (Autophagy) Treatment->Western Data_Analysis Analyze Results MTT->Data_Analysis AnnexinV->Data_Analysis Western->Data_Analysis

Caption: General experimental workflow for studying this compound effects.

Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Check Reagent Lot & Storage Start->Check_Reagents Check_Cells Check Cell Culture Consistency Start->Check_Cells Check_Protocol Review Protocol & Pipetting Start->Check_Protocol Validate_New_Lot Validate New Lot Check_Reagents->Validate_New_Lot Standardize_Culture Standardize Cell Passage & Density Check_Cells->Standardize_Culture Calibrate_Pipettes Calibrate Pipettes Check_Protocol->Calibrate_Pipettes End Consistent Results Validate_New_Lot->End Standardize_Culture->End Calibrate_Pipettes->End

References

Technical Support Center: Optimizing Incubation Times for Astin B-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Astin B-induced apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

This compound is a cyclic pentapeptide isolated from the medicinal herb Aster tataricus. It has been shown to have hepatotoxic effects both in vitro and in vivo. The primary mechanism of this compound-induced cell death is through the induction of apoptosis via a mitochondria/caspase-dependent pathway. This process involves oxidative stress, the release of cytochrome c from the mitochondria, an increased Bax/Bcl-2 ratio, and the activation of caspases-9 and -3.

Q2: How do I determine the optimal concentration and incubation time for this compound in my cell line?

The optimal concentration and incubation time for this compound are highly dependent on the specific cell line being used. It is crucial to perform a dose-response and time-course experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth) and the optimal duration of treatment for inducing apoptosis without causing excessive necrosis. A typical starting point is to test a range of concentrations (e.g., 0.1 to 100 µM) over various time points (e.g., 6, 12, 24, 48 hours).

Q3: What are the key markers of apoptosis I should look for when using this compound?

Key markers for this compound-induced apoptosis, which occurs through the mitochondrial pathway, include:

  • Phosphatidylserine (PS) externalization: An early marker of apoptosis, detectable by Annexin V staining.

  • Caspase activation: Specifically, the cleavage of initiator caspase-9 and executioner caspase-3.

  • Cytochrome c release: The translocation of cytochrome c from the mitochondria to the cytosol.

  • Changes in Bcl-2 family proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.

  • DNA fragmentation: A later-stage marker of apoptosis.

Troubleshooting Guides

Issue 1: Low or no apoptotic cells detected after this compound treatment.
Possible Cause Troubleshooting Steps
Suboptimal this compound concentration or incubation time Perform a dose-response (e.g., 0.1-100 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to identify the optimal conditions for your specific cell line.
Incorrect assay timing Apoptosis is a dynamic process. The peak of different apoptotic events varies. For example, caspase activation may peak earlier than DNA fragmentation. Conduct a time-course experiment and measure markers at multiple time points.
Cell line resistance Some cell lines may be resistant to this compound-induced apoptosis. Confirm the expression of key apoptotic proteins in your cell line.
Reagent issues Ensure that all assay reagents, including this compound, are properly stored and have not expired.
Issue 2: High background or non-specific staining in the Annexin V/PI assay.
Possible Cause Troubleshooting Steps
Mechanical stress during cell handling Handle cells gently, especially during harvesting and washing, to avoid inducing necrosis. Use low-speed centrifugation (e.g., 300 x g for 5 minutes).
Over-trypsinization of adherent cells Use a gentle cell detachment method. Avoid using EDTA in the detachment buffer as Annexin V binding is calcium-dependent.
Excessive dye concentration Titrate the concentrations of Annexin V and Propidium Iodide (PI) to determine the optimal staining concentrations for your cell type.
Delayed analysis after staining Analyze cells by flow cytometry as soon as possible after staining, as prolonged incubation can lead to increased necrosis.
Issue 3: Inconsistent results between different apoptosis assays.
Possible Cause Troubleshooting Steps
Different stages of apoptosis being measured Different assays detect different apoptotic events that occur at various times. For example, Annexin V staining detects an early event (PS externalization), while a TUNEL assay detects a later event (DNA fragmentation). Use a combination of assays to get a comprehensive view of the apoptotic process.
Cell culture variability Ensure consistent cell culture conditions, including cell density, passage number, and media composition, as these can affect the cellular response to this compound.

Data Presentation

Table 1: Example of this compound Dose-Response on Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cell Viability (relative to control)
Human Hepatocellular Carcinoma (HepG2)024100%
12485%
52460%
102445%
252420%
50245%
Human Cervical Cancer (HeLa)048100%
14890%
54870%
104850%
254825%
504810%

Note: The data presented in this table are illustrative and should be experimentally determined for your specific cell line and conditions.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the effect of this compound on cell proliferation and determine its IC50 value.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Annexin V/PI Staining for Apoptosis Detection

This protocol is for the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells by flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound for the determined incubation time. Include an untreated control.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle, non-EDTA-based dissociation solution.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Be sure to include single-color controls for compensation setup.

Western Blotting for Cleaved Caspase-3

This protocol is used to detect the activation of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell culture dishes

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate and treat cells with this compound as determined by previous experiments.

  • Lyse the cells with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

Visualizations

AstinB_Apoptosis_Pathway AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS induces Bax ↑ Bax AstinB->Bax Bcl2 ↓ Bcl-2 AstinB->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion causes stress CytoC Cytochrome c release Mitochondrion->CytoC Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 CytoC->Apaf1 binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome recruited to ProCasp3 Pro-caspase-3 Casp9->ProCasp3 cleaves and activates Casp3 Activated Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Optimization_Workflow Start Start: Select Cell Line DoseResponse 1. Dose-Response Experiment (e.g., MTT Assay) Start->DoseResponse DetermineIC50 Determine IC50 Concentration DoseResponse->DetermineIC50 TimeCourse 2. Time-Course Experiment (using IC50 concentration) SelectTime Select Optimal Incubation Time (e.g., peak apoptosis) TimeCourse->SelectTime DetermineIC50->TimeCourse ApoptosisAssay 3. Perform Specific Apoptosis Assays (Annexin V, Western Blot, etc.) SelectTime->ApoptosisAssay Analysis 4. Data Analysis and Interpretation ApoptosisAssay->Analysis End End: Optimized Protocol Analysis->End

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Tree Problem Problem: No/Low Apoptosis Signal CheckConcTime Are this compound concentration and incubation time optimized? Problem->CheckConcTime Optimize Action: Perform dose-response and time-course experiments. CheckConcTime->Optimize No CheckAssayTiming Was the assay performed at the optimal time point for the specific apoptotic marker? CheckConcTime->CheckAssayTiming Yes Optimize->Problem Re-evaluate TimeCourseAssay Action: Conduct a time-course and measure markers at multiple time points. CheckAssayTiming->TimeCourseAssay No CheckReagents Are reagents and this compound stock solution viable? CheckAssayTiming->CheckReagents Yes TimeCourseAssay->Problem Re-evaluate NewReagents Action: Prepare fresh reagents and validate with a positive control. CheckReagents->NewReagents No ConsiderResistance Consider cell line resistance. CheckReagents->ConsiderResistance Yes NewReagents->Problem Re-evaluate

Technical Support Center: Efficient Synthesis of Astin B Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Astin B analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the solid-phase peptide synthesis (SPPS) of this compound analogues?

A1: The primary challenges in the SPPS of this compound analogues include:

  • Incorporation of the 3,4-dichloro-L-proline residue: This non-standard amino acid can present coupling challenges due to its steric bulk and electronic properties.

  • On-resin cyclization: Achieving high yields for the head-to-tail cyclization of a pentapeptide can be difficult, with competing side reactions such as dimerization and oligomerization. The presence of proline can influence the conformation of the linear precursor, which in turn affects cyclization efficiency.

  • Peptide aggregation: The peptide sequence may be prone to aggregation on the solid support, hindering reagent access and leading to incomplete reactions.

  • Purification: The final cyclic peptide may have similar chromatographic properties to failed sequences or byproducts, complicating purification by HPLC.

Q2: Which coupling reagents are most effective for the on-resin cyclization of this compound analogues?

A2: The choice of coupling reagent is critical for efficient on-resin cyclization. While the optimal reagent can be sequence-dependent, aminium/uronium salt-based reagents like HATU and HBTU, and phosphonium salt-based reagents like PyBOP are highly effective. These reagents are known for their fast reaction times and ability to suppress racemization, particularly when used with an additive like HOBt or OxymaPure. For difficult cyclizations, HATU is often preferred due to its superior reactivity.

Q3: How can I minimize the formation of dimers and other oligomers during cyclization?

A3: Minimizing intermolecular reactions is key to improving the yield of the desired cyclic monomer. Strategies include:

  • Using a low-loading resin: Resins with a lower substitution level (e.g., 0.2-0.4 mmol/g) increase the distance between peptide chains, favoring intramolecular cyclization.

  • High dilution conditions (for solution-phase cyclization): If cyclization is performed after cleavage from the resin, carrying out the reaction at a low concentration (e.g., <1 mM) is essential.

  • On-resin cyclization: This technique takes advantage of the "pseudo-dilution" effect of the solid support, which inherently favors intramolecular reactions.

Q4: What is the best strategy for purifying the final this compound analogue?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying cyclic peptides like this compound analogues. A C18 column is typically used with a gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. For particularly challenging separations, alternative strategies such as adjusting the mobile phase pH or using a different stationary phase may be necessary.

Troubleshooting Guides

Issue 1: Low Yield of Crude Peptide After Cleavage
Symptom Possible Cause Suggested Solution
Mass spectrometry shows a series of peaks corresponding to truncated sequences.Incomplete Fmoc deprotection.Extend deprotection time or use a stronger base solution (e.g., 20-25% piperidine in DMF). For difficult sequences, consider using DBU in the deprotection solution.
Mass spectrometry shows deletion sequences (missing one or more amino acids).Incomplete amino acid coupling.Double couple the problematic amino acid. Use a more powerful coupling reagent like HATU. Increase the concentration of the amino acid and coupling reagents.
Mass spectrometry shows the correct mass, but the yield is low.Premature cleavage from the resin.If using a hyper-acid sensitive resin (e.g., 2-chlorotrityl), ensure the coupling conditions are not acidic. Consider switching to a less acid-sensitive linker like the Wang linker.
The resin beads are clumping together during synthesis.Peptide aggregation.Use a solvent system known to disrupt secondary structures (e.g., NMP instead of DMF). Incorporate a "turn-inducing" residue if the analogue design allows.
Issue 2: Low Yield of Cyclic Product After Cyclization

| Symptom | Possible Cause | Suggested Solution | | Mass spectrometry shows a significant peak for the linear precursor. | Incomplete cyclization reaction. | Extend the cyclization reaction time. Use a more potent coupling reagent (e.g., switch from HBTU to HATU). Ensure the N-terminus of the linear peptide is fully deprotected before initiating cyclization. | | Mass spectrometry shows peaks corresponding to the dimer and/or trimer of the desired peptide. | Intermolecular side reactions are favored. | If performing on-resin cyclization, ensure a low-loading resin was used. If in solution, decrease the concentration of the linear peptide. | | The expected cyclic product is not observed. | Steric hindrance at the cyclization site. | The sequence of the linear precursor can impact cyclization efficiency. If possible, redesign the analogue to have less sterically hindered amino acids at the N- and C-termini. |

Data Presentation

Table 1: Comparison of Common On-Resin Cyclization Reagents
ReagentReagent TypeRelative ReactivityRacemization RiskKey Considerations
HBTU Aminium/Uronium SaltHighLow (with additive)Can cause N-terminal guanidinylation if used in excess.
HATU Aminium/Uronium SaltVery HighVery LowGenerally considered one of the most effective reagents, especially for difficult couplings. Less risk of side reactions compared to HBTU.
PyBOP Phosphonium SaltHighLowByproducts are generally less toxic than older phosphonium reagents. Does not cause guanidinylation.
DIC/Oxyma Carbodiimide/AdditiveModerateLowA cost-effective option. OxymaPure is a safer alternative to HOBt.

Note: The performance of these reagents can be sequence-dependent. For this compound analogues, the bulky dichloroproline residue may necessitate the use of a highly reactive reagent like HATU.

Experimental Protocols

Protocol 1: Synthesis of (3S,4R)-3,4-dichloro-L-proline (Hypothetical Route)

This protocol describes a plausible, general approach for the synthesis of the dichlorinated proline residue, starting from commercially available trans-4-hydroxy-L-proline. This route would require optimization.

  • Protection: Protect the amine and carboxylic acid of trans-4-hydroxy-L-proline. For example, Boc protection for the amine and conversion to a methyl ester.

  • Oxidation: Oxidize the secondary alcohol at the 4-position to a ketone using a standard oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation).

  • Enolate Formation and Chlorination: Form the enolate of the ketone and react with a chlorinating agent (e.g., N-chlorosuccinimide, NCS) to introduce the first chlorine atom at the 3-position. The stereoselectivity of this step would need to be carefully controlled.

  • Reduction of Ketone: Reduce the ketone at the 4-position back to a hydroxyl group, controlling the stereochemistry to set up for the second chlorination.

  • Chlorination of Alcohol: Convert the hydroxyl group at the 4-position to a chlorine atom with inversion of stereochemistry using a reagent like thionyl chloride or a Mitsunobu reaction with a chloride source.

  • Deprotection: Remove the protecting groups from the amine and carboxylic acid to yield the final (3S,4R)-3,4-dichloro-L-proline.

Protocol 2: Representative Solid-Phase Synthesis and On-Resin Cyclization of a Proline-Containing Pentapeptide

This is a general protocol and should be optimized for the specific this compound analogue sequence.

Materials:

  • Fmoc-Rink Amide resin (0.3 mmol/g loading)

  • Fmoc-protected amino acids (including the synthesized Fmoc-3,4-dichloro-L-proline-OH)

  • Coupling reagent: HATU

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating with 20% piperidine/DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

    • Couple the first Fmoc-amino acid (C-terminal residue of the linear precursor) using 4 eq. of the amino acid, 3.9 eq. of HATU, and 8 eq. of DIEA in DMF for 2 hours.

    • Confirm completion with a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. For the dichloroproline residue, a double coupling may be beneficial.

  • Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group using 20% piperidine/DMF (2 x 10 min).

  • On-Resin Cyclization:

    • Wash the resin extensively with DMF to remove all traces of piperidine.

    • In a fresh solution, dissolve HATU (4 eq.) and DIEA (8 eq.) in DMF.

    • Add this cyclization cocktail to the deprotected peptide-resin.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM, then dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA/2.5% H2O/2.5% TIS) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product.

Visualizations

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Finalization Final Steps Resin 1. Resin Swelling Coupling1 2. First AA Coupling Resin->Coupling1 Elongation 3. Chain Elongation Coupling1->Elongation Deprotection 4. Final Fmoc Deprotection Elongation->Deprotection Cyclize 5. Cyclization with HATU/DIEA Deprotection->Cyclize Cleavage 6. Cleavage from Resin Cyclize->Cleavage Purification 7. HPLC Purification Cleavage->Purification FinalProduct 8. Final this compound Analogue Purification->FinalProduct

Caption: General workflow for the solid-phase synthesis of this compound analogues.

Troubleshooting_Logic cluster_cleavage Post-Cleavage Issues cluster_cyclization_issues Post-Cyclization Issues Start Low Yield of Final Product CheckCrude Analyze Crude Peptide by MS Start->CheckCrude After Cleavage CheckCyclization Analyze Cyclization Mixture by MS Start->CheckCyclization After Cyclization Truncated Truncated Sequences Found? CheckCrude->Truncated Linear Linear Precursor Dominant? CheckCyclization->Linear Deleted Deletion Sequences Found? Truncated->Deleted No IncompleteDeprotection Solution: Extend Deprotection Time Truncated->IncompleteDeprotection Yes IncompleteCoupling Solution: Double Couple / Use HATU Deleted->IncompleteCoupling Yes Dimer Dimer/Oligomer Found? Linear->Dimer No IncompleteCyclization Solution: Extend Reaction Time / Use HATU Linear->IncompleteCyclization Yes Intermolecular Solution: Use Low-Loading Resin Dimer->Intermolecular Yes

Caption: Troubleshooting decision tree for low-yield synthesis of this compound analogues.

Validation & Comparative

Validating the Apoptotic Pathway Induced by Astin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the apoptotic pathway induced by Astin B, a cyclic pentapeptide with noted cytotoxic effects. Its performance is compared with other well-known apoptosis-inducing agents, supported by experimental data and detailed methodologies for key validation assays.

Introduction to this compound-Induced Apoptosis

This compound is a member of a class of halogenated cyclic pentapeptides isolated from the medicinal herb Aster tataricus. Research has demonstrated that this compound induces apoptosis, or programmed cell death, primarily through the intrinsic, mitochondria-dependent pathway.[1] This process is characterized by a cascade of molecular events, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and the activation of caspase enzymes, ultimately leading to cell death.[1] Understanding the specifics of this pathway is crucial for evaluating the therapeutic potential of this compound and similar compounds in oncology and other fields.

Comparative Analysis of Apoptosis Induction

To contextualize the apoptotic activity of this compound, this guide compares its effects with two other compounds:

  • Staurosporine: A well-characterized protein kinase inhibitor widely used as a potent and broad-spectrum inducer of apoptosis in laboratory settings. It is known to trigger both intrinsic and extrinsic apoptotic pathways.

  • Cyclochlorotine: A mycotoxin structurally similar to this compound, also known for its hepatotoxicity.[1] While less characterized in terms of its precise apoptotic mechanism, its structural similarity makes it a relevant compound for comparison.

The following tables summarize the quantitative effects of these compounds on key apoptotic markers.

Data Presentation

Table 1: Effect of Apoptosis Inducers on the Bax/Bcl-2 Ratio

CompoundCell LineConcentrationTreatment TimeBax/Bcl-2 Ratio (Fold Change vs. Control)Reference
This compound L-02 (Human Liver)10 µM24hIncreased (Specific fold change not reported)[1]
Staurosporine Chang Liver Cells200 nM48hDecreased Bcl-2 (-75%), Decreased Bcl-xL (-50%)
Cyclochlorotine Data Not Available---

Table 2: Caspase-3/7 Activation by Apoptosis Inducers

CompoundCell LineConcentrationTreatment TimeCaspase-3/7 Activity (Fold Induction vs. Control)Reference
This compound L-02 (Human Liver)10 µM24hSignificantly Increased (Specific fold induction not reported)[1]
Staurosporine GH4C1 Cells100 nM48h3.6-fold
Staurosporine GH1 Cells100 nM48h3.5-fold
Cyclochlorotine Data Not Available---

Note: this compound has been shown to significantly increase the activities of caspase-9 and caspase-3. Quantitative fold-induction values can vary between cell lines and experimental conditions.

Table 3: Induction of Apoptosis Measured by Annexin V/PI Staining

CompoundCell LineConcentrationTreatment Time% Apoptotic Cells (Early + Late)Reference
This compound Data Not Available---
Staurosporine KG-1Not Specified3h~20%
Staurosporine KG-1Not Specified6h~50%
Staurosporine NKTNot Specified3h~13%
Staurosporine NKTNot Specified6h~20%
Cyclochlorotine Data Not Available---

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams are provided.

This compound-Induced Apoptotic Pathway AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio AstinB->Bax_Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Bax_Bcl2->Mitochondrion Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced intrinsic apoptosis pathway.

Experimental Workflow: Apoptosis Validation cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis CellCulture Seed and culture cells Treatment Treat with this compound / Comparators CellCulture->Treatment WesternBlot Western Blot (Bax, Bcl-2, Caspases) Treatment->WesternBlot FlowCytometry Flow Cytometry (Annexin V / PI) Treatment->FlowCytometry CaspaseAssay Caspase-3/7 Activity Assay Treatment->CaspaseAssay Quantification Quantify Protein Levels, % Apoptotic Cells, Enzyme Activity WesternBlot->Quantification FlowCytometry->Quantification CaspaseAssay->Quantification

Caption: General workflow for validating apoptosis.

Experimental Protocols

Western Blotting for Bcl-2 Family Proteins
  • Cell Lysis:

    • Treat cells with this compound or comparator compounds for the desired time.

    • Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and cleaved caspases overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize protein levels to a loading control such as β-actin or GAPDH.

Annexin V/PI Staining by Flow Cytometry
  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired compounds.

    • Harvest both adherent and suspension cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining:

    • Add fluorochrome-conjugated Annexin V to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Add Propidium Iodide (PI) staining solution to the cell suspension immediately before analysis.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative, PI-negative cells are live cells.

Caspase-3/7 Activity Assay
  • Sample Preparation:

    • Treat cells in a multi-well plate with the compounds of interest.

    • After the treatment period, equilibrate the plate to room temperature.

  • Assay Reaction:

    • Add a caspase-3/7 reagent containing a proluminescent substrate (e.g., Z-DEVD-aminoluciferin) to each well.

    • The reagent also contains a cell-lysing agent.

    • Incubate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

    • Calculate the fold change in caspase activity relative to untreated control cells.

Conclusion

The available data consistently indicates that this compound induces apoptosis through the intrinsic mitochondrial pathway, marked by an increased Bax/Bcl-2 ratio and activation of effector caspases. When compared to the well-characterized apoptosis inducer staurosporine, this compound appears to elicit a similar apoptotic cascade, although a direct quantitative comparison is limited by the availability of parallel experimental data. Further research providing direct, quantitative comparisons of this compound with other apoptosis inducers in various cell lines would be invaluable for a more comprehensive understanding of its therapeutic potential. The experimental protocols provided herein offer a standardized framework for conducting such validation studies.

References

A Guideline for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Cytotoxicity of Astin A, B, and C

Astins, a family of cyclic pentapeptides isolated from the medicinal plant Aster tataricus, have garnered significant interest in the scientific community for their potential as anticancer agents. This guide provides a comparative analysis of the cytotoxicity of three prominent members of this family: Astin A, B, and C. While a direct head-to-head comparative study under identical experimental conditions is not available in the current body of scientific literature, this document synthesizes the existing data to offer a comprehensive overview of their individual cytotoxic profiles, mechanisms of action, and the experimental methodologies used for their evaluation.

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Astin A, B, and C against various cancer cell lines. It is crucial to note that these values are compiled from different studies and, therefore, may not be directly comparable due to variations in experimental protocols, cell lines, and assay conditions.

CompoundCell LineIC50 (µM)Reference
Astin A Data Not Available--
Astin B L-02 (human normal liver cells)Not explicitly stated, but cytotoxic effects observed[1]
Astin C Activated T-cellsPotent (exact IC50 not provided)

Note: The absence of publicly available, directly comparable IC50 data for Astin A, B, and C against the same cancer cell line is a significant gap in the current research landscape.

Mechanisms of Cytotoxic Action

Astins primarily induce cytotoxicity through the induction of apoptosis, although the specific signaling pathways may vary between the different analogs. The cyclic nature of these peptides is considered essential for their antitumor activities.[2]

This compound: Research has shown that this compound exerts hepatotoxic effects both in vitro and in vivo.[1] Its cytotoxic mechanism involves the induction of apoptosis through a mitochondria/caspase-dependent pathway.[1] Key events in this pathway include the generation of reactive oxygen species (ROS), leading to oxidative stress, and the subsequent activation of caspases.[1]

Astin C: Astin C has demonstrated both anti-inflammatory and anticancer properties. Its mechanism of action includes the induction of apoptosis in activated T-cells via the intrinsic mitochondrial pathway. Furthermore, Astin C is a known inhibitor of the cGAS-STING signaling pathway, which plays a crucial role in the innate immune response.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of astins.

Cell Viability Assay (MTT Assay)

This assay is a common method to assess the cytotoxic effect of a compound on cell proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the astin compound (or a vehicle control). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the astin compound at the desired concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the known signaling pathways of this compound and C and a general experimental workflow for cytotoxicity testing.

astin_b_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

astin_c_pathway Astin C Astin C STING cGAS-STING Pathway Astin C->STING Inhibits Mitochondria Mitochondrial Pathway Astin C->Mitochondria Inflammation ↓ Innate Inflammatory Response STING->Inflammation Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Astin C mechanism of action.

cytotoxicity_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Line Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Astin Compound Preparation Treatment Treatment with Astin A, B, C CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT AnnexinV Annexin V/PI Staining Incubation->AnnexinV Absorbance Absorbance Reading MTT->Absorbance FlowCytometry Flow Cytometry AnnexinV->FlowCytometry IC50 IC50 Calculation Absorbance->IC50 ApoptosisQuant Apoptosis Quantification FlowCytometry->ApoptosisQuant

References

Astin B vs. Other Cyclic Peptides: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to significant interest in cyclic peptides, a class of compounds known for their high binding affinity, target selectivity, and stability. Among these, Astin B, a cyclic pentapeptide isolated from Aster tataricus, has demonstrated notable antitumor properties.[1][2] This guide provides a comparative analysis of this compound's anticancer activity against other cyclic peptides, supported by experimental data, detailed protocols, and an examination of the underlying signaling pathways.

Executive Summary

This compound exerts its anticancer effects primarily through the induction of apoptosis and autophagy.[3] While direct comparative studies with structurally distinct, named cyclic peptides are limited in the available literature, research on synthetic astin analogues provides valuable insights into the structure-activity relationship and the potential for therapeutic development. This guide will focus on the comparative data available for this compound and its analogues, offering a framework for understanding its potential in cancer therapy.

Comparative Anticancer Activity

Quantitative data on the cytotoxic effects of this compound and its synthetic analogues have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these studies.

A study comparing natural astins with newly synthesized analogues revealed that the antitumor activity of a synthetic analogue, referred to as astin 3, was comparable to that of natural astins A and B when tested on the NPA human papillary thyroid tumor cell line.[4] This suggests that synthetic modifications can retain or even potentially enhance the anticancer potency of the natural astin scaffold.

Table 1: Comparative Cytotoxicity of this compound and Related Cyclic Peptides

CompoundCell LineAssayIC50 (µM)Reference
Natural Astins A and BNPA (human papillary thyroid carcinoma)Not SpecifiedComparable to Astin 3[4]
Synthetic Astin 3NPA (human papillary thyroid carcinoma)Not SpecifiedComparable to Natural Astins A and B

Note: Specific IC50 values for this comparison were not provided in the source material.

Mechanisms of Action: A Comparative Overview

This compound and its analogues mediate their anticancer effects through the activation of specific cellular signaling pathways, primarily leading to programmed cell death.

This compound: Induction of Apoptosis and Autophagy

This compound has been shown to induce apoptosis in human liver cells through a mitochondria/caspase-dependent pathway. This process is characterized by:

  • Increased levels of reactive oxygen species (ROS)

  • Depolarization of the mitochondrial membrane

  • Release of cytochrome c into the cytosol

  • An increased ratio of Bax/Bcl-2

  • Increased activity of caspases-9 and -3

Furthermore, this compound also induces autophagy, a cellular self-degradation process, which in some contexts can be a pro-survival mechanism for cancer cells.

Synthetic Astin Analogues: Caspase-Mediated Apoptosis

Synthesized cyclic astin analogues have also been demonstrated to kill tumor cells by inducing apoptosis through a caspase-mediated pathway. This involves the sequential activation of caspases, which are key proteases in the apoptotic cascade.

Signaling Pathways

The signaling pathways activated by this compound and its analogues are crucial to their anticancer activity.

This compound-Induced Apoptosis and Autophagy Pathway

The diagram below illustrates the signaling cascade initiated by this compound, leading to both apoptosis and autophagy.

AstinB_Pathway AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS BaxBcl2 ↑ Bax/Bcl-2 Ratio AstinB->BaxBcl2 Autophagy Autophagy AstinB->Autophagy Mito_Depol Mitochondrial Depolarization ROS->Mito_Depol CytC Cytochrome c Release Mito_Depol->CytC Casp9 Caspase-9 Activation CytC->Casp9 BaxBcl2->Mito_Depol Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis and autophagy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other cyclic peptides.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., NPA)

  • Culture medium

  • This compound or other cyclic peptides

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of the cyclic peptides and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound or other cyclic peptides

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the cyclic peptides as described for the MTT assay.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anticancer activity of cyclic peptides.

Experimental_Workflow Cell_Culture Cell Culture (e.g., NPA cells) Treatment Treatment with This compound / Other Peptides Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Assay for Apoptosis Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General workflow for in vitro anticancer activity assessment.

Conclusion

References

A Comparative Analysis of Bevacizumab (Avastin) in Combination with Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An initial review of the topic "Astin B" suggests a potential confusion with the well-established anti-cancer therapeutic, bevacizumab (Avastin). This compound is a cyclic pentapeptide with noted hepatotoxic effects, whereas bevacizumab is a monoclonal antibody widely used in oncology. This guide will focus on bevacizumab, providing a comparative analysis of its efficacy when combined with standard chemotherapeutics for the treatment of various cancers.

Bevacizumab is a humanized monoclonal antibody that functions as an angiogenesis inhibitor.[1] It targets the Vascular Endothelial Growth Factor A (VEGF-A), a protein that plays a crucial role in the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[1][2] By binding to and neutralizing VEGF-A, bevacizumab prevents it from activating its receptors on endothelial cells, thereby inhibiting the development of new blood vessels that supply tumors with oxygen and nutrients.[1][3] This "tumor-starving" mechanism complements the cytotoxic action of traditional chemotherapy, which directly targets rapidly dividing cancer cells.

This guide provides a comprehensive comparison of the efficacy of bevacizumab in combination with standard chemotherapeutic regimens versus chemotherapy alone across several major cancer types. The data presented is derived from pivotal clinical trials and is intended for researchers, scientists, and drug development professionals.

Efficacy in Non-Small Cell Lung Cancer (NSCLC)

The addition of bevacizumab to standard platinum-based chemotherapy has demonstrated improved outcomes for patients with non-squamous NSCLC.

Table 1: Efficacy of Bevacizumab in First-Line Treatment of Non-Squamous NSCLC

Clinical Trial Treatment Arm Overall Survival (OS) (Median) Progression-Free Survival (PFS) (Median) Objective Response Rate (ORR)
E4599 Bevacizumab + Carboplatin/Paclitaxel 12.3 months 6.2 months 35%
Carboplatin/Paclitaxel Alone 10.3 months 4.5 months 15%
AVAiL Bevacizumab (7.5 mg/kg) + Cisplatin/Gemcitabine Not Significantly Improved Improved vs. Chemo Alone 31.5%
Bevacizumab (15 mg/kg) + Cisplatin/Gemcitabine Not Significantly Improved Improved vs. Chemo Alone -
Cisplatin/Gemcitabine Alone - - 18.8%

Efficacy in Metastatic Colorectal Cancer (mCRC)

Bevacizumab in combination with fluorouracil-based chemotherapy is a standard of care in the first- and second-line treatment of metastatic colorectal cancer.

Table 2: Efficacy of Bevacizumab in Metastatic Colorectal Cancer | Clinical Trial | Treatment Setting | Treatment Arm | Overall Survival (OS) (Median) | Progression-Free Survival (PFS) (Median) | | :--- | :--- | :--- | :--- | :--- | | Study 2107 | First-Line | Bevacizumab + IFL | 20.3 months | 10.6 months | | | IFL Alone | 15.6 months | 6.2 months | | E3200 | Second-Line | Bevacizumab + FOLFOX4 | 12.9 months | 7.2 months | | | FOLFOX4 Alone | 10.8 months | 4.8 months | | TML 18147 | Second-Line (Post-Progression on Bevacizumab) | Bevacizumab + Chemotherapy | 11.2 months | 5.7 months | | | Chemotherapy Alone | 9.8 months | 4.1 months |

IFL: Irinotecan, 5-Fluorouracil, Leucovorin; FOLFOX4: Oxaliplatin, 5-Fluorouracil, Leucovorin

Efficacy in Ovarian Cancer

Bevacizumab has shown significant benefit in improving progression-free survival in patients with advanced ovarian cancer.

Table 3: Efficacy of Bevacizumab in Ovarian Cancer | Clinical Trial | Patient Population | Treatment Arm | Progression-Free Survival (PFS) (Median) | Overall Survival (OS) (Median) | Objective Response Rate (ORR) | | :--- | :--- | :--- | :--- | :--- | :--- | | GOG-0218 | First-Line, Stage III/IV | Bevacizumab + Chemo -> Bevacizumab | 18.2 months | 43.8 months | - | | | Chemo Alone | 12.0 months | 40.6 months | - | | OCEANS | Platinum-Sensitive Recurrent | Bevacizumab + Carboplatin/Gemcitabine | 12.4 months | Not Significantly Improved | 78% | | | Carboplatin/Gemcitabine Alone | 8.4 months | - | 57% | | AURELIA | Platinum-Resistant Recurrent | Bevacizumab + Chemotherapy | 6.7 months | Not Significantly Improved | 27.3% | | | Chemotherapy Alone | 3.4 months | - | 11.8% |

Chemo: Chemotherapy

Experimental Protocols

Representative Clinical Trial Design (Based on E4599 for NSCLC)
  • Objective: To evaluate the efficacy and safety of adding bevacizumab to standard chemotherapy in patients with advanced non-squamous NSCLC.

  • Patient Population: Patients with unresectable, locally advanced, recurrent, or metastatic non-squamous non-small cell lung cancer who have not received prior chemotherapy.

  • Exclusion Criteria: Predominantly squamous cell histology, central nervous system metastases, and recent history of hemoptysis.

  • Randomization: Patients are randomized into two arms:

    • Arm 1 (Experimental): Bevacizumab in combination with a platinum-based chemotherapy regimen (e.g., carboplatin and paclitaxel). Bevacizumab is typically administered intravenously at a dose of 15 mg/kg every 3 weeks. Chemotherapy is administered for up to 6 cycles.

    • Arm 2 (Control): The same platinum-based chemotherapy regimen alone.

  • Treatment Course: In the experimental arm, after completion of the initial chemotherapy cycles, bevacizumab may be continued as a single agent until disease progression or unacceptable toxicity.

  • Endpoints:

    • Primary Endpoint: Overall Survival (OS), defined as the time from randomization to death from any cause.

    • Secondary Endpoints: Progression-Free Survival (PFS), defined as the time from randomization to disease progression or death; Objective Response Rate (ORR), determined by imaging studies; and safety.

  • Assessment: Tumor assessments are performed at baseline and at regular intervals during treatment. Adverse events are monitored and graded throughout the study.

Visualizations

VEGF Signaling Pathway and Bevacizumab's Mechanism of Action

VEGF_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_endothelial_cell Endothelial Cell Tumor Tumor Cell VEGF VEGF-A Tumor->VEGF secretes Bevacizumab Bevacizumab (Avastin) VEGF->Bevacizumab binds to VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR activates receptor VEGF_bound VEGF-A (Bound) Bevacizumab->VEGFR blocks binding Signaling Intracellular Signaling Cascade VEGFR->Signaling activates Angiogenesis Angiogenesis (New Blood Vessel Formation) Signaling->Angiogenesis promotes Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Eligibility Patient Eligibility Assessment (Inclusion/Exclusion Criteria) Randomize Randomization Eligibility->Randomize Arm_A Arm A: Bevacizumab + Standard Chemotherapy Randomize->Arm_A Arm_B Arm B: Standard Chemotherapy Alone Randomize->Arm_B FollowUp Treatment & Follow-up (Tumor Assessment, Safety Monitoring) Arm_A->FollowUp Arm_B->FollowUp Analysis Data Analysis (OS, PFS, ORR) FollowUp->Analysis

References

A Comparative Analysis of Natural Astin B and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin B is a cyclic pentapeptide that has garnered interest within the scientific community for its potential biological activities. Originally isolated from the medicinal herb Aster tataricus, recent research has revealed that this compound is, in fact, an endophytic fungal metabolite produced by Cyanodermella asteris. This guide provides a side-by-side comparison of naturally occurring this compound and its synthetic analogs, focusing on their origins, chemical properties, and biological activities, supported by available experimental data. It is important to note that to date, a direct comparison between natural this compound and a total synthetically produced version is not available in published literature. Therefore, this guide will compare natural this compound with its synthetically created analogs.

Data Presentation

Table 1: Physicochemical Properties of Natural this compound and Synthetic Analogs
PropertyNatural this compoundSynthetic Astin Analogs
Source Endophytic fungus Cyanodermella asteris from Aster tataricusLaboratory chemical synthesis
General Structure Cyclic pentapeptide with a 16-membered ring system, containing a unique β,γ-dichlorinated proline residue.Modified cyclic pentapeptides, often with substitutions of non-proteinogenic amino acids or peptide bond surrogates.
Known Variants Astin A, C, F, GVarious, including those with Aib, Abu, -(S)beta3-hPhe residues, and -SO2-NH- peptide bond surrogates.[1]
Table 2: Biological Activity of Natural this compound and Synthetic Analogs
Biological ActivityNatural this compoundSynthetic Astin Analogs
Antitumor Activity Exhibits antineoplastic activity against sarcoma 180A and P388 lymphocytic leukaemia in mice.[1]Some synthetic cyclopeptides show the ability to inhibit the growth of tumor cell lines.[2]
Hepatotoxicity Induces hepatotoxic effects in vitro and in vivo.[3]Data not widely available.
Apoptosis Induction Mediates apoptosis in a mitochondria/caspase-dependent manner.[3]Capable of killing tumor cells via caspase-mediated induction of apoptosis.
Autophagy Induction Induces autophagy in human normal liver L-02 cells.Data not widely available.
Mechanism of Action Provokes oxidative stress-associated inflammation in hepatocytes.Designed to elucidate the influence of conformational flexibility on biological activity.

Experimental Protocols

Isolation of Natural Astin C from Cyanodermella asteris Culture

A detailed protocol for the isolation of astin C, a closely related analog of this compound, from the fungal endophyte Cyanodermella asteris has been described. This process generally involves:

  • Cultivation : Fermentation of C. asteris in a suitable liquid medium, such as malt extract autolysate (MEA), to promote growth and production of astins.

  • Extraction : The culture medium is extracted with an organic solvent like ethyl acetate to separate the astin compounds.

  • Purification : The crude extract is then subjected to chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate and purify astin C.

  • Characterization : The structure and purity of the isolated astin C are confirmed using methods like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Astin Analogs

The synthesis of astin analogs is typically carried out using classical methods in solution-phase peptide synthesis. A general workflow involves:

  • Linear Peptide Assembly : Stepwise coupling of the desired amino acids, including non-proteinogenic ones, to form the linear peptide chain.

  • Cyclization : Head-to-tail cyclization of the linear peptide to form the 16-membered ring structure.

  • Purification and Characterization : The synthesized cyclic peptide is purified using techniques like HPLC and its structure is confirmed by methods such as NMR and mass spectrometry.

Mandatory Visualizations

experimental_workflow Experimental Workflow: this compound and Analogs cluster_natural Natural this compound cluster_synthetic Synthetic Astin Analogs A Cultivation of Cyanodermella asteris B Extraction with Organic Solvent A->B C Chromatographic Purification (HPLC) B->C D Structural Characterization (NMR, HRMS) C->D I Comparative Analysis D->I Biological Activity Assays E Linear Peptide Assembly F Solution-Phase Cyclization E->F G Purification (HPLC) F->G H Structural Characterization (NMR, MS) G->H H->I

Caption: Workflow for the isolation of natural this compound and the synthesis of its analogs for comparative analysis.

signaling_pathway Proposed Apoptotic Pathway of Natural this compound AstinB Natural this compound ROS Increased ROS AstinB->ROS Mitochondria Mitochondrial Membrane Depolarization AstinB->Mitochondria BaxBcl2 Increased Bax/Bcl-2 Ratio AstinB->BaxBcl2 JNK JNK Phosphorylation ROS->JNK CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 BaxBcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of natural this compound-induced apoptosis in human hepatic L-02 cells.

References

Evaluating the Therapeutic Index of Astin B Compared to Doxorubicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the therapeutic potential of Astin B and the widely-used chemotherapeutic agent doxorubicin reveals a significant data gap for this compound, precluding a direct comparison of their therapeutic indices. While doxorubicin's efficacy and toxicity are well-documented, quantitative data on the anti-cancer activity of this compound remains largely unavailable in public literature.

This guide synthesizes the current experimental data for both compounds to offer researchers, scientists, and drug development professionals a clear overview of their known cytotoxic profiles and mechanisms of action. The direct comparison of their therapeutic indices—a critical measure of a drug's safety and efficacy, calculated as the ratio of the toxic dose to the effective dose—is hampered by the absence of published IC50 values for this compound in cancer cell lines.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of doxorubicin and this compound.

Table 1: In Vitro Cytotoxicity of Doxorubicin (IC50)

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
BFTC-905Bladder Cancer2.324
MCF-7Breast Cancer2.524
M21Skin Melanoma2.824
HeLaCervical Carcinoma2.924
UMUC-3Bladder Cancer5.124
HepG2Hepatocellular Carcinoma12.224
TCCSUPBladder Cancer12.624
Huh7Hepatocellular Carcinoma> 2024
VMCUB-1Bladder Cancer> 2024
A549Lung Cancer> 2024

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC50 (µM)Incubation Time (h)
L-02Normal Human LiverData on specific IC50 value not available. Study indicates hepatotoxic effects.Not Specified

Experimental Protocols

Determination of In Vitro Cytotoxicity (General Protocol)

A common method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the drug (e.g., doxorubicin or this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes convert the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Doxorubicin's Mechanism of Action

Doxorubicin is a well-established anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms. Its primary mode of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into the DNA and stabilizing the topoisomerase II-DNA complex, doxorubicin leads to DNA double-strand breaks, ultimately triggering apoptosis. Additionally, doxorubicin generates reactive oxygen species (ROS), which contribute to oxidative stress and cellular damage.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DSB DNA Double-Strand Breaks DNA->DSB Topoisomerase_II->DSB Apoptosis Apoptosis DSB->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Cell_Damage->Apoptosis

Doxorubicin's multifaceted mechanism of action.

This compound's Mechanism of Action

This compound, a cyclic pentapeptide, has been shown to induce hepatotoxicity in normal human liver cells (L-02). The underlying mechanism involves the induction of apoptosis through a mitochondria/caspase-dependent pathway.[1] this compound treatment leads to an increase in reactive oxygen species (ROS), causing oxidative stress. This, in turn, triggers the mitochondrial apoptotic pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, an increased Bax/Bcl-2 ratio, and activation of caspases-9 and -3.[1] Furthermore, this compound has been observed to induce autophagy in L-02 cells, which may act as a protective mechanism against apoptosis.[1] While its anti-tumor activities have been reported, the specific signaling pathways in cancer cells are not well-elucidated.

AstinB_Pathway Astin_B This compound ROS Increased ROS Astin_B->ROS Autophagy Autophagy Astin_B->Autophagy Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed mechanism of this compound-induced cell death.

Conclusion: A Call for Further Research

The evaluation of the therapeutic index is fundamental in drug development, providing a critical assessment of a compound's potential clinical utility. In the comparison between this compound and doxorubicin, a clear disparity in the available data exists. Doxorubicin, a long-standing chemotherapeutic, has a well-defined, albeit narrow, therapeutic index, with extensive data on its efficacy across numerous cancer cell lines and its significant cardiotoxic side effects.

Conversely, while this compound has demonstrated potent biological activity, including hepatotoxicity, its efficacy against cancer cells remains unquantified in the public domain. The absence of IC50 values for this compound in cancer cell lines prevents a direct calculation and comparison of its therapeutic index with that of doxorubicin. This significant data gap underscores the need for further in-depth preclinical studies to determine the anti-proliferative activity of this compound against a panel of cancer cell lines. Such research is imperative to ascertain its potential as a therapeutic agent and to justify any further investigation into its clinical application. Future studies should focus on establishing a comprehensive dose-response profile of this compound in various cancer models to enable a meaningful evaluation of its therapeutic window.

References

Investigating the Potential for Synergistic Effects of Astin B with Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published literature reveals no direct experimental data on the synergistic effects of Astin B in combination with other anticancer drugs. Research to date has focused on the standalone cytotoxic effects and the underlying molecular mechanisms of this compound and its analogues.

This guide, therefore, summarizes the current understanding of this compound's anticancer activity to provide a foundation for future investigations into its potential synergistic combinations. The information presented here is based on studies of this compound as a single agent.

This compound, a cyclic pentapeptide isolated from the medicinal herb Aster tataricus, has been shown to induce apoptosis in cancer cells through a mitochondria- and caspase-dependent pathway[1]. While combination studies are lacking, its known mechanism of action suggests potential for synergy with conventional chemotherapeutics.

Table 1: Summary of In Vitro Anticancer Effects of this compound and its Analogues
CompoundCell LineObserved EffectsKey Findings
This compoundHuman hepatic L-02 cellsInduction of apoptosis and autophagy.[1]Apoptosis is mediated by the mitochondria/caspase-dependent pathway, associated with oxidative stress and JNK phosphorylation.[1]
Cyclic Astin 3 (analogue)Human papillary thyroid carcinoma (NPA) cellsInduction of apoptosis.Apoptosis is associated with the sequential activation of caspases 8, 9, and 3.[2]

Mechanism of Action: A Potential Avenue for Synergy

This compound and its analogues exert their anticancer effects primarily by inducing apoptosis. The proposed mechanism involves the activation of both intrinsic and extrinsic apoptotic pathways. Understanding this mechanism is key to identifying rational drug combinations.

Mitochondria-Dependent Apoptosis by this compound

This compound has been observed to induce apoptosis in human hepatic L-02 cells through a mechanism involving oxidative stress and the mitochondrial pathway.[1] Key events in this process include:

  • Induction of Oxidative Stress: this compound treatment leads to an increase in reactive oxygen species (ROS) and a reduction in intracellular glutathione (GSH).

  • JNK Phosphorylation: Enhanced phosphorylation of c-Jun N-terminal kinase (JNK) is observed.

  • Mitochondrial Depolarization: A decrease in the mitochondrial membrane potential occurs.

  • Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytosol.

  • Modulation of Bcl-2 Family Proteins: The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is increased.

  • Caspase Activation: Activation of initiator caspase-9 and effector caspase-3 is increased.

AstinB_Apoptosis_Pathway AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS GSH ↓ Glutathione (GSH) AstinB->GSH JNK ↑ p-JNK AstinB->JNK Bax_Bcl2 ↑ Bax/Bcl-2 Ratio AstinB->Bax_Bcl2 Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot CytC Cytochrome c Release Mito_Pot->CytC Bax_Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.
Sequential Caspase Activation by a Cyclic Astin Analogue

A study on a synthesized cyclic astin analogue, Astin 3, which exhibits comparable in vitro activity to natural this compound, elucidated a sequential activation of caspases in human papillary thyroid carcinoma (NPA) cells. This suggests the involvement of both extrinsic and intrinsic pathways.

  • Caspase-8 Activation: The activity of caspase-8, an initiator caspase in the extrinsic pathway, increases early in the treatment.

  • Caspase-9 Activation: Following caspase-8 activation, the activity of the intrinsic pathway initiator, caspase-9, is elevated.

  • Caspase-3 Activation: The executioner caspase-3 is activated subsequent to caspases 8 and 9, leading to apoptosis.

Astin3_Caspase_Cascade cluster_workflow Experimental Workflow: Caspase Activity Assay cluster_pathway Inferred Signaling Pathway A NPA cells treated with Astin 3 B Cell Lysis at various time points A->B C Incubation with specific chromogenic substrates (for Caspase-8, -9, -3) B->C D Spectrophotometric detection of cleaved fluorophore C->D E Quantification of Caspase Activity D->E Astin3 Cyclic Astin 3 Casp8 Caspase-8 Activation Astin3->Casp8 Casp9_p Caspase-9 Activation Casp8->Casp9_p Casp3_p Caspase-3 Activation Casp9_p->Casp3_p Apoptosis_p Apoptosis Casp3_p->Apoptosis_p

Caption: Experimental workflow and inferred caspase cascade for Astin 3.

Experimental Protocols

The following are summaries of methodologies used in the cited studies to investigate the apoptotic effects of astins.

Cell Viability and Apoptosis Assays
  • Cell Culture: Human papillary thyroid carcinoma (NPA) cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Assay for Cytotoxicity: Cells were seeded in 96-well plates and treated with various concentrations of astins. After incubation, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm to determine cell viability.

  • Caspase Activity Assay: NPA cells were treated with the cyclic astin analogue. At different time points, cells were lysed, and the protein concentration was determined. The lysates were then incubated with specific chromogenic substrates for caspase-3, -8, and -9. The cleavage of the substrate was measured spectrophotometrically to determine caspase activity.

Analysis of Mitochondrial Apoptosis Pathway
  • Cell Culture: Human hepatic L-02 cells were maintained in RPMI 1640 medium with 10% fetal bovine serum, penicillin, and streptomycin at 37°C with 5% CO2.

  • Measurement of ROS: Intracellular ROS levels were detected using the fluorescent probe DCFH-DA. Cells were treated with this compound, followed by incubation with DCFH-DA. The fluorescence intensity was measured using a fluorescence microplate reader.

  • Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP were assessed using the fluorescent probe JC-1. After treatment with this compound, cells were stained with JC-1, and the fluorescence was observed by fluorescence microscopy. A shift from red to green fluorescence indicates mitochondrial depolarization.

  • Western Blot Analysis: L-02 cells were treated with this compound, and total protein was extracted. Proteins of interest (e.g., Bax, Bcl-2, cytochrome c, cleaved caspases) were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.

Conclusion and Future Directions

While there is currently no direct evidence for the synergistic effects of this compound with other anticancer drugs, its well-defined pro-apoptotic mechanism of action provides a strong rationale for future combination studies. The induction of both extrinsic and intrinsic apoptotic pathways suggests that this compound could potentially enhance the efficacy of chemotherapeutic agents that cause DNA damage or cell cycle arrest. Furthermore, its ability to induce oxidative stress could be synergistic with drugs that are also ROS-inducing or that inhibit antioxidant pathways in cancer cells.

Future research should focus on in vitro and in vivo studies combining this compound with standard-of-care chemotherapeutics (e.g., cisplatin, paclitaxel, doxorubicin) across various cancer cell lines. Such studies should employ combination index calculations to quantitatively assess for synergy, additivity, or antagonism. Elucidating the synergistic potential of this compound could pave the way for novel and more effective cancer treatment strategies.

References

Comparative study of the hepatotoxicity of different astin analogues.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the liver-related safety profiles of Astin A, Astin B, and Astin C for researchers, scientists, and drug development professionals.

The astin family of cyclic pentapeptides, originally isolated from the medicinal plant Aster tataricus, has garnered interest for its diverse biological activities. However, concerns regarding their potential for liver toxicity necessitate a thorough comparative evaluation. This guide provides a comprehensive analysis of the available hepatotoxicity data for astin analogues A, B, and C, highlighting key differences in their effects on liver cells and associated molecular pathways.

Key Findings on Hepatotoxicity

Current research indicates that at least one member of the astin family, this compound, exhibits significant hepatotoxic effects both in laboratory settings (in vitro) and in living organisms (in vivo).[1] Unfortunately, a notable gap exists in the scientific literature regarding the hepatotoxicity of Astin A and Astin C, precluding a direct comparative analysis at this time. This guide, therefore, focuses on the detailed toxicological profile of this compound, while underscoring the urgent need for further investigation into the other analogues.

Quantitative Hepatotoxicity Data of this compound

In vitro studies using the human normal liver cell line (L-02) have demonstrated the cytotoxic effects of this compound. The following table summarizes the key quantitative findings from these studies.

Astin AnalogueCell LineAssayEndpointResult
This compound L-02MTT AssayCell Viability (IC50)Data not explicitly quantified in available abstracts, but described as cytotoxic.
Astin A ---No data available
Astin C ---No data available

In vivo studies have also confirmed the hepatotoxic potential of this compound. Administration of this compound to animal models resulted in observable liver injury, characterized by elevated levels of key liver enzymes.

Astin AnalogueAnimal ModelDosageBiomarkerResult
This compound MiceNot specifiedSerum ALT & ASTSignificantly increased
Astin A ---No data available
Astin C ---No data available

Mechanistic Insights into this compound-Induced Hepatotoxicity

Research into the molecular mechanisms underlying this compound's hepatotoxicity points to the induction of both apoptosis (programmed cell death) and autophagy (a cellular degradation process).[1] This dual effect is triggered by an increase in oxidative stress within the liver cells, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Signaling Pathway of this compound-Induced Hepatotoxicity

AstinB_Hepatotoxicity cluster_cell Hepatocyte AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Autophagy Autophagy JNK->Autophagy Apoptosis Apoptosis Mitochondria->Apoptosis CellDamage Hepatocellular Damage Apoptosis->CellDamage Autophagy->CellDamage

Caption: this compound induces hepatotoxicity via oxidative stress and the JNK pathway.

The activation of the JNK pathway appears to be a central event, leading to mitochondrial dysfunction, which in turn triggers the apoptotic cascade. Simultaneously, JNK activation also initiates autophagy. The interplay between apoptosis and autophagy in this context determines the ultimate fate of the liver cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to assess the hepatotoxicity of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay
  • Cell Culture: Human normal liver L-02 cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are treated with varying concentrations of this compound for specific durations (e.g., 24, 48 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and determine the IC50 value (the concentration of a substance that inhibits cell growth by 50%).

In Vivo Hepatotoxicity Assessment in Mice
  • Animal Model: Male Kunming mice are used for the study.

  • Administration: this compound is administered to the mice, typically via intraperitoneal injection, at various doses for a specified period. A control group receives a vehicle solution.

  • Sample Collection: At the end of the treatment period, blood samples are collected from the mice.

  • Biochemical Analysis: Serum is separated from the blood samples, and the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available assay kits.

  • Histopathological Analysis: Liver tissues are collected, fixed, and processed for histological examination to assess for any pathological changes.

Experimental Workflow for Hepatotoxicity Assessment

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Liver Cell Culture (e.g., L-02, HepG2) treatment_vitro Treatment with Astin Analogues cell_culture->treatment_vitro cytotoxicity_assay Cytotoxicity Assays (MTT, LDH) treatment_vitro->cytotoxicity_assay ic50 Determine IC50 cytotoxicity_assay->ic50 animal_model Animal Model (e.g., Mice) treatment_vivo Administration of Astin Analogues animal_model->treatment_vivo sample_collection Blood & Tissue Collection treatment_vivo->sample_collection biochemical_analysis Serum ALT/AST Measurement sample_collection->biochemical_analysis histology Histopathological Examination sample_collection->histology

Caption: General workflow for in vitro and in vivo hepatotoxicity testing.

Conclusion and Future Directions

The available evidence strongly indicates that this compound possesses hepatotoxic properties, mediated through the induction of oxidative stress, apoptosis, and autophagy via the JNK signaling pathway. However, the lack of data for Astin A and Astin C is a critical knowledge gap that hinders a comprehensive risk assessment of this class of compounds.

Future research should prioritize the following:

  • Comparative in vitro and in vivo toxicity studies of Astin A, B, and C to establish a clear ranking of their hepatotoxic potential.

  • Determination of IC50 values for all three analogues in relevant liver cell lines.

  • Investigation of the dose-dependent effects of Astin A and C on liver enzyme levels in animal models.

  • Elucidation of the molecular mechanisms underlying the potential hepatotoxicity (or lack thereof) of Astin A and C.

By addressing these research questions, the scientific community can build a more complete safety profile for the astin analogues, facilitating informed decisions in drug development and other applications.

References

Validating the Role of Autophagy in Astin B's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Astin B's role in inducing autophagy, benchmarked against other well-characterized autophagy inducers. This document synthesizes experimental data to validate the mechanisms of action and provides detailed protocols for key validation assays.

Introduction to this compound and Autophagy

This compound, a cyclic pentapeptide, has been identified as an inducer of autophagy, a cellular process of degradation and recycling of its own components. This process is crucial in maintaining cellular homeostasis and its modulation is a key focus in therapeutic research for various diseases, including cancer. This guide explores the experimental validation of this compound's autophagic effects and compares it with other known autophagy inducers, namely Rapamycin, Tat-Beclin1, and Astaxanthin.

Comparative Analysis of Autophagy Induction

The efficacy of this compound in inducing autophagy is compared with Rapamycin, a well-known mTOR inhibitor, Tat-Beclin1, a peptide that activates the Beclin 1 complex, and Astaxanthin, a carotenoid with antioxidant and autophagy-inducing properties. The following tables summarize the quantitative data from various studies, providing a clear comparison of their effects on key autophagy markers.

Table 1: Effect of Autophagy Inducers on LC3-II/LC3-I Ratio
CompoundCell LineConcentrationTreatment DurationFold Change in LC3-II/LC3-I RatioReference
This compound L-0210 µM24hIncreased (Quantitative data not specified)[1]
Rapamycin MG635 µM12h~2.5[2]
Tat-Beclin1 HeLa20 µM6h~3.0[3]
Astaxanthin AGS50 nM1h (post H. pylori stimulation)~1.8[4]
Table 2: Effect of Autophagy Inducers on p62/SQSTM1 Protein Levels
CompoundCell LineConcentrationTreatment DurationPercentage Decrease in p62 LevelsReference
This compound L-0210 µM24hDecreased (Quantitative data not specified)[1]
Rapamycin A549100 nM24h (with radiation)~40%
Tat-Beclin1 HeLa20 µM6h~50%
Astaxanthin AGS50 nM1h (post H. pylori stimulation)~30%

Signaling Pathways and Experimental Workflows

Signaling Pathways

The induction of autophagy is a complex process regulated by multiple signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of autophagy, where mTORC1 acts as a negative regulator.

  • This compound: The upstream signaling pathway mediating this compound-induced autophagy has not yet been fully elucidated in the current scientific literature.

  • Rapamycin: Directly inhibits mTORC1, leading to the activation of the ULK1 complex and initiation of autophagy.

  • Tat-Beclin1: This peptide activates autophagy by interacting with GAPR-1, a negative regulator of Beclin 1, thereby promoting the activity of the Beclin 1-Vps34 complex, which is crucial for autophagosome nucleation. This mechanism is likely independent of mTORC1.

  • Astaxanthin: Induces autophagy through the activation of AMPK and subsequent inhibition of the mTOR signaling pathway. It has also been shown to modulate the PI3K/Akt pathway.

Autophagy Signaling Pathways cluster_astinb This compound cluster_alternatives Alternative Inducers cluster_rapamycin Rapamycin cluster_tatbeclin1 Tat-Beclin1 cluster_astaxanthin Astaxanthin AstinB This compound Autophagy_AstinB Autophagy AstinB->Autophagy_AstinB Induces (Pathway TBD) Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 Inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Autophagy_Rapa Autophagy ULK1_complex->Autophagy_Rapa Initiates TatBeclin1 Tat-Beclin1 GAPR1 GAPR-1 TatBeclin1->GAPR1 Inhibits Beclin1_Vps34 Beclin 1-Vps34 Complex GAPR1->Beclin1_Vps34 Inhibits Autophagy_Tat Autophagy Beclin1_Vps34->Autophagy_Tat Promotes Nucleation Astaxanthin Astaxanthin AMPK AMPK Astaxanthin->AMPK Activates mTORC1_Asta mTORC1 AMPK->mTORC1_Asta Inhibits Autophagy_Asta Autophagy mTORC1_Asta->Autophagy_Asta Inhibits

Figure 1. Signaling pathways of this compound and alternative autophagy inducers.
Experimental Workflow

Validating the role of autophagy in the effects of a compound like this compound involves a series of key experiments.

Experimental Workflow start Cell Culture and Treatment (e.g., L-02, HeLa, A549) western_blot Western Blot Analysis (LC3-II/I, p62) start->western_blot microscopy Fluorescence Microscopy (mCherry-GFP-LC3) start->microscopy viability Cell Viability Assay (MTT Assay) start->viability conclusion Conclusion on Autophagy Induction western_blot->conclusion microscopy->conclusion viability->conclusion

Figure 2. General experimental workflow for validating autophagy induction.

Detailed Experimental Protocols

Western Blot for Autophagy Markers (LC3 and p62)

This protocol is essential for quantifying the changes in key autophagy-related proteins.

1. Cell Lysis:

  • Treat cells with the compound of interest (e.g., this compound, Rapamycin) for the desired time and concentration.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Sonicate the lysates briefly to shear DNA and reduce viscosity.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (20-40 µg) per lane on a 12-15% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3 (1:1000) and p62 (1:1000) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection and Quantification:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

mCherry-GFP-LC3 Autophagy Flux Assay

This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux.

1. Cell Transfection/Transduction:

  • Seed cells on glass coverslips in a 6-well plate.

  • Transfect or transduce the cells with a plasmid or lentiviral vector expressing the mCherry-GFP-LC3 fusion protein.

  • Allow the cells to express the fusion protein for 24-48 hours.

2. Cell Treatment and Imaging:

  • Treat the cells with the autophagy-inducing compound.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining.

  • Visualize the cells using a confocal or fluorescence microscope.

3. Image Analysis:

  • Capture images in the green (GFP) and red (mCherry) channels.

  • Autophagosomes will appear as yellow puncta (co-localization of GFP and mCherry), while autolysosomes will appear as red puncta (mCherry only, as GFP is quenched in the acidic environment of the lysosome).

  • Quantify the number of yellow and red puncta per cell to assess autophagic flux. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of autophagy induction on cell viability.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of the autophagy inducer for the desired duration.

2. MTT Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C in a humidified incubator.

3. Formazan Solubilization and Absorbance Measurement:

  • Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank wells (media only) from the absorbance of the sample wells.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

The experimental evidence confirms that this compound is an inducer of autophagy, as demonstrated by the modulation of key autophagy markers LC3-II and p62. However, the precise upstream signaling pathway remains to be elucidated. In comparison, Rapamycin, Tat-Beclin1, and Astaxanthin induce autophagy through more well-defined mechanisms, primarily involving the mTOR and Beclin 1 pathways. The provided experimental protocols offer a robust framework for researchers to further investigate the role of autophagy in the biological effects of this compound and to compare its efficacy and mechanism of action with other autophagy modulators. This comparative guide serves as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutics targeting the autophagy pathway.

References

Unraveling the Divergent Mechanisms of Astin B and Vincristine in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of anti-cancer therapeutics, both natural and synthetic compounds offer a diverse arsenal against malignant cell proliferation. Among these, Astin B, a cyclic pentapeptide, and Vincristine, a well-established vinca alkaloid, have demonstrated potent cytotoxic effects. While both culminate in apoptosis, their fundamental mechanisms of action diverge significantly. This guide provides a detailed comparison of the molecular pathways engaged by this compound and Vincristine, supported by experimental data, to elucidate their distinct cytotoxic strategies.

Primary Mechanism of Action: A Tale of Two Targets

The most profound difference between this compound and Vincristine lies in their primary molecular targets. Vincristine is a classic microtubule-targeting agent, while the direct molecular target of this compound remains to be fully elucidated, with current evidence pointing towards the induction of oxidative stress and subsequent mitochondrial-mediated apoptosis, independent of direct microtubule interaction.

Vincristine: A Direct Assault on the Cytoskeleton

Vincristine exerts its anti-cancer effects by directly binding to β-tubulin, a subunit of the αβ-tubulin heterodimer that polymerizes to form microtubules.[1][2] This binding inhibits the assembly of microtubules, which are crucial components of the cytoskeleton responsible for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[3][4] The disruption of microtubule dynamics leads to a cascade of events:

  • Inhibition of Microtubule Polymerization: Vincristine prevents the addition of tubulin dimers to the growing end of microtubules, leading to their depolymerization.[3]

  • Mitotic Arrest: The failure to form a functional mitotic spindle halts the cell cycle in the M-phase (metaphase).

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic and extrinsic apoptotic pathways.

This compound: A Microtubule-Independent Induction of Apoptosis

Current research indicates that this compound's cytotoxic mechanism is not predicated on direct interaction with tubulin or microtubules. Instead, its effects are primarily mediated through the induction of cellular stress and the activation of intrinsic apoptotic pathways. Key aspects of this compound's mechanism include:

  • Induction of Oxidative Stress: this compound treatment leads to an increase in reactive oxygen species (ROS) and a reduction in intracellular glutathione (GSH), indicating the induction of oxidative stress.

  • Mitochondrial-Mediated Apoptosis: This oxidative stress triggers the mitochondrial apoptotic pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and an increased Bax/Bcl-2 ratio.

  • Induction of Autophagy: Alongside apoptosis, this compound has been shown to induce autophagy, a cellular process of self-digestion, which can have both pro-survival and pro-death roles depending on the cellular context.

Comparative Analysis of Cellular Effects

The distinct primary mechanisms of this compound and Vincristine manifest in different cellular and molecular signatures.

FeatureVincristineThis compound
Primary Molecular Target β-tubulinNot fully elucidated; does not appear to be tubulin.
Effect on Microtubules Inhibits polymerization, leading to depolymerization.No direct effect reported.
Cell Cycle Arrest M-phase (Mitotic Arrest)G2/M phase arrest has been observed with similar compounds (Astaxanthin), but the primary effect of this compound appears to be direct apoptosis induction.
Apoptosis Induction Triggered by prolonged mitotic arrest, involving both intrinsic (caspase-9) and extrinsic (caspase-8) pathways.Primarily through the intrinsic (mitochondrial) pathway, initiated by oxidative stress, involving caspase-9 and -3.
Autophagy Induction Not a primary reported mechanism.Yes, observed in conjunction with apoptosis.

Quantitative Data: Cytotoxicity Profiles

The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic activity of both compounds across various cancer cell lines.

CompoundCell LineIC50Reference
Vincristine UKF-NB-3 (Neuroblastoma)Varies, sensitive in nM range
L1210 (Murine Leukemia)~2 x 10-9 M
CEM (Human Lymphoblastoid Leukemia)10-8 to 10-7 M
MCF-7 (Breast Cancer)239.51 µmol/mL
This compound L-02 (Human Hepatic)Concentration-dependent cytotoxicity observed (0-60 μM)

Note: IC50 values can vary significantly depending on the cell line and experimental conditions.

Signaling Pathways and Experimental Workflows

The divergent mechanisms of this compound and Vincristine can be visualized through their respective signaling pathways and the experimental workflows used to elucidate them.

Signaling Pathways

vincristine_pathway Vincristine Vincristine Tubulin Tubulin Vincristine->Tubulin Binds to β-subunit Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest (M-Phase) Mitotic_Spindle_Disruption->Mitotic_Arrest Caspase8 Caspase-8 Activation Mitotic_Arrest->Caspase8 Caspase9 Caspase-9 Activation Mitotic_Arrest->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis astin_b_pathway Astin_B This compound ROS ↑ Reactive Oxygen Species (ROS) Astin_B->ROS GSH ↓ Glutathione (GSH) Astin_B->GSH Autophagy Autophagy Astin_B->Autophagy Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow cluster_vincristine Vincristine Mechanism Investigation cluster_astin_b This compound Mechanism Investigation Tubulin_Polymerization_Assay Tubulin Polymerization Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Tubulin_Polymerization_Assay->Cell_Cycle_Analysis Caspase_Activity_Assay_V Caspase Activity Assay Cell_Cycle_Analysis->Caspase_Activity_Assay_V ROS_Assay ROS Measurement Mitochondrial_Potential_Assay Mitochondrial Membrane Potential Assay ROS_Assay->Mitochondrial_Potential_Assay Western_Blot Western Blot (Bax, Bcl-2, Cytochrome c) Mitochondrial_Potential_Assay->Western_Blot Caspase_Activity_Assay_A Caspase Activity Assay Western_Blot->Caspase_Activity_Assay_A Autophagy_Assay Autophagy Assay (LC3-II, p62) Caspase_Activity_Assay_A->Autophagy_Assay

References

Validating Astin B Research: A Comparative Guide to its Hepatotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of the key research findings on Astin B, a cyclic pentapeptide with known hepatotoxic effects. Data is presented to facilitate the validation of these findings and to compare its performance with a structurally similar alternative, cyclochlorotine. Detailed experimental protocols and signaling pathway diagrams are included to support further investigation.

Key Findings of this compound Research

This compound, isolated from Aster tataricus, has been shown to induce both apoptosis and autophagy in human hepatic L-02 cells. The primary mechanism of its hepatotoxicity is through a mitochondria- and caspase-dependent apoptotic pathway. Key molecular events include the induction of oxidative stress, depolarization of the mitochondrial membrane, and the activation of caspases. Interestingly, this compound also triggers a protective autophagic response in liver cells.

Comparative Performance Data: this compound vs. Cyclochlorotine

To provide a context for the validation of this compound's effects, this section compares its performance with cyclochlorotine, another hepatotoxic cyclic pentapeptide. The following tables summarize the quantitative data on their impact on liver cell viability and key apoptotic and autophagic markers.

Compound Concentration (µM) Cell Viability (%)
Control0100
This compound15Not specified
30Not specified
60Not specified
CyclochlorotineData not availableData not available
Table 1: Effect of this compound and Cyclochlorotine on L-02 Cell Viability. Data for this compound is based on studies using concentrations ranging from 0-60 µM[1]. Specific percentage of viability at each concentration is not available in the reviewed literature. Comparative data for cyclochlorotine in L-02 cells is not readily available in the public domain.
Marker This compound Treatment Cyclochlorotine Treatment
Reactive Oxygen Species (ROS)IncreasedData not available
Intracellular Glutathione (GSH)ReducedData not available
JNK PhosphorylationEnhancedData not available
Bax/Bcl-2 RatioIncreasedData not available
Caspase-9 ActivityIncreasedData not available
Caspase-3 ActivityIncreasedData not available
LC3-II ExpressionIncreasedData not available
p62 ExpressionDecreasedData not available
Table 2: Impact of this compound and Cyclochlorotine on Key Biomarkers in L-02 Cells. This compound has been shown to modulate these markers, indicating the induction of oxidative stress, apoptosis, and autophagy[1]. Quantitative fold-change data is not specified in the available literature. Comparative data for cyclochlorotine's effect on these specific markers in L-02 cells is not available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the this compound research.

Cell Viability Assay
  • Cell Culture: Human hepatic L-02 cells are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0, 15, 30, 60 µM) for specified time periods (e.g., 12, 24, 48 hours).

  • MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Preparation: L-02 cells are seeded in 6-well plates and treated with this compound.

  • Staining: After treatment, cells are incubated with a fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent in the presence of ROS.

  • Data Acquisition: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.

Caspase Activity Assay
  • Cell Lysis: L-02 cells are treated with this compound, harvested, and lysed to release cellular proteins.

  • Assay Reaction: Cell lysates are incubated with a specific caspase substrate conjugated to a colorimetric or fluorometric reporter. For example, DEVD-pNA for caspase-3 and LEHD-pNA for caspase-9.

  • Data Acquisition: The absorbance or fluorescence is measured using a microplate reader. Caspase activity is typically expressed as a fold-change relative to the control.

Western Blot Analysis for Autophagy Markers
  • Protein Extraction: L-02 cells are treated with this compound, and total protein is extracted.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for LC3 and p62, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways induced by this compound and a typical experimental workflow for its analysis.

AstinB_Apoptosis_Pathway AstinB This compound ROS ↑ Reactive Oxygen Species (ROS) AstinB->ROS GSH ↓ Glutathione (GSH) AstinB->GSH JNK ↑ p-JNK ROS->JNK Mitochondrion Mitochondrion JNK->Mitochondrion Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondrion->Bax_Bcl2 CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 ↑ Caspase-9 activation CytochromeC->Caspase9 Caspase3 ↑ Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AstinB_Autophagy_Pathway AstinB This compound Autophagy_Induction Autophagy Induction AstinB->Autophagy_Induction LC3 ↑ LC3-II Autophagy_Induction->LC3 p62 ↓ p62 Autophagy_Induction->p62 Autophagosome Autophagosome Formation LC3->Autophagosome p62->Autophagosome Cell_Protection Cell Protection Autophagosome->Cell_Protection Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data_analysis Data Analysis L02_Culture L-02 Cell Culture AstinB_Treatment This compound Treatment (0-60 µM) L02_Culture->AstinB_Treatment Viability Cell Viability (MTT Assay) AstinB_Treatment->Viability ROS_Assay ROS Measurement (DCFH-DA) AstinB_Treatment->ROS_Assay Caspase_Assay Caspase Activity (Colorimetric) AstinB_Treatment->Caspase_Assay Western_Blot Western Blot (LC3-II, p62) AstinB_Treatment->Western_Blot Data_Quantification Data Quantification & Comparison Viability->Data_Quantification ROS_Assay->Data_Quantification Caspase_Assay->Data_Quantification Western_Blot->Data_Quantification

References

Comparative Transcriptomic Analysis of Astin B Treatment: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of publicly available comparative transcriptomics studies on cells treated with Astin B. While the scientific community has explored the effects of this cyclic pentapeptide on cellular processes such as apoptosis and autophagy, comprehensive analyses of its impact on global gene expression through techniques like RNA sequencing (RNA-seq) are not present in the accessible literature. This guide, therefore, serves to highlight this significant gap in current research and to propose a framework for future investigations that could provide valuable insights for researchers, scientists, and drug development professionals.

The Need for Transcriptomic Data

This compound has been shown to induce apoptosis and autophagy in human liver cells, suggesting its potential as a therapeutic agent. However, a detailed understanding of its mechanism of action at the molecular level is crucial for further development. Transcriptomic analysis would provide a global view of the changes in gene expression following this compound treatment, enabling researchers to:

  • Identify key signaling pathways modulated by this compound.

  • Discover potential biomarkers for treatment efficacy and toxicity.

  • Compare the molecular effects of this compound with other known therapeutic compounds.

  • Elucidate off-target effects and potential mechanisms of resistance.

Proposed Experimental Framework for a Comparative Transcriptomics Study

To address the current knowledge gap, a comparative transcriptomics study could be designed as follows. This proposed methodology is a template and would require optimization based on the specific cell types and research questions.

Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing cluster_data_analysis Data Analysis Cell Line Selection Cell Line Selection This compound Treatment This compound Treatment Cell Line Selection->this compound Treatment Control Treatment Control/ Alternative Treatment Cell Line Selection->Control Treatment RNA Isolation RNA Isolation This compound Treatment->RNA Isolation Control Treatment->RNA Isolation Library Preparation Library Preparation RNA Isolation->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Quality Control Quality Control Sequencing->Quality Control Read Alignment Read Alignment Quality Control->Read Alignment Differential Gene\nExpression Analysis Differential Gene Expression Analysis Read Alignment->Differential Gene\nExpression Analysis Pathway Analysis Pathway Analysis Differential Gene\nExpression Analysis->Pathway Analysis

Caption: Proposed experimental workflow for a comparative transcriptomics study of this compound.

Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Lines: Select appropriate human cell lines based on the therapeutic target of interest (e.g., cancer cell lines, liver cell lines).

  • Culture Conditions: Maintain cells in standard culture conditions (e.g., DMEM with 10% FBS, 5% CO2, 37°C).

  • Treatment: Treat cells with a predetermined optimal concentration of this compound (determined by dose-response assays) and a vehicle control (e.g., DMSO). For a comparative study, include a positive control with a compound known to induce a similar cellular response (e.g., a known apoptosis-inducing drug).

  • Time Points: Collect cell pellets at various time points (e.g., 6, 12, 24 hours) post-treatment to capture both early and late transcriptional responses.

2. RNA Isolation and Sequencing:

  • RNA Extraction: Isolate total RNA from cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples using a standard protocol (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient read depth to allow for robust statistical analysis.

3. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases.

  • Alignment: Align the processed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control groups using statistical packages like DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Use the list of DEGs to perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify biological processes and signaling pathways affected by this compound.

Anticipated Data Presentation

Upon completion of such a study, the quantitative data could be summarized in the following tables:

Table 1: Top Differentially Expressed Genes in this compound-Treated Cells vs. Control

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
Gene A3.51.2e-82.5e-7
Gene B-2.85.6e-78.9e-6
............

Table 2: Enriched Signaling Pathways Modulated by this compound

Pathway Namep-valueGenes Involved
Apoptosis Signaling Pathway1.5e-5Gene C, Gene D, ...
MAPK Signaling Pathway3.2e-4Gene E, Gene F, ...
.........

Hypothetical Signaling Pathway Diagram

Based on existing knowledge of this compound inducing apoptosis, a potential signaling pathway that could be elucidated through transcriptomics is the intrinsic apoptosis pathway. A diagram representing this hypothesis is shown below.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion stress Bax/Bak Bax/Bak Mitochondrion->Bax/Bak activation Cytochrome c Cytochrome c Bax/Bak->Cytochrome c release Bcl-2 Bcl-2 Bcl-2->Bax/Bak inhibition Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.

Safety Operating Guide

Prudent Disposal of Astin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle Astin B with appropriate personal protective equipment (PPE). The potential hazards of a bioactive peptide necessitate a cautious approach.

Key Handling and Safety Precautions:

Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear a lab coat, chemical safety glasses, and appropriate chemical-resistant gloves.To prevent skin and eye contact with the potentially hazardous compound.
Ventilation Handle this compound in a well-ventilated area or a chemical fume hood.To avoid inhalation of any fine powder or aerosolized solution.
Spill Management In case of a spill, absorb the material with an inert absorbent material like sand or vermiculite, place it in a sealed, labeled container for disposal, and thoroughly clean the spill area.To contain the spill and prevent contamination of the workspace.
Direct Contact In case of skin contact, wash the area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.To minimize potential local or systemic effects from exposure.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound should be treated as chemical waste, not as biological or regular trash. The following step-by-step guide outlines a safe and compliant disposal process.

  • Waste Identification and Segregation :

    • Treat all materials contaminated with this compound (e.g., unused compound, solutions, contaminated labware, and PPE) as hazardous chemical waste.

    • Segregate this compound waste from other waste streams to avoid accidental reactions. Keep it separate from incompatible materials.

  • Containerization :

    • Use a dedicated, leak-proof, and chemically compatible waste container. The container should be in good condition and have a secure lid.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic").

  • Accumulation and Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, away from general traffic, and separate from incompatible chemicals.

  • Deactivation (if feasible and approved) :

    • For some bioactive peptides, a deactivation step through chemical degradation (e.g., hydrolysis with a strong acid or base) may be possible.

    • Caution : Without a specific Safety Data Sheet (SDS) for this compound, attempting chemical deactivation is not recommended. This should only be performed under the explicit guidance of your institution's Environmental Health and Safety (EHS) office and with a validated protocol.

  • Final Disposal :

    • Once the waste container is full or ready for disposal, arrange for its collection by a certified hazardous waste disposal service.

    • This is typically coordinated through your institution's EHS department. Do not attempt to dispose of the waste through standard municipal trash or sewer systems.

Experimental Protocols

Detailed experimental protocols for the handling and use of this compound would be specific to the research being conducted. However, any such protocol must incorporate the safety and handling precautions outlined above. When preparing solutions or conducting experiments, always work within a fume hood and wear appropriate PPE. Ensure that all contaminated materials are immediately segregated for proper disposal.

Visualization of Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the critical steps from waste generation to final disposal, emphasizing safety and compliance at each stage.

Astin_B_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs Institutional Procedure cluster_disposal Final Disposal start This compound Waste Generation (e.g., unused compound, contaminated labware) ppe Wear Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe spill Spill Occurs start->spill segregate Segregate as Hazardous Chemical Waste ppe->segregate containerize Place in a Labeled, Leak-Proof Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) Office store->contact_ehs pickup Arrange for Hazardous Waste Pickup contact_ehs->pickup transport Transport by Certified Hazardous Waste Service pickup->transport end Proper Final Disposal (e.g., Incineration) transport->end spill->ppe spill_mgmt Follow Spill Management Protocol (Absorb, contain, clean) spill->spill_mgmt spill_mgmt->containerize

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide for the safe disposal of this compound. It is not a substitute for a formal Safety Data Sheet (SDS) or the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult your local EHS office for specific disposal requirements and protocols in your facility. If possible, obtain a comprehensive SDS from the supplier of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.